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  • Product: 5-Hydroxytoluene-2,4-disulphonic acid
  • CAS: 15509-33-8

Core Science & Biosynthesis

Foundational

5-Hydroxytoluene-2,4-disulphonic acid CAS number 15509-33-8

An In-depth Technical Guide to 5-Hydroxytoluene-2,4-disulphonic acid (CAS 15509-33-8) Introduction 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8) is a substituted aromatic sulfonic acid of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Hydroxytoluene-2,4-disulphonic acid (CAS 15509-33-8)

Introduction

5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8) is a substituted aromatic sulfonic acid of significant interest in the pharmaceutical and chemical industries. Structurally, it is a derivative of m-cresol, featuring two sulfonic acid groups and a hydroxyl group attached to the toluene ring. This arrangement of functional groups imparts high water solubility and strong acidic properties, making it a versatile chemical intermediate.[1] Its primary utility lies in its role as a key building block for the synthesis of various pharmaceutical agents.[] Notably, it serves as a precursor in the production of drugs such as dapsone and sulfoxone, as well as the antiseptic compound Polycresol sulfonal.[] Beyond its established role in pharmaceutical synthesis, its phenolic structure suggests potential applications as an antioxidant, an area of growing interest for its use in cosmetics and food preservation.[]

This guide provides a comprehensive technical overview of 5-Hydroxytoluene-2,4-disulphonic acid, consolidating its chemical properties, a proposed synthesis pathway, recommended analytical methodologies, and critical safety and handling information.

Physicochemical Properties

The fundamental properties of 5-Hydroxytoluene-2,4-disulphonic acid are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic and analytical workflows.

PropertyValueSource(s)
CAS Number 15509-33-8[3][4]
Molecular Formula C₇H₈O₇S₂[][3]
Molecular Weight 268.26 g/mol [][3]
IUPAC Name 4-hydroxy-6-methylbenzene-1,3-disulfonic acid[]
Synonyms 5-Methylcatechol-2,4-disulfonic acid, 2,4-Disulfo-5-methylphenol[][4]
Predicted Density 1.792 ± 0.06 g/cm³[3]
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O[]
InChI Key VXBOGQDATFKUAM-UHFFFAOYSA-N[]

Proposed Synthesis Pathway: Sulfonation of m-Cresol

The hydroxyl group and the methyl group are both ortho-, para-directing activators for electrophilic substitution. The sulfonation would be expected to occur at the positions most activated and sterically accessible, which are the 2, 4, and 6 positions relative to the hydroxyl group. The use of excess sulfonating agent and elevated temperatures can drive the reaction towards disubstitution.

Proposed Reaction: m-Cresol + 2 H₂SO₄ (fuming) → 5-Hydroxytoluene-2,4-disulphonic acid + 2 H₂O

Causality of Experimental Choices:

  • Starting Material: m-Cresol is the logical and commercially available precursor that provides the required carbon skeleton.

  • Reagent: Fuming sulfuric acid (oleum) or concentrated sulfuric acid is the standard reagent for aromatic sulfonation. The choice of concentration and temperature is critical to control the degree of sulfonation and prevent side reactions like oxidation or charring.

  • Temperature Control: A stepwise increase in temperature is often employed. An initial lower temperature allows for monosulfonation, while a higher temperature is required to introduce the second sulfonic acid group, overcoming the deactivating effect of the first.

  • Work-up: The reaction mixture is typically quenched by pouring it onto ice. This serves to dilute the acid, dissipate heat, and precipitate the product, which is often less soluble in the cold, acidic aqueous medium. Subsequent purification may involve recrystallization or chromatographic methods.

Diagram: Proposed Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Sulfonation cluster_workup Work-up & Isolation cluster_purification Purification start Start: m-Cresol reactor Jacketed Glass Reactor (0-100°C) start->reactor Charge reagent Fuming Sulfuric Acid (H₂SO₄ + SO₃) reagent->reactor Add slowly at low temp. stir Stirring & Temp. Control quench Quench on Ice Water stir->quench 1. Heat to drive disulfonation 2. Cool down filter Vacuum Filtration quench->filter crude Crude Product Cake filter->crude recrystallize Recrystallization (e.g., from aqueous solution) crude->recrystallize dry Dry under Vacuum recrystallize->dry final Pure 5-Hydroxytoluene-2,4-disulphonic acid dry->final

Caption: Proposed workflow for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid.

Analytical Characterization

The robust analysis of 5-Hydroxytoluene-2,4-disulphonic acid and related process impurities requires a sensitive and specific analytical method. Given its polar and ionic nature, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is the methodology of choice.[5][6]

Recommended Protocol: UPLC-ESI-MS/MS Analysis

This protocol is adapted from established methods for analyzing phenolic and sulfated compounds and is designed to provide high-resolution separation and sensitive detection.[5][7]

1. Standard and Sample Preparation: a. Stock Solution: Accurately weigh 10 mg of reference standard and dissolve in 10 mL of a methanol/water (1:1) solution to create a 1 mg/mL stock. b. Calibration Standards: Perform serial dilutions of the stock solution with 10% acetonitrile in water to generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). c. Sample Preparation: Dilute the reaction mixture or sample in 10% acetonitrile to a concentration within the calibration range. d. Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to protect the UPLC system.[7]

2. UPLC-MS/MS System and Conditions:

  • Column: A reversed-phase C18 column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating polar aromatic compounds.[7]
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the sulfonic acid groups are protonated for better retention and ionization.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient Elution: A gradient is necessary to elute the polar analyte while cleaning the column of less polar impurities. A typical gradient might be:
  • 0-1 min: 5% B
  • 1-8 min: Linearly increase to 95% B
  • 8-9 min: Hold at 95% B
  • 9-10 min: Return to 5% B and equilibrate for the next injection.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 40 °C to ensure reproducible retention times.[7]
  • Injection Volume: 2 - 10 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting deprotonated sulfonic acids ([M-H]⁻).[7]
  • Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, providing high selectivity and sensitivity.
  • Precursor Ion (Q1): m/z 267.0 (for C₇H₇O₇S₂⁻)
  • Product Ion (Q3): A characteristic fragment ion would be determined by infusing the standard and performing a product ion scan. A likely fragment is the loss of SO₃ (m/z 187.0).
  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision according to standard practices.[7]

Diagram: General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Create Calibration Curve Standards (Serial Dilution) s2->s3 s5 Filter all solutions (0.22 µm) s3->s5 s4 Prepare & Dilute Unknown Sample s4->s5 injector Autosampler Injection s5->injector uplc UPLC Separation (C18 Column, Gradient Elution) injector->uplc Mobile Phase ms ESI-MS/MS Detection (Negative Ion Mode, MRM) uplc->ms Eluent d1 Generate Calibration Curve (Peak Area vs. Concentration) ms->d1 d2 Integrate Sample Peak ms->d2 d3 Quantify Analyte in Sample d1->d3 d2->d3 d4 Report Result d3->d4

Caption: A typical workflow for quantitative analysis using UPLC-MS/MS.

Applications and Biological Relevance

The primary documented application of 5-Hydroxytoluene-2,4-disulphonic acid is as a versatile chemical intermediate.[] Its functional groups allow it to be a building block for more complex molecules, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediate: It is a known precursor in the synthesis of Polycresol sulfonal, an antiseptic and hemostatic agent. It is also utilized in the manufacturing pathways of other drugs, including dapsone and sulfoxone.[]

  • Potential Antioxidant: The phenolic hydroxyl group is a key structural feature of many antioxidant compounds, such as Butylated Hydroxytoluene (BHT).[8] This group can donate a hydrogen atom to scavenge free radicals, thereby preventing oxidative damage. While specific antioxidant activity data for 5-Hydroxytoluene-2,4-disulphonic acid is not widely published, its structure suggests it could be explored for applications in cosmetics and food where preventing oxidation is crucial.[]

  • Dye Intermediate: Related compounds like phenol-2,4-disulfonic acid are used as intermediates in the production of dyes and pigments.[1] The reactive nature of the aromatic ring makes it suitable for azo coupling and other reactions used in dye synthesis.

Safety, Handling, and Storage

  • Hazard Classification: As a strong acid, it is expected to be corrosive and an irritant. It should be classified as causing skin irritation (Category 2) and serious eye damage/irritation (Category 2).[9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: The compound is noted to be hygroscopic. It should be stored in a tightly sealed container in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[9]

References

  • 5-hydroxytoluene-2,4-disulphonic acid - ChemBK. Available at: [Link]

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. - Analytical Methods. Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. Available at: [Link]

  • An improved HPLC-MS/MS method for the simultaneous determination of aliphatic and aromatic compounds in black liquors - Journal of Chromatography B. Available at: [Link]

  • BUTYLATED HYDROXYTOLUENE - FAO. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Available at: [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols - MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physico-Chemical Properties of 5-Hydroxytoluene-2,4-disulphonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physico-chemical properties of 5-Hydroxytoluene-2,4-dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physico-chemical properties of 5-Hydroxytoluene-2,4-disulphonic acid. Designed for professionals in research and drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its analysis.

Introduction

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid, is an aromatic sulfonic acid with significant potential in the pharmaceutical and cosmetic industries. Its utility as a pharmaceutical intermediate and a potential antioxidant underscores the importance of a thorough understanding of its chemical and physical characteristics.[] This guide aims to provide a detailed exploration of these properties, offering both established data and robust protocols for their experimental determination.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. 5-Hydroxytoluene-2,4-disulphonic acid is characterized by a toluene core substituted with a hydroxyl group and two sulfonic acid moieties. This unique arrangement of functional groups dictates its reactivity, solubility, and potential for intermolecular interactions.

Caption: Chemical structure of 5-Hydroxytoluene-2,4-disulphonic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 15509-33-8[2]
Molecular Formula C₇H₈O₇S₂[]
Molecular Weight 268.26 g/mol [3]
InChI Key VXBOGQDATFKUAM-UHFFFAOYSA-N[]
SMILES CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O[]

Physico-Chemical Properties

The interplay of the hydroxyl and sulfonic acid groups largely governs the physico-chemical profile of this compound.

Table 2: Summary of Physico-Chemical Properties

PropertyValueNotes
Appearance Brown solid (predicted)[3]
Density 1.792 ± 0.06 g/cm³ (Predicted)[3]
pKa Data not available; expected to be strongly acidic due to two sulfonic acid groups and one phenolic hydroxyl group.
Solubility Sparingly soluble in water.[3]
Storage Hygroscopic; store in a refrigerator under an inert atmosphere.[]
Acidity (pKa)

The pKa values of a molecule are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-Hydroxytoluene-2,4-disulphonic acid, the presence of two sulfonic acid groups and a phenolic hydroxyl group results in a complex acid-base chemistry. The sulfonic acid groups are strongly acidic, with pKa values typically below 0. The phenolic hydroxyl group is weakly acidic, with a pKa expected to be in the range of 8-10, influenced by the electron-withdrawing sulfonic acid groups.

Solubility

Solubility is a key determinant of a drug candidate's bioavailability. The presence of two highly polar sulfonic acid groups suggests good aqueous solubility. However, the aromatic toluene ring introduces a degree of lipophilicity. The "sparingly soluble" description suggests a nuanced behavior that warrants detailed experimental investigation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physico-chemical properties. These protocols are based on established analytical principles and can be adapted for specific laboratory settings.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the dissociation constants (pKa) of 5-Hydroxytoluene-2,4-disulphonic acid using potentiometric titration. This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration.

Rationale: The sulfonic acid and phenolic hydroxyl groups will have distinct pKa values. Potentiometric titration is a robust method to determine these multiple pKa values by identifying the inflection points in the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 268 mg of 5-Hydroxytoluene-2,4-disulphonic acid and dissolve it in 100 mL of deionized water to prepare a ~0.01 M solution.

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing standardized 0.1 M NaOH solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the steep sections of the titration curve. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.

Protocol 2: Determination of Aqueous and Organic Solvent Solubility

This protocol details the shake-flask method, a standard approach for determining the solubility of a compound in various solvents.

Rationale: Understanding the solubility in both aqueous and organic solvents is crucial for designing formulation strategies and predicting a drug's behavior in biological systems.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of 5-Hydroxytoluene-2,4-disulphonic acid to a series of vials containing a known volume (e.g., 5 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, 1-octanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of 5-Hydroxytoluene-2,4-disulphonic acid using a validated analytical method, such as HPLC-UV.

Stability Profile

Assessing the stability of a drug candidate under various environmental conditions is a critical aspect of drug development, ensuring its safety and efficacy throughout its shelf life.

Protocol 3: Forced Degradation Study by a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for 5-Hydroxytoluene-2,4-disulphonic acid.[4][5]

Rationale: Forced degradation studies, by exposing the compound to stress conditions (acid, base, oxidation, heat, and light), help in understanding its intrinsic stability and in developing an analytical method that can separate the intact compound from its degradation products.[6][7]

Step-by-Step Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a good starting point. UV detection should be performed at a wavelength where the parent compound and potential degradation products absorb.

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

UV-Visible Spectroscopy

The UV-Vis spectrum of 5-Hydroxytoluene-2,4-disulphonic acid is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary benzene absorption bands. The exact absorption maxima (λmax) would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=C stretch (aromatic)1450-1600
S=O stretch (sulfonic acid)1340-1350 and 1150-1165
S-O stretch (sulfonic acid)1030-1060
O-H bend (phenolic)1310-1390
C-O stretch (phenolic)1180-1260
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The predicted chemical shifts for 5-Hydroxytoluene-2,4-disulphonic acid would provide detailed information about the chemical environment of each proton and carbon atom.

Conclusion

References

  • ChemBK. 5-hydroxytoluene-2,4-disulphonic acid. Available at: [Link]

  • LCGC International. Development and validation of stability-indicating HPLC methods for pharmaceuticals. Available at: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available at: [Link]

Sources

Foundational

Structural Elucidation of 5-Hydroxytoluene-2,4-disulphonic Acid: A Technical Guide

The following technical guide details the structural elucidation of 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8), a critical intermediate in the synthesis of the antiseptic/hemostatic agent Policresulen . This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8), a critical intermediate in the synthesis of the antiseptic/hemostatic agent Policresulen .

This guide is structured for researchers and analytical scientists, focusing on the causality of experimental choices and self-validating spectral analysis.

Executive Summary & Chemical Identity

5-Hydroxytoluene-2,4-disulphonic acid is the primary disulfonation product of m-cresol. It serves as the monomeric building block for Policresulen, a condensation polymer used in dermatology and gynecology. Precise structural confirmation is required to distinguish it from potential isomers (e.g., 2,6-disulphonic acid) and monosulfonated impurities that affect polymerization kinetics and efficacy.

Chemical Profile
PropertyDetail
IUPAC Name 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid
Common Name m-Cresol-4,6-disulfonic acid (based on m-cresol numbering)
CAS Number 15509-33-8
Molecular Formula C₇H₈O₇S₂
Exact Mass 267.9711 Da
Key Structural Features 1,2,4,5-tetrasubstituted benzene ring; Isolated aromatic protons.[1][2][3][4]

Synthesis Context & Isomer Logic

To elucidate the structure, one must understand its origin. The compound is synthesized via the sulfonation of m-cresol (3-hydroxytoluene) with excess oleum or sulfuric acid.

  • Directing Effects: The hydroxyl group (-OH) at position 3 (relative to methyl at 1) is the strongest ortho/para director.

  • Sterics: The position between the methyl and hydroxyl groups (C2 in toluene numbering) is sterically hindered.

  • Thermodynamic Product: Sulfonation occurs primarily at positions 4 and 6 (relative to methyl), which are ortho and para to the hydroxyl group.

    • Note: In the final IUPAC name (5-Hydroxytoluene-2,4-disulphonic acid), the numbering shifts to prioritize sulfonic acids, but the substitution pattern remains: Methyl, H, Sulfonate, Sulfonate, Hydroxyl, H (in sequence around the ring).

Structural Elucidation Workflow

The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the structure.

Diagram: Elucidation Logic Pathway

ElucidationWorkflow Start Crude Sample (Sulfonated m-Cresol) LCMS LC-HRMS (ESI-) Target: m/z 266.96 (M-H) Start->LCMS Mass Check Isolation Prep-HPLC / Crystallization (Remove H2SO4 matrix) LCMS->Isolation Purity >95% NMR_1H 1H NMR (D2O) Check for 2 Singlets Isolation->NMR_1H Symmetry Check NMR_2D 2D NMR (HMBC/NOESY) Regiochemistry Confirmation NMR_1H->NMR_2D Connectivity Final Confirmed Structure 5-Hydroxytoluene-2,4-disulphonic acid NMR_2D->Final Validation

Caption: Step-by-step workflow from crude synthesis mixture to structural validation.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and disulfonation status. Sulfonic acids ionize readily in negative mode.

  • Method: ESI- (Negative Electrospray Ionization).

  • Target Ion: [M-H]⁻ = 266.9633 (Calculated).

  • Fragmentation Pattern: Look for neutral loss of SO₃ (80 Da), characteristic of sulfonic acids.

    • Observation: Peaks at m/z 187 (Monosulfonate) indicate incomplete reaction or fragmentation.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the 2,4-disulfonic isomer from potential 2,6- or 4,6-isomers. Solvent: D₂O is the solvent of choice due to the high polarity of the sulfonic acid groups. Chemical shifts are referenced to internal TSP (0.00 ppm).

Predicted 1H NMR Data (500 MHz, D₂O)
ProtonPosition (Toluene #)MultiplicityShift (δ ppm)Mechanistic Explanation
H-3 C3 (Between SO₃H groups)Singlet8.20 – 8.40Highly deshielded by two ortho electron-withdrawing sulfonate groups.
H-6 C6 (Between Me and OH)Singlet6.80 – 7.10Shielded by ortho -OH; slightly deshielded by aromatic ring current.
CH₃ C1 (Methyl)Singlet2.50 – 2.70Deshielded by ortho -SO₃H group compared to toluene (2.3 ppm).

Key Diagnostic Logic:

  • Singlet Multiplicity: The presence of two sharp singlets confirms that the two aromatic protons are para to each other (or sufficiently isolated). In the target molecule, H3 and H6 are para.

  • Chemical Shift Disparity: One proton (H3) is trapped between two sulfonates, pushing it significantly downfield (>8.0 ppm). The other (H6) is adjacent to the electron-donating hydroxyl, keeping it upfield (~7.0 ppm).

2D NMR Correlations (HMBC & NOESY)

To prove the regiochemistry (positions of substituents), observe the following correlations:

  • NOESY (Spatial Proximity):

    • Methyl (CH₃) ↔ H-6: Strong NOE signal. This proves the proton at ~7.0 ppm is physically adjacent to the methyl group.

    • Methyl (CH₃) ↔ H-3: NO NOE signal. H3 is separated from Methyl by a sulfonate group.

  • HMBC (Long-range Coupling):

    • Methyl Protons -> C1, C2, C6: The methyl protons will show correlations to the ipso carbon (C1), the sulfonate-bearing carbon (C2), and the proton-bearing carbon (C6).

Diagram: NMR Correlation Map

NMR_Logic cluster_ring Benzene Ring Substituents Me Methyl (2.6 ppm) H6 H-6 (7.0 ppm) Me->H6 Strong NOE (Spatial) H3 H-3 (8.3 ppm) Me->H3 No NOE C2 C-SO3H (Pos 2) H3->C2 HMBC C4 C-SO3H (Pos 4) H3->C4 HMBC

Caption: NOESY interactions confirming the proximity of Methyl to H-6, distinguishing it from H-3.

Experimental Protocol: Sample Preparation

Reagents
  • Sample: ~20 mg of crude or purified 5-Hydroxytoluene-2,4-disulphonic acid.

  • Solvent: Deuterium Oxide (D₂O, 99.9% D) with 0.05% TSP (sodium trimethylsilylpropanesulfonate) as internal standard.

  • pH Adjustment: If the sample is extremely acidic (free acid form), shifts may vary. It is standard to neutralize slightly with NaOD to form the disodium salt for consistent spectral baselines, though the free acid is stable.

Step-by-Step
  • Dissolution: Weigh 20 mg of the solid into a clean vial. Add 0.6 mL of D₂O.[5] Vortex until fully dissolved.

  • Filtration: If the solution is cloudy (polymerized impurities), filter through a 0.22 µm PTFE syringe filter directly into the NMR tube.

  • Acquisition:

    • Run 1H NMR (16 scans, d1=5s) to ensure quantitative integration.

    • Run HSQC to assign protons to their attached carbons.

    • Run HMBC optimized for 8 Hz coupling to verify quaternary carbons (C-SO₃H and C-OH).

References

  • National Institutes of Health (PubChem). Sulfonated Cresol Derivatives and Policresulen Intermediates. Retrieved from [Link]

  • MDPI. Unambiguous Characterization of p-Cresyl Sulfate and Isomers. (Context on cresol sulfonation patterns). Retrieved from [Link]

Sources

Exploratory

5-Hydroxytoluene-2,4-disulphonic Acid: The Monomeric Architect of Tissue Coagulation

The following technical guide details the discovery, chemistry, and applications of 5-Hydroxytoluene-2,4-disulphonic acid , a critical aromatic intermediate serving as the monomeric backbone for the hemostatic drug Polic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of 5-Hydroxytoluene-2,4-disulphonic acid , a critical aromatic intermediate serving as the monomeric backbone for the hemostatic drug Policresulen and a structural moiety in triarylmethane dyes like Patent Blue V .

Technical Whitepaper & Historical Analysis

Executive Summary & Chemical Identity

5-Hydroxytoluene-2,4-disulphonic acid (IUPAC: 4-hydroxy-6-methylbenzene-1,3-disulfonic acid) is a polysubstituted aromatic compound derived from m-cresol. Historically utilized in the dye industry, it gained therapeutic prominence in the mid-20th century as the precursor to Policresulen (Albothyl®), a polymolecular organic acid used for selective tissue coagulation.

Chemical Profile
PropertySpecification
Common Name 5-Hydroxytoluene-2,4-disulphonic acid
IUPAC Name 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid
CAS Number 15509-33-8 (Free acid) / 101418-00-2 (Policresulen polymer)
Molecular Formula C₇H₈O₇S₂
Molecular Weight 268.26 g/mol
Key Functional Groups Phenolic -OH (C5), Sulfonic Acid -SO₃H (C2, C4)
Physical State Hygroscopic solid; typically handled in aqueous solution
Acidity (pKa) < 1.0 (Strong acid due to bis-sulfonation)

Historical Discovery: From Dyes to Therapeutics

The history of 5-Hydroxytoluene-2,4-disulphonic acid is bifurcated into two distinct eras: its early industrial existence as a dye intermediate and its pharmacological renaissance in the 1950s.

Era I: The Dye Chemistry Roots (Late 19th Century)

In the late 1800s, the "Golden Age" of German dye chemistry sought to functionalize coal-tar derivatives like toluene and phenol. Chemists discovered that exhaustive sulfonation of m-cresol (3-hydroxytoluene) yielded disulfonated species.

  • Patent Blue V (C.I. 42051): This triphenylmethane dye, synthesized in the late 19th century, incorporates the sulfonylated hydroxytoluene moiety. The acid served as a coupling component to increase water solubility and color stability in acidic media.

Era II: The Renner Breakthrough (1954)

The compound's transition from industrial chemical to pharmaceutical agent is attributed to Dr. Alfred Renner .

  • The Discovery: In the post-WWII search for novel antiseptics, Renner investigated the condensation products of sulfonated cresols with formaldehyde.

  • The Innovation: He observed that the polymerized form of 5-Hydroxytoluene-2,4-disulphonic acid (Policresulen) exhibited a unique "selective coagulation" property—it coagulated necrotic tissue and mucus while leaving healthy squamous epithelium intact.

  • Publication: The seminal work was published in Medizinische Klinik in 1954, introducing "Albothyl" as a gynecological therapeutic [1].[1][2]

Chemical Synthesis & Mechanism[4][6]

The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid relies on the principles of Electrophilic Aromatic Substitution (EAS) . The orientation of the sulfonic acid groups is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring.

Synthesis Pathway

The synthesis begins with m-cresol. The hydroxyl group is a strong ortho/para director, while the methyl group is a weak ortho/para director.

  • Starting Material: m-Cresol (1-hydroxy-3-methylbenzene).

  • Reagent: Fuming sulfuric acid (Oleum) or concentrated H₂SO₄ at elevated temperatures (>100°C).

  • Directing Logic:

    • The position para to the -OH (C6 in phenol numbering; C4 in toluene numbering) is highly activated.

    • The position ortho to the -OH and para to the -CH₃ (C2) is also activated.

    • Steric hindrance prevents significant sulfonation at C2 initially, but under thermodynamic control and exhaustive conditions, the 2,4-disulfonic acid is formed.

Polymerization (Policresulen Formation)

To create the drug Policresulen, the monomer is condensed with formaldehyde.[1]

  • Reaction: Friedel-Crafts Alkylation / Condensation.

  • Linkage: Methylene bridges (-CH₂-) connect the aromatic rings, typically at the C6 position (ortho to the -OH), forming a linear polymer chain.

Visualization: Synthesis Workflow

SynthesisPathway Fig 1. Synthesis of 5-Hydroxytoluene-2,4-disulphonic Acid and Policresulen mCresol m-Cresol (3-Hydroxytoluene) Intermediate Monosulfonic Acid Intermediates mCresol->Intermediate Sulfonation (1) Oleum Oleum (H2SO4/SO3) >100°C Oleum->Intermediate Product 5-Hydroxytoluene- 2,4-disulphonic Acid (Monomer) Intermediate->Product Sulfonation (2) Policresulen Policresulen (Polymer) Product->Policresulen Condensation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Policresulen

Therapeutic Applications & Mechanism of Action[4][5][7][9][10][11]

The biological activity of 5-Hydroxytoluene-2,4-disulphonic acid (as Policresulen) is driven by its high acidity (pH < 1) and negative charge density.

Selective Coagulation Mechanism

Unlike standard cauterizing agents (e.g., silver nitrate), Policresulen distinguishes between healthy and pathological tissue.

  • Necrotic Tissue: Positively charged proteins in damaged/necrotic tissue interact electrostatically with the anionic sulfonic acid groups. This induces immediate coagulation and denaturation, forming a protective eschar that sloughs off (chemical debridement).

  • Healthy Tissue: Healthy squamous epithelium has a different membrane potential and lipid structure, resisting the coagulative effect. The compound induces hyperemia (increased blood flow), accelerating healing [2].

Key Medical Indications
IndicationApplication ModeMechanism
Cervical Erosion Topical Liquid/GelCoagulation of columnar epithelium; promotion of re-epithelialization.
Oral Ulcers (Aphthous) Topical SolutionChemical cautery of nerve endings (pain relief) and necrotic debris removal.
Hemostasis Topical Pad/SolutionVasoconstriction and precipitation of plasma proteins (fibrinogen).
Antiviral (Research) In VitroInhibition of NS2B/NS3 protease in Dengue Virus (DENV2) [3].[]
Visualization: Mechanism of Action

Mechanism Fig 2. Selective Coagulation Mechanism of Policresulen Policresulen Policresulen (Anionic Polymer) NecroticTissue Necrotic Tissue (Positively Charged Proteins) Policresulen->NecroticTissue Strong Electrostatic Interaction HealthyTissue Healthy Epithelium (Intact Membrane) Policresulen->HealthyTissue Minimal Interaction Coagulation Coagulation & Denaturation NecroticTissue->Coagulation Healing Re-epithelialization & Hyperemia HealthyTissue->Healing Stimulation Eschar Eschar Formation (Debridement) Coagulation->Eschar Eschar->Healing Sloughing off

Technical Protocol: Analytical Detection

For researchers characterizing this compound (e.g., as an impurity in Policresulen or a raw material), High-Performance Liquid Chromatography (HPLC) is the standard validation method.

Protocol: HPLC Quantification of 5-Hydroxytoluene-2,4-disulphonic Acid
  • Objective: Quantify the free acid monomer and separate it from oligomers.

  • System: Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Solvent B: Acetonitrile.[4][5]

    • Gradient: 0-5 min (100% A); 5-20 min (Linear gradient to 80% A / 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 280 nm (characteristic of the phenolic ring).

  • Retention Time: The monomer (highly polar due to two sulfonic groups) will elute early (typically 2–4 mins), distinct from the later-eluting polymeric fractions.

Self-Validation Check:

  • Linearity: Construct a calibration curve using a certified reference standard (CAS 15509-33-8).

  • Resolution: Ensure resolution (Rs) > 1.5 between the monomer peak and the first dimer peak.

References

  • Renner, A. (1954).[2] "Albothyl, a substance with a new mechanism of action in the treatment of gynecological diseases."[1][2] Medizinische Klinik, 49(50), 1998–1999.[2]

  • Kim, E. C., et al. (2015).[2] "Extensive gingival necrosis and sequestration of the alveolar bone caused by methimazole-induced neutropenia."[2] Journal of Periodontal & Implant Science, 45(2), 76–80.[2] [2]

  • Wu, D., et al. (2015). "Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells."[] Acta Pharmacologica Sinica, 36(9), 1126–1136.

  • European Food Safety Authority. (2013). "Scientific Opinion on the re-evaluation of Patent Blue V (E 131) as a food additive." EFSA Journal, 11(3), 3108.

Sources

Foundational

Unraveling the Antioxidant Defenses: A Technical Guide to the Mechanistic Actions of 5-Hydroxytoluene-2,4-disulphonic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to understanding the potential antioxidant mechanisms of 5-Hydroxytoluene-2,4-disulpho...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to understanding the potential antioxidant mechanisms of 5-Hydroxytoluene-2,4-disulphonic acid. As a novel compound with limited direct research, this guide synthesizes established principles of antioxidant chemistry with predictive analysis based on its unique molecular architecture.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] The development of effective antioxidant therapies remains a critical pursuit in drug discovery. 5-Hydroxytoluene-2,4-disulphonic acid, a derivative of the well-known antioxidant butylated hydroxytoluene (BHT), presents an intriguing candidate for investigation.[2] Its structure, featuring a phenolic hydroxyl group and two electron-withdrawing sulphonic acid moieties, suggests a multi-faceted antioxidant potential. This guide will dissect the probable antioxidant mechanisms of this compound and provide the experimental frameworks necessary for their validation.

Core Antioxidant Mechanisms: A Predictive Analysis

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][4] The presence of both a hydroxyl group and sulphonic acid groups on the toluene ring of 5-Hydroxytoluene-2,4-disulphonic acid suggests that its antioxidant activity likely proceeds through two principal mechanisms: Free Radical Scavenging and Metal Ion Chelation.

Free Radical Scavenging: The First Line of Defense

Free radical scavenging is the most direct mechanism by which antioxidants neutralize ROS. This process can occur via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group of 5-Hydroxytoluene-2,4-disulphonic acid can directly donate its hydrogen atom to a free radical, thereby quenching its reactivity.[4] The stability of the resulting phenoxyl radical is a crucial determinant of the compound's antioxidant efficacy. The electron-donating methyl group on the toluene ring can help to stabilize this radical.

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[4] The presence of the aromatic ring and the hydroxyl group in 5-Hydroxytoluene-2,4-disulphonic acid makes this a plausible mechanism.

The interplay between HAT and SET mechanisms is often solvent-dependent and influenced by the specific free radical involved.

A combination of in vitro assays is essential to comprehensively evaluate the free radical scavenging potential of 5-Hydroxytoluene-2,4-disulphonic acid.

G cluster_assays Radical Scavenging Assays cluster_outcomes Key Metrics DPPH DPPH Assay (SET-predominant) IC50 IC50 Value (Concentration for 50% inhibition) DPPH->IC50 Measures ABTS ABTS Assay (HAT/SET) ABTS->IC50 Measures TEAC TEAC Value (Trolox Equivalent Antioxidant Capacity) ABTS->TEAC Compares to ORAC ORAC Assay (HAT-predominant) ORAC->TEAC Compares to

Figure 1: Experimental workflow for assessing radical scavenging activity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Hydroxytoluene-2,4-disulphonic acid in a suitable solvent (e.g., methanol or water).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add varying concentrations of 5-Hydroxytoluene-2,4-disulphonic acid to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

  • Data Acquisition:

    • After a 6-minute incubation period, measure the absorbance at 734 nm.[1]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]

Metal Ion Chelation: Mitigating Pro-oxidant Activity

Transition metals, such as iron (Fe2+) and copper (Cu2+), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. The sulphonic acid groups of 5-Hydroxytoluene-2,4-disulphonic acid possess the potential to chelate these metal ions, thereby preventing their participation in oxidative reactions.[7][8] This represents a significant, indirect antioxidant mechanism.

The ability of 5-Hydroxytoluene-2,4-disulphonic acid to chelate metal ions can be assessed using established spectrophotometric assays.

G cluster_chelation Metal Chelation Assay cluster_principle Assay Principle Ferrozine Ferrozine Assay (Fe2+ Chelation) Principle Competitive binding of Fe2+ between test compound and Ferrozine Ferrozine->Principle Based on

Figure 2: Experimental workflow for assessing metal chelation.

Protocol 3: Ferrous Ion (Fe2+) Chelating Assay

This assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, colored complex with Fe2+. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe2+ complex, leading to a decrease in color intensity.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of 5-Hydroxytoluene-2,4-disulphonic acid, FeCl2 (2 mM), and ferrozine (5 mM).

  • Assay Procedure:

    • Mix varying concentrations of the test compound with the FeCl2 solution.

    • Initiate the reaction by adding the ferrozine solution.

    • Incubate the mixture at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

  • Data Analysis:

    • Calculate the percentage of Fe2+ chelating activity using the formula: % Chelating Activity = [(Acontrol - Asample) / Acontrol] x 100

    • Determine the IC50 value for metal chelation.

Structure-Activity Relationship: The Role of Sulphonation

The presence of two sulphonic acid groups is a defining feature of 5-Hydroxytoluene-2,4-disulphonic acid. While the phenolic hydroxyl group is the primary site for radical scavenging, the sulphonic acid groups are expected to significantly influence the molecule's overall antioxidant profile.

  • Increased Hydrophilicity: The sulphonic acid groups will impart a high degree of water solubility to the molecule. This is a significant advantage for potential biological applications, as many potent phenolic antioxidants are limited by their poor aqueous solubility.

  • Modulation of Redox Potential: The strongly electron-withdrawing nature of the sulphonic acid groups may influence the ease with which the hydroxyl group can donate a hydrogen atom or an electron. While this could potentially decrease the radical scavenging activity compared to its non-sulphonated parent compound, it may also enhance the stability of the resulting phenoxyl radical. However, some studies have shown that sulfation can lead to an inhibition of antioxidant properties due to the blockage of hydroxyl groups.[9]

  • Enhanced Metal Chelation: As previously discussed, the sulphonic acid moieties are excellent ligands for metal ions, suggesting a potent metal-chelating capability.[7]

Quantitative Data Summary

As 5-Hydroxytoluene-2,4-disulphonic acid is a compound with limited published antioxidant data, the following table is presented as a template for summarizing experimental findings. For comparative purposes, data for the well-characterized antioxidant, Butylated Hydroxytoluene (BHT), is included.[10][11][12]

Antioxidant AssayKey Metric5-Hydroxytoluene-2,4-disulphonic acidButylated Hydroxytoluene (BHT)
DPPH Radical Scavenging IC50 (µM)To be determined~20-50
ABTS Radical Scavenging TEACTo be determined~0.5-1.0
Fe2+ Chelation IC50 (µM)To be determined>1000

Conclusion and Future Directions

5-Hydroxytoluene-2,4-disulphonic acid presents a compelling structural motif for a novel antioxidant. Its phenolic hydroxyl group provides a foundation for potent free radical scavenging, while the two sulphonic acid groups are predicted to confer significant water solubility and metal-chelating properties. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypothesized mechanisms.

Future research should focus on a comprehensive evaluation of its antioxidant capacity using the described assays, alongside investigations into its cytoprotective effects in cellular models of oxidative stress. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the bond dissociation energies and reaction kinetics, further elucidating the precise mechanisms of its antioxidant action.[12] A thorough understanding of the structure-activity relationship will be paramount in harnessing the full therapeutic potential of this promising compound.

References

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS). (n.d.). Benchchem.
  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (n.d.). PMC.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • Free radicals, natural antioxidants, and their reaction mechanisms. (2015). RSC Publishing.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (n.d.). PMC.
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC.
  • 5-hydroxytoluene-2,4-disulphonic acid. (n.d.). ChemBK.
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI.
  • 5-hydroxytoluene-2,4-disulphonic acid | 15509-33-8. (2023). ChemicalBook.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. (n.d.). Indian Academy of Sciences.
  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regul
  • Butylated hydroxytoluene – Knowledge and References. (n.d.). Taylor & Francis.
  • Butylated hydroxytoluene analogs: synthesis and evaluation of their multipotent antioxidant activities. (2012). PubMed.
  • Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. (n.d.). Scilit.
  • Sulfonic acids: catalysts for the liquid-liquid extraction of metals. (1980). OSTI.GOV.
  • Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. (n.d.). The University of Queensland.
  • Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simul
  • The Chemistry of Sulphonic Acids, Esters and their Derivatives. (n.d.).
  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. (2023). MDPI.
  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of N
  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022). PubMed.
  • FUNCTIONAL GROUPS AND STRUCTURAL FEATURES OF ANTIOXIDANTS: A REVIEW. (2025).
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). PubMed.
  • 5-Hydroxytoluene-2,4-disulfonic Acid | CAS No- 15509-33-8. (n.d.). Simson Pharma Limited.
  • Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols. (2019). MDPI.
  • H acid | C10H9NO7S2 | CID 7009. (n.d.). PubChem - NIH.
  • Butyl
  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (n.d.).
  • CAS 96-77-5: Phenol-2,4-disulfonic acid. (n.d.). CymitQuimica.
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (n.d.). PMC.
  • antioxidant butylated hydroxytoluene: Topics by Science.gov. (n.d.).

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Exploratory

A Framework for the Theoretical Investigation of 5-Hydroxytoluene-2,4-disulphonic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxytoluene-2,4-disulphonic acid (C₇H₈O₇S₂) is a sulfonated aromatic compound with applications as a chemical inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytoluene-2,4-disulphonic acid (C₇H₈O₇S₂) is a sulfonated aromatic compound with applications as a chemical intermediate in the pharmaceutical and dye industries.[][2] While extensive experimental data exists for its synthesis and basic properties, a comprehensive theoretical understanding of its molecular structure, reactivity, and electronic landscape is less developed in publicly accessible literature. This guide provides a robust framework for conducting in-depth theoretical and computational studies on this molecule. By leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), this document serves as a roadmap for researchers to predict, analyze, and validate the physicochemical properties of 5-Hydroxytoluene-2,4-disulphonic acid, thereby accelerating its potential in drug design and materials science. We will detail a self-validating computational protocol, from initial structure optimization to the analysis of complex reactivity descriptors, using insights from analogous, well-studied sulfonated phenols as a foundation.[3]

Introduction: The Rationale for a Theoretical Approach

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid, is a multifunctional molecule featuring a phenol, a toluene, and two sulfonic acid groups.[4] This unique combination of functional groups imparts significant water solubility and strong acidic properties, making it a versatile building block. For drug development professionals, understanding the molecule's three-dimensional conformation, electrostatic potential, and sites of reactivity is paramount for predicting its interaction with biological targets.

Theoretical studies, particularly quantum chemical calculations, offer a powerful in-silico lens to probe molecular characteristics that can be difficult or costly to measure experimentally.[3] By solving approximations of the Schrödinger equation for the molecule's electronic structure, we can gain predictive insights into:

  • Stable Molecular Geometries: Identifying the lowest energy conformation of the molecule.

  • Electronic Properties: Mapping the distribution of electrons, identifying frontier molecular orbitals (HOMO/LUMO), and predicting reactivity.[5]

  • Spectroscopic Signatures: Simulating vibrational (FT-IR) and magnetic resonance (NMR) spectra to aid in experimental characterization.[6]

  • Reaction Mechanisms: Elucidating the pathways and energetics of chemical transformations, such as the electrophilic aromatic substitution (SEAr) reactions central to its synthesis.[7][8]

This guide establishes a foundational protocol for researchers to initiate such theoretical investigations, even in the absence of extensive prior computational literature on this specific molecule.

Establishing a Foundational Computational Protocol

The reliability of any theoretical study hinges on the careful selection of the computational methodology. For organic molecules containing second-row elements like sulfur, Density Functional Theory (DFT) provides an excellent balance of computational accuracy and efficiency.[3][9]

Recommended Methodology

A widely accepted and validated approach for molecules of this class involves the B3LYP functional with the 6-311++G(d,p) basis set .[3]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering robust performance for predicting molecular geometries and energies.

  • 6-311++G(d,p): This Pople-style basis set is highly flexible. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the lone pairs on oxygen and sulfur atoms and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for non-spherical electron distributions and are essential for describing the bonding in the sulfonyl groups.

A Self-Validating Workflow

A trustworthy computational protocol must be systematic and verifiable. The following workflow ensures that calculations are robust and results are physically meaningful.

G Figure 1: Computational Workflow cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis A 1. Initial Structure Generation (Molecular Builder) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Coordinates C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Electronic Properties) C->D Verified Structure E 5. Property Analysis (HOMO, LUMO, MEP, Charges) D->E Wavefunction Data

Caption: A step-by-step workflow for theoretical analysis.

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Structure Generation: Construct an initial 3D model of 5-Hydroxytoluene-2,4-disulphonic acid using a molecular editor (e.g., Avogadro, ChemDraw). Ensure correct initial bonding and stereochemistry.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the chosen method (B3LYP), basis set (6-311++G(d,p)), and the type of calculation: Opt Freq (Optimization followed by Frequency).

  • Execution: Submit the calculation to the software. The algorithm will iteratively adjust the positions of the atoms to find a stable structure corresponding to a minimum on the potential energy surface.

  • Verification: Upon completion, inspect the output file. The optimization is successful if convergence criteria are met. Crucially, the frequency calculation must yield zero imaginary frequencies . An imaginary frequency indicates a saddle point (a transition state), not a stable minimum, and the structure must be perturbed and re-optimized.[3]

  • Data Extraction: The final, optimized Cartesian coordinates are now ready for further analysis. Thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from this step.[3]

Analysis of Molecular Structure and Electronic Properties

With a validated molecular structure, we can proceed to analyze its inherent properties.

Molecular Geometry

The precise bond lengths, angles, and dihedral angles define the molecule's shape and steric profile. These parameters are critical for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice.

Caption: 2D representation of the molecular structure.

A DFT optimization would provide precise values for all geometric parameters. The table below presents illustrative data based on typical values for similar chemical moieties to demonstrate how results should be structured.

ParameterBond/AngleExpected Value (Illustrative)Justification
Bond LengthC-C (aromatic)~1.40 ÅTypical aromatic character.
Bond LengthC-S~1.77 ÅSingle bond between sp² carbon and sulfur.
Bond LengthS=O~1.45 ÅDouble bond character in a sulfonyl group.
Bond LengthC-O (phenol)~1.36 ÅShorter than an alcohol due to resonance.
Bond AngleC-S-O~106°Tetrahedral geometry around sulfur.
Bond AngleC-C-S~120°Planar geometry of the benzene ring.
Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[5][9]

A single-point energy calculation on the optimized geometry provides these orbital energies. Global reactivity descriptors can be calculated from these values:

DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability.[5]
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Softness (S)1 / (2η)A measure of reactivity; the inverse of hardness.[5]
Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and identifying reactive sites.[10]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around acidic hydrogen atoms (like those in the -OH and -SO₃H groups). These are sites prone to nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): Indicate areas of non-polar character, such as the carbon backbone of the aromatic ring.

For 5-Hydroxytoluene-2,4-disulphonic acid, one would predict strong negative potential (red) around the oxygen atoms of the sulfonyl and hydroxyl groups, and strong positive potential (blue) on the acidic protons. This analysis is critical for understanding potential hydrogen bonding interactions in a drug-receptor context.[10]

Simulating Spectroscopic Signatures for Experimental Validation

A key strength of computational chemistry is its ability to predict spectra, which provides a direct link between theoretical models and experimental reality.

Vibrational Spectroscopy (FT-IR)

The frequency calculation performed to verify the optimized geometry also yields the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion and has an associated IR intensity. By plotting these frequencies (often scaled by an empirical factor, e.g., ~0.96 for B3LYP, to account for anharmonicity), one can generate a theoretical FT-IR spectrum. This simulated spectrum can be compared to an experimental one to confirm the structure or assign specific peaks to molecular motions. Key expected peaks would include O-H stretches, S=O stretches, and aromatic C-C bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding tensors can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS), which must be calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation and verification of synthesized compounds.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for initiating theoretical studies on 5-Hydroxytoluene-2,4-disulphonic acid. By following the detailed computational protocol—from selecting an appropriate DFT method to analyzing molecular orbitals and simulating spectra—researchers can generate a wealth of predictive data. This in-silico approach provides deep molecular-level insights that complement and guide experimental work.

Future theoretical investigations could expand on this foundation to include:

  • Solvation Effects: Re-running calculations using an implicit (e.g., PCM) or explicit solvent model to understand the molecule's behavior in aqueous environments.

  • Molecular Docking: Using the optimized structure as a ligand to explore potential binding interactions with protein targets.

  • Reaction Dynamics: Modeling the sulfonation reaction pathway to understand its mechanism and kinetics, building upon existing studies of aromatic sulfonation.[7][11]

  • Acidity (pKa) Prediction: Calculating the pKa values for the hydroxyl and sulfonic acid protons to better characterize its behavior in solution.

By systematically applying these computational tools, the scientific community can unlock a deeper understanding of 5-Hydroxytoluene-2,4-disulphonic acid, paving the way for its more effective use in pharmaceutical development and beyond.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Phenolsulfonic Acid Isomers: A Technical Guide.
  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid.
  • Vandegehuchte, B. D., et al. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Chemical Science, 7(11), 6846-6853. DOI:10.1039/C6SC03500K.
  • Bachrach, S. M., & Schleyer, P. v. R. (2011). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?. Journal of the American Chemical Society, 133(46), 18789-18798. DOI:10.1021/ja207231q.
  • ChemicalBook. (2023, May 15). 5-hydroxytoluene-2,4-disulphonic acid | 15509-33-8.
  • Request PDF. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds.
  • MDPI. (2026, January 10). Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives.
  • PubMed. (2015, July 23). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
  • Taylor & Francis Online. (2023, August 4). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA).
  • Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Physical Chemistry Chemical Physics, 20(4), 2345-2352.
  • Simson Pharma Limited. (n.d.). 5-Hydroxytoluene-2,4-disulfonic Acid | CAS No- 15509-33-8.
  • RSC Publishing. (n.d.). Enhancement of sulfate radicals degrading phenol in water by an external electric field: a study by DFT calculations.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • NIH National Center for Biotechnology Information. (n.d.). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment.
  • BOC Sciences. (n.d.). CAS 15509-33-8 (5-Hydroxytoluene-2,4-disulfonic acid).
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties.
  • NIH National Center for Biotechnology Information. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • CymitQuimica. (n.d.). CAS 96-77-5: Phenol-2,4-disulfonic acid.
  • ResearchGate. (2021). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY.
  • ResearchGate. (n.d.). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study.
  • Indian Academy of Sciences. (n.d.). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent.
  • UM Research Repository. (2012, June 25). Butylated Hydroxytoluene Analogs.

Sources

Foundational

A Preliminary Investigation into the Bioactivity of 5-Hydroxytoluene-2,4-disulphonic acid: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for the initial investigation of the biological activity of 5-Hydroxytoluene-2,4-disulphonic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the initial investigation of the biological activity of 5-Hydroxytoluene-2,4-disulphonic acid. The document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based workflow for preliminary bioactivity screening. The proposed experimental designs are grounded in the known chemical properties of the compound and the broader understanding of phenolic acids and their derivatives. This guide emphasizes scientific integrity, providing detailed, step-by-step methodologies and the causal reasoning behind experimental choices. All protocols are designed as self-validating systems with appropriate controls.

Introduction and Rationale

5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8) is an aromatic organic compound with the molecular formula C7H8O7S2[1]. Structurally, it is a derivative of m-cresol (3-methylphenol) with two sulphonic acid groups attached to the benzene ring. While its primary documented applications are as a chemical intermediate, for instance in the synthesis of Polycresol sulfonal, its structural similarity to other bioactive phenolic compounds suggests a potential for underexplored biological activities[]. Phenolic acids are a well-established class of natural compounds known for a variety of therapeutic applications, including antioxidant and anti-inflammatory effects[3]. The addition of sulphonic acid groups can significantly alter the physicochemical properties of a molecule, such as its solubility and acidity, which in turn can influence its biological behavior[4][5].

This guide outlines a preliminary, multi-tiered approach to investigate the bioactivity of 5-Hydroxytoluene-2,4-disulphonic acid, focusing on its potential as an antioxidant and its general cytotoxicity. The proposed workflow is designed to be both resource-efficient and scientifically robust, providing a solid foundation for more in-depth future studies.

Physicochemical Characterization and Handling

A thorough understanding of the compound's properties is paramount before commencing any biological investigation.

PropertyValue/InformationSource
CAS Number 15509-33-8[1][6]
Molecular Formula C7H8O7S2[1]
Molecular Weight 268.26 g/mol [1]
Appearance White to pale yellow solid (typical for similar compounds)[7]
Solubility Expected to be soluble in water due to its ionic nature[7]
Storage Hygroscopic; store in a refrigerator under an inert atmosphere[]

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The safety data sheet (SDS) should be consulted for detailed handling and disposal information[8].

Tier 1: In Vitro Antioxidant Capacity Assessment

The structural resemblance of 5-Hydroxytoluene-2,4-disulphonic acid to phenolic antioxidants like butylated hydroxytoluene (BHT) warrants an initial investigation into its free-radical scavenging capabilities[9][10][11]. We will employ two common and complementary assays: the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 5-Hydroxytoluene-2,4-disulphonic acid in a suitable solvent (e.g., water or DMSO, depending on solubility).

    • Prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use a known antioxidant, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT), as a positive control[9][12][13].

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of methanol.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution & Compound Dilutions DPPH_Incubate Incubate with DPPH (30 min) DPPH_Prep->DPPH_Incubate DPPH_Read Read Absorbance (517 nm) DPPH_Incubate->DPPH_Read DPPH_Calc Calculate IC50 DPPH_Read->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution & Compound Dilutions ABTS_Incubate Incubate with ABTS•+ (6 min) ABTS_Prep->ABTS_Incubate ABTS_Read Read Absorbance (734 nm) ABTS_Incubate->ABTS_Read ABTS_Calc Calculate IC50 ABTS_Read->ABTS_Calc Start 5-Hydroxytoluene-2,4- disulphonic acid Start->DPPH_Prep Start->ABTS_Prep

Caption: Workflow for in vitro antioxidant capacity assessment.

Tier 2: Cell-Based Assays for Cytotoxicity and Biological Relevance

While in vitro chemical assays are useful for initial screening, it is crucial to assess the compound's effect on living cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture:

    • Select a relevant cell line (e.g., a human dermal fibroblast cell line like HDFa for cosmetic applications, or a cancer cell line if investigating anticancer potential).

    • Culture the cells in appropriate media and conditions until they reach about 80% confluency.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-Hydroxytoluene-2,4-disulphonic acid (e.g., 10, 50, 100, 250, 500 µM) for 24 or 48 hours.

    • Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

MTT_Assay_Workflow Start Cell Seeding (96-well plate) Treatment Treat with Compound (24/48h) Start->Treatment MTT_Add Add MTT Reagent (4h incubation) Treatment->MTT_Add Solubilize Remove Media, Add DMSO MTT_Add->Solubilize Readout Read Absorbance (570 nm) Solubilize->Readout Analysis Calculate CC50 Readout->Analysis

Caption: Workflow for the MTT cell viability assay.

Proposed Signaling Pathway for Antioxidant Action

Based on the known mechanisms of phenolic antioxidants, 5-Hydroxytoluene-2,4-disulphonic acid may exert its antioxidant effects through direct radical scavenging or by modulating intracellular signaling pathways involved in the oxidative stress response. A plausible hypothesis is the activation of the Nrf2-ARE pathway.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 5-Hydroxytoluene-2,4- disulphonic acid Compound->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Proposed Nrf2-mediated antioxidant response pathway.

Future Directions and Advanced Investigations

The preliminary data gathered from the proposed experiments will provide a critical go/no-go decision point for further investigation. If significant antioxidant activity and low cytotoxicity are observed, subsequent studies could include:

  • Enzyme Inhibition Assays: Investigating the effect of the compound on enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2).

  • In Vivo Studies: If in vitro data are promising, studies in animal models of oxidative stress or inflammation could be warranted.

  • Mechanism of Action Studies: Utilizing techniques like Western blotting and qPCR to validate the proposed Nrf2 pathway activation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to understand the contribution of the hydroxyl and sulphonic acid groups to the observed bioactivity.

Conclusion

This technical guide provides a structured and scientifically grounded approach to the preliminary investigation of 5-Hydroxytoluene-2,4-disulphonic acid's bioactivity. By systematically evaluating its antioxidant potential and cytotoxicity, researchers can generate the foundational data necessary to determine if this compound warrants further development as a potential therapeutic or cosmeceutical agent. The emphasis on robust experimental design and clear, actionable protocols is intended to facilitate a successful and insightful initial exploration.

References

  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Journal of Functional Foods, 98, 105282. Retrieved from [Link]

  • Slámová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8493. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOL-4-SULFONIC ACID. Retrieved from [Link]

  • Slideshare. (n.d.). Sulphonic acid and Phenol. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidant butylated hydroxytoluene: Topics. Retrieved from [Link]

  • PubMed. (2003, February 12). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Butylated hydroxytoluene – Knowledge and References. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Hydroxytoluene-2,4-disulphonic acid from m-cresol

An Application Note and Protocol for the Synthesis of 5-Hydroxytoluene-2,4-disulphonic acid from m-Cresol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Hydroxytoluene-2,4-disulphonic acid from m-Cresol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid, also known by its IUPAC name 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid, from the starting material m-cresol. This synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically a double sulfonation. The protocol herein is designed for researchers and chemists, offering in-depth mechanistic insights, a detailed step-by-step procedure, robust safety protocols, and methods for product characterization. 5-Hydroxytoluene-2,4-disulphonic acid is a valuable chemical intermediate, notably in the pharmaceutical industry.[]

Introduction and Scientific Principles

The conversion of m-cresol (3-methylphenol) to 5-Hydroxytoluene-2,4-disulphonic acid is achieved through a direct, forceful sulfonation using a potent sulfonating agent, such as fuming sulfuric acid (oleum). The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental process in organic chemistry.[2]

The Mechanism of Electrophilic Aromatic Sulfonation

The active electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺. In fuming sulfuric acid, SO₃ is present in excess.[2][3] The mechanism involves three key steps:

  • Generation of the Electrophile : Sulfur trioxide is a powerful electrophile due to the highly polarized S=O bonds.

  • Electrophilic Attack : The electron-rich aromatic ring of m-cresol acts as a nucleophile, attacking the sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2] This step is the rate-determining step.

  • Deprotonation : A weak base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.[4]

Regioselectivity: Directing Effects in Action

The substitution pattern on the m-cresol ring is governed by the two existing substituents: the hydroxyl (-OH) group and the methyl (-CH₃) group.

  • Hydroxyl (-OH) Group : A strongly activating, ortho, para-directing group.

  • Methyl (-CH₃) Group : A moderately activating, ortho, para-directing group.

The positions on the m-cresol ring are activated as follows:

  • Position 4 (para to -OH, ortho to -CH₃) : Highly activated by both groups.

  • Position 6 (ortho to -OH, para to -CH₃) : Highly activated by both groups.

  • Position 2 (ortho to -OH, ortho to -CH₃) : Activated, but subject to significant steric hindrance from the two adjacent groups.

The first sulfonation is expected to occur rapidly at either position 4 or 6. To achieve disulfonation, more forcing conditions (higher temperature and a stronger sulfonating agent) are required because the first electron-withdrawing sulfonic acid group deactivates the ring towards further substitution. The second sulfonation occurs at the remaining highly activated position, leading to the desired 2,4-disubstituted product relative to the hydroxyl group.

Safety and Hazard Management

This synthesis involves highly corrosive and toxic materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

Substance CAS No. Primary Hazards Mandatory PPE & Precautions
m-Cresol 108-39-4Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5][6][7]Nitrile or neoprene gloves (double-gloved), chemical splash goggles, face shield, lab coat. Avoid inhalation of vapors.[6][8]
Fuming Sulfuric Acid (Oleum) 8014-95-7Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water. Highly corrosive to metals.[9]Acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, acid-resistant apron. Handle with extreme care, ensuring no contact with water or moisture.[9]

Emergency Preparedness :

  • Ensure immediate access to an emergency safety shower and eyewash station.

  • Keep appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) readily available.

  • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][9] Seek immediate medical attention.

  • In case of eye contact, rinse cautiously with water for several minutes, holding eyelids open.[5][9] Seek immediate medical attention.

Experimental Protocol

This protocol details the synthesis on a laboratory scale. All glassware must be thoroughly dried before use to prevent violent reactions with the oleum.

Materials and Equipment
Reagents Equipment
m-Cresol (≥99%)250 mL three-neck round-bottom flask
Fuming Sulfuric Acid (20% SO₃)Mechanical overhead stirrer with a glass stir rod and paddle
Ice (for cooling bath and work-up)Thermometer (-10 to 150 °C)
Sodium Chloride (NaCl) (for salting out)100 mL pressure-equalizing dropping funnel
Deionized WaterCondenser with a calcium chloride drying tube
Heating mantle with a temperature controller
Large crystallizing dish or beaker for ice bath
Buchner funnel and vacuum flask
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble dry apparatus in fume hood charge 2. Charge flask with fuming sulfuric acid setup->charge cool 3. Cool flask to 0-5 °C in an ice bath charge->cool addition 4. Add m-cresol dropwise (maintain T < 10 °C) cool->addition warm 5. Allow to warm to RT addition->warm heat 6. Heat reaction to 80-90 °C for 4-6 hours warm->heat quench 7. Cool and carefully pour reaction mix onto ice heat->quench salt 8. 'Salt out' product with NaCl quench->salt filter 9. Isolate solid via vacuum filtration salt->filter wash 10. Wash with cold brine filter->wash dry 11. Dry product under vacuum wash->dry analyze 12. Characterize product (NMR, IR, HPLC) dry->analyze

Caption: Experimental workflow for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid.

Step-by-Step Synthesis Procedure
  • Reaction Setup : Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Equip the condenser with a drying tube. Place the entire setup in a crystallizing dish.

  • Charging Reagents : In the fume hood, carefully charge the reaction flask with 100 mL of fuming sulfuric acid (20% SO₃).

  • Initial Cooling : Begin stirring and cool the flask to between 0-5 °C using an ice-water bath.

  • m-Cresol Addition : Add m-cresol (0.25 mol, ~27.0 g) to the dropping funnel. Add the m-cresol dropwise to the stirred, cold oleum over a period of 60-90 minutes. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C. This initial phase is highly exothermic.

  • Warming and Heating : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Then, slowly heat the reaction mixture to 80-90 °C using a heating mantle.

  • Reaction Drive : Maintain the temperature at 80-90 °C with continuous stirring for 4-6 hours to ensure disulfonation is complete. The solution will become dark and viscous.

  • Quenching : After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Prepare a large beaker with approximately 500 g of crushed ice. WITH EXTREME CAUTION , slowly and carefully pour the viscous reaction mixture in a thin stream into the beaker of ice with vigorous manual stirring. This quenching step is highly exothermic and will generate fumes.

  • Isolation : The product is soluble in water. To precipitate it, saturate the aqueous solution by adding solid sodium chloride (NaCl) in portions with stirring until no more salt dissolves. This "salting out" process significantly reduces the solubility of the sulfonic acid.

  • Filtration : Cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying : Wash the filter cake with a small amount of cold, saturated NaCl solution (brine) to remove residual acid. Press the cake as dry as possible on the funnel, then transfer it to a watch glass and dry under vacuum at 50-60 °C to a constant weight.

Reaction Pathway and Characterization

Overall Reaction

Sources

Application

Technical Application Note: Optimized Synthesis of 5-Hydroxytoluene-2,4-Disulphonic Acid

Executive Summary & Scientific Context 5-Hydroxytoluene-2,4-disulphonic acid (also known as m-Cresol-4,6-disulfonic acid ) is a primary structural unit of the polymeric drug Policresulen and a key degradation impurity. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Hydroxytoluene-2,4-disulphonic acid (also known as m-Cresol-4,6-disulfonic acid ) is a primary structural unit of the polymeric drug Policresulen and a key degradation impurity. While commercially available, high-purity reference standards are often required for rigorous GMP validation.

This protocol details a robust, self-validating synthesis route. Unlike mono-sulfonation, which yields isomeric mixtures, this protocol utilizes thermodynamic control to drive the reaction to the 2,4-disulfonated species (toluene numbering), exploiting the cooperative directing effects of the hydroxyl and methyl groups on the aromatic ring.

Chemical Identity:

  • IUPAC Name: 4-hydroxy-6-methylbenzene-1,3-disulfonic acid[]

  • User Nomenclature: 5-Hydroxytoluene-2,4-disulphonic acid[][2]

  • CAS: 15509-33-8 (Free acid) / 2702366-48-9 (Ammonium salt)[3]

  • Target Form: Diammonium Salt (Preferred for stability and handling)

Mechanistic Strategy

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, m-cresol (3-hydroxytoluene), contains two activating groups:

  • Hydroxyl (-OH): Strongly activating, ortho, para-director.

  • Methyl (-CH₃): Weakly activating, ortho, para-director.

In the m-cresol scaffold (1-hydroxy-3-methylbenzene), the cooperative directing effects strongly favor positions 4 and 6 (phenol numbering), which correspond to positions 2 and 4 in the 5-hydroxytoluene numbering scheme.

Reaction Pathway Diagram

ReactionMechanism Start m-Cresol (3-Hydroxytoluene) Inter1 Intermediate: Mono-sulfonic Acid (Kinetic Mix) Start->Inter1 H2SO4, 100°C Sulfonation Directing OH & CH3 direct to positions 2,4 (Toluene numbering) Start->Directing Product 5-Hydroxytoluene- 2,4-disulphonic acid (Thermodynamic Product) Inter1->Product Oleum (20%), 130°C Exhaustive Sulfonation Salt Diammonium Salt (Stable Crystal) Product->Salt NH4OH Neutralization

Figure 1: Reaction pathway leveraging thermodynamic control to achieve disulfonation.

Experimental Protocol

Materials and Reagents
ReagentGradeRoleStoichiometry
m-Cresol >99% (GC)Substrate1.0 equiv
Sulfuric Acid (H₂SO₄) 98% Conc.Solvent/Reagent4.0 equiv
Oleum (Fuming H₂SO₄) 20-65% free SO₃Sulfonating Agent2.0 equiv (SO₃ basis)
Ammonium Hydroxide 28-30% NH₃NeutralizationExcess (to pH 8)
Methanol/Ethanol HPLC GradeRecrystallizationSolvent
Synthesis Procedure (Step-by-Step)

Safety Precaution: This reaction involves Oleum and high temperatures. Perform all operations in a functioning fume hood wearing acid-resistant gloves and a face shield.

Phase 1: Sulfonation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Charge m-cresol (10.8 g, 100 mmol) into the flask.

  • Initial Acid Addition: Cool the flask to 10-15°C using an ice-water bath. Dropwise add conc. H₂SO₄ (20 mL) over 20 minutes.

    • Note: The exotherm must be controlled to prevent charring/oxidation.

  • Oleum Addition: Once the initial exotherm subsides, slowly add Oleum (20% SO₃, 15 mL) dropwise.

    • Critical Step: Oleum is required to drive the second sulfonation. Standard H₂SO₄ often stalls at the mono-sulfonic acid stage.

  • Reaction: Heat the mixture to 120°C - 130°C using an oil bath. Maintain stirring for 6 hours .

    • Checkpoint: The solution should turn dark brown but remain homogenous.

Phase 2: Workup and Salt Formation
  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

    • Caution: Extremely exothermic. Add slowly.

  • Neutralization: Slowly add Ammonium Hydroxide (28%) to the quenched solution until the pH reaches 8.0–8.5.

    • Observation: A precipitate may form transiently and redissolve.

  • Concentration: Evaporate the aqueous solution under reduced pressure (Rotavap, 60°C bath) to near dryness to obtain a crude solid.

Phase 3: Purification (Crystallization)
  • Solvent Wash: Triturate the crude solid with Methanol (50 mL) . The inorganic salts (Ammonium Sulfate) are largely insoluble in methanol, while the organic sulfonate is more soluble. Filter off the inorganic solids.[4]

  • Recrystallization: Concentrate the methanolic filtrate. Recrystallize the residue from a Water/Ethanol (1:5) mixture.

    • Dissolve in minimum hot water.

    • Add hot ethanol until turbid.

    • Cool to 4°C overnight.

  • Drying: Filter the white to off-white crystals and dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_workup Isolation Phase cluster_purification Purification Phase Step1 Charge m-Cresol (Cool to 15°C) Step2 Add H2SO4 + Oleum (Controlled Addition) Step1->Step2 Step3 Heat to 130°C (6 Hours) Step2->Step3 Step4 Quench on Ice (Exothermic!) Step3->Step4 Step5 Neutralize with NH4OH (Target pH 8.0) Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Methanol Trituration (Remove (NH4)2SO4) Step6->Step7 Step8 Recrystallize (Water/Ethanol) Step7->Step8 Final Pure Diammonium Salt Step8->Final

Figure 2: Operational workflow for the synthesis and isolation of the diammonium salt.

Analytical Validation (QC)

To validate the synthesized material as a reference standard, use the following HPLC conditions compatible with Policresulen analysis.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (100% A); 5-20 min (100% A -> 80% A); 20-30 min (Hold)
Detection UV @ 214 nm and 260 nm
Expected RT Early eluting (highly polar). Approx 2.5 - 4.0 min.

Self-Validation Check:

  • ¹H NMR (D₂O): Expect two singlets for aromatic protons (para to each other, no coupling) and one singlet for the methyl group. If doublets are seen in the aromatic region, mono-sulfonated impurity (isomers) is present.

    • H-3 (relative to Toluene=1): Singlet (approx 7.5 ppm).

    • H-6 (relative to Toluene=1): Singlet (approx 7.2 ppm).

    • Methyl: Singlet (approx 2.3 ppm).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete sulfonation (stopped at mono).Ensure temperature reaches >120°C; Check Oleum quality.
High Inorganic Ash Inefficient removal of Ammonium Sulfate.Ensure thorough methanol trituration; Repeat recrystallization.
Isomer Contamination Temperature too low during reaction.[5]Kinetic isomers (2- or 4- mono) convert to thermodynamic 2,4-di at high temp. Increase reaction time.
Colored Product Oxidation of phenol.Ensure inert atmosphere (N₂) during heating; Control initial exotherm.

References

  • ChemSrc. (2025). 4-hydroxy-6-methylbenzene-1,3-disulfonic acid (CAS 15509-33-8).[][2][6] Retrieved October 26, 2025, from [Link]

  • ScienceMadness. (n.d.). Sulfonation of m-cresol to disulfonic acid. Retrieved October 26, 2025, from [Link]

Sources

Method

applications of 5-Hydroxytoluene-2,4-disulphonic acid in pharmaceutical synthesis

Application Note: 5-Hydroxytoluene-2,4-disulphonic Acid in Pharmaceutical Synthesis & Quality Control Part 1: Executive Summary & Molecule Profile 5-Hydroxytoluene-2,4-disulphonic acid (also referred to as p-cresol-2,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Hydroxytoluene-2,4-disulphonic Acid in Pharmaceutical Synthesis & Quality Control

Part 1: Executive Summary & Molecule Profile

5-Hydroxytoluene-2,4-disulphonic acid (also referred to as p-cresol-2,6-disulfonic acid or 4-hydroxy-6-methylbenzene-1,3-disulfonic acid) is a high-polarity, strong organic acid derived from the sulfonation of m-cresol.[] In pharmaceutical contexts, it serves a dual role: primarily as a Critical Process Impurity (CPI) marker in the synthesis of the hemostatic drug Policresulen , and secondarily as an emerging pharmacophore for protease inhibition in antiviral research.[]

This guide moves beyond basic descriptions to provide actionable protocols for synthesizing this compound as a reference standard, controlling its formation during manufacturing, and utilizing its properties in formulation stability.[]

Chemical Profile
PropertySpecification
IUPAC Name 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid
Common Name 5-Hydroxytoluene-2,4-disulphonic acid
CAS Number 15509-33-8
Molecular Formula C₇H₈O₇S₂
Molecular Weight 268.26 g/mol
Acidity (pKa) < 1.0 (Strongly acidic due to bis-sulfonic groups)
Solubility Highly soluble in water; insoluble in non-polar organic solvents.[][][3][4][5][6]

Part 2: Application in Policresulen Manufacturing (Impurity Management)

The most immediate application of 5-Hydroxytoluene-2,4-disulphonic acid is its role as a process-related impurity in the production of Policresulen.[] Policresulen is a condensation polymer of m-cresol sulfonic acid and formaldehyde.[]

The Challenge: During the sulfonation of m-cresol, the objective is to produce the mono-sulfonic acid species (typically at the 4-position) to allow subsequent polymerization with formaldehyde.[] However, aggressive sulfonation conditions (high temperature, excess oleum) lead to the formation of the 2,4-disulphonic acid species.[] Because this molecule is fully substituted at the reactive ortho and para positions relative to the hydroxyl group, it cannot polymerize effectively, acting as a chain terminator or an inert byproduct that lowers potency.[]

Protocol 1: Synthesis of Reference Standard (Intentional Over-Sulfonation)

To validate the purity of Policresulen batches, QC labs require a high-purity standard of the disulfonated impurity.[]

Objective: Selectively synthesize 5-Hydroxytoluene-2,4-disulphonic acid from m-cresol.

Reagents:

  • m-Cresol (99%)[]

  • Oleum (20% free SO₃) or Concentrated H₂SO₄ (>98%)[]

  • Barium Hydroxide (for isolation)[]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath.

  • Addition: Charge 10.8 g (0.1 mol) of m-cresol.

  • Sulfonation (The Critical Variable): Slowly add 40 mL of Oleum dropwise. Note: Unlike mono-sulfonation which is done at 100°C, disulfonation requires higher SO₃ concentration.[]

  • Heating: Once addition is complete, heat the reaction mixture to 120–130°C and maintain for 4–6 hours.

    • Mechanism Check: The high temperature drives the thermodynamic product, forcing the second sulfonic group onto the ring at the sterically hindered position.[]

  • Quenching: Cool the mixture to room temperature and pour carefully onto 200 g of crushed ice.

  • Isolation (Barium Salt Method): Neutralize the acid solution with Barium Hydroxide to precipitate the sulfate (BaSO₄) while keeping the organic sulfonate in solution (or precipitating as the barium salt depending on pH).[] Filter off BaSO₄.[]

  • Purification: Concentrate the filtrate. The product can be recrystallized from water/ethanol to yield the disulfonic acid (or its salt).[]

Visualization: Sulfonation Pathway & Impurity Formation[1]

SulfonationPathway Cresol m-Cresol (Starting Material) Mono m-Cresol-4-sulfonic acid (Desired Intermediate) Cresol->Mono H2SO4, 100°C DiSulfo 5-Hydroxytoluene- 2,4-disulphonic acid (Impurity/Chain Terminator) Cresol->DiSulfo Direct Over-sulfonation Poly Policresulen (Polymerized API) Mono->Poly + CH2O (Condensation) Mono->DiSulfo Excess Oleum >120°C

Figure 1: Reaction pathway showing the divergence between the desired mono-sulfonation (leading to Policresulen) and the over-sulfonation leading to the 2,4-disulphonic acid impurity.[]

Part 3: Analytical Protocols (HPLC Detection)

Because 5-Hydroxytoluene-2,4-disulphonic acid is highly polar, standard Reverse Phase (RP) HPLC often results in poor retention (eluting in the void volume).[] Ion-Pairing Chromatography is recommended.[]

Protocol 2: Ion-Pair HPLC Method for Impurity Profiling

System Suitability:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 2.5) + 5 mM Tetrabutylammonium hydroxide (TBAH) as the ion-pairing agent.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 40% B).

  • Detection: UV at 280 nm (Phenolic absorption).[]

Why this works: The TBAH interacts with the sulfonic acid groups to form a neutral, lipophilic ion pair, allowing the molecule to interact with the C18 stationary phase and separate from the mono-sulfonated species.[]

Part 4: Emerging Therapeutic Applications (Antiviral)

Recent research identifies 5-Hydroxytoluene-2,4-disulphonic acid (and its parent Policresulen) as a potential inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease .[]

Mechanism: The sulfonic acid groups mimic the electronegative aspartic acid residues found in the natural substrate of the viral protease, acting as a competitive inhibitor.[]

Protocol 3: In Vitro Protease Inhibition Assay

Objective: Screen for antiviral potency using the disulfonic acid.[]

  • Enzyme Prep: Recombinant DENV2 NS2B/NS3 protease complex.

  • Substrate: Fluorogenic peptide (e.g., Bz-Nle-Lys-Arg-Arg-AMC).[]

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM CHAPS, 20% Glycerol.

  • Procedure:

    • Incubate Enzyme (10 nM) with 5-Hydroxytoluene-2,4-disulphonic acid (varying concentrations: 0–100 µM) for 30 mins at 37°C.

    • Add Substrate (10 µM) to initiate reaction.[]

    • Monitor Fluorescence (Ex: 380 nm, Em: 460 nm) for 10 mins.

  • Data Analysis: Plot IC50 curves. A lower IC50 compared to the mono-sulfonated variant indicates higher binding affinity due to the dual anionic charge.[]

Part 5: References

  • Policresulen Chemistry & Impurities:

    • Source: BOC Sciences.[][][3][7][8] (2023).[][4] "5-Hydroxytoluene-2,4-disulphonic acid diammonium as an impurity of Policresulen."

  • Antiviral Mechanism (NS2B/NS3 Inhibition):

    • Source: Wu, D. W., et al. (2015).[][6] "Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells."[][6] Acta Pharmacologica Sinica, 36(9), 1126-1136.[][6]

    • URL:[Link][]

  • Chemical Structure & Properties:

    • Source: PubChem Compound Summary for CID 167667.[]

    • URL:[Link][]

  • General Sulfonation Protocols:

    • Source: Cerfontain, H. (1968).[] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[] (Classic Text Reference for mechanism validation).

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-Hydroxytoluene-2,4-disulphonic Acid

Abstract This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxytoluene-2,4-disulphonic acid. The developed method uti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxytoluene-2,4-disulphonic acid. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a UV detector, offering a reliable and readily implementable solution for researchers, scientists, and drug development professionals. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, ensuring trustworthy and reproducible results. The causality behind experimental choices is elucidated to provide a deeper understanding of the method's principles.

Introduction

5-Hydroxytoluene-2,4-disulphonic acid is a substituted aromatic sulfonic acid. Aromatic sulfonic acids are utilized in various industrial applications, including as intermediates in the synthesis of dyes and pharmaceuticals.[1] The presence of both a hydroxyl (phenolic) and two sulfonic acid functional groups imparts a high degree of polarity to the molecule, making its analysis by traditional reversed-phase HPLC challenging. This application note addresses this challenge by presenting a tailored HPLC method that ensures adequate retention and sharp peak shapes for 5-Hydroxytoluene-2,4-disulphonic acid.

The accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies in pharmaceutical development. The method described herein is designed to be both reliable and efficient for these purposes.

Chromatographic Principle

The separation of 5-Hydroxytoluene-2,4-disulphonic acid is achieved using a reversed-phase HPLC approach. While highly polar, the aromatic ring of the analyte allows for sufficient interaction with a non-polar C18 stationary phase. The key to successful retention and elution is the careful control of the mobile phase pH and ionic strength. The sulfonic acid groups are strong acids and will be ionized over a wide pH range. The phenolic hydroxyl group, however, has a pKa that allows for its protonation state to be manipulated by the mobile phase pH. By maintaining a low pH, the ionization of the sulfonic acid groups is suppressed to a degree, and the molecule becomes less polar, thereby increasing its retention on the C18 column. The mobile phase composition is optimized to achieve a balance of retention, resolution, and analysis time.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • pH Meter: For accurate mobile phase preparation.

  • Analytical Balance: For weighing standards.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm, compatible with aqueous and organic solvents.

Reagents and Standards
  • 5-Hydroxytoluene-2,4-disulphonic acid reference standard: Available from suppliers such as Simson Pharma Limited and ChemicalBook.[2]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Orthophosphoric acid (H₃PO₄): Analytical grade.

  • Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade.

  • Water: HPLC grade or Milli-Q.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Weigh an appropriate amount of KH₂PO₄ and dissolve it in HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Hydroxytoluene-2,4-disulphonic acid reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5
B: Acetonitrile
Gradient 0-2 min: 5% B
2-10 min: 5% to 30% B
10-12 min: 30% B
12-13 min: 30% to 5% B
13-18 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 18 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of compounds, including those with some polar character.

  • Mobile Phase: The low pH phosphate buffer ensures the consistent ionization state of the analyte and provides good peak shape. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of the polar analyte with a reasonable retention time and good peak shape, while also allowing for the elution of any less polar impurities.

  • Flow Rate and Temperature: These are standard conditions that provide good efficiency and reproducibility.

  • Detection Wavelength: Based on the phenolic chromophore, a wavelength of 280 nm is expected to provide good sensitivity.[3] This should be confirmed by running a UV scan of the analyte.

Experimental Workflow

HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Standards & Samples prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Samples calibrate->quantify

Caption: HPLC analysis workflow from preparation to quantification.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0%
Relative Standard Deviation (RSD) of Retention Time < 1.0%
Calibration

Inject the prepared working standard solutions in increasing order of concentration. Construct a calibration curve by plotting the peak area against the concentration of 5-Hydroxytoluene-2,4-disulphonic acid. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation characteristics should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed from the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

Data Analysis and Reporting

The concentration of 5-Hydroxytoluene-2,4-disulphonic acid in unknown samples is determined by interpolating the peak area from the linear regression equation of the calibration curve. All results should be reported with appropriate units and an indication of the uncertainty (e.g., standard deviation).

Troubleshooting

IssuePotential CauseSuggested Solution
No peak or very small peak Injection issue, detector issue, incorrect mobile phaseCheck autosampler, ensure lamp is on, verify mobile phase composition
Broad peaks Column contamination, column aging, extra-column volumeFlush or replace column, check tubing and connections
Split peaks Column void, partially blocked frit, sample solvent effectReverse flush or replace column, dissolve sample in mobile phase
Tailing peaks Secondary interactions, low mobile phase pHIncrease buffer concentration, ensure pH is correctly adjusted
Shifting retention times Pump issue, column temperature fluctuation, mobile phase changeCheck pump for leaks, ensure column oven is stable, prepare fresh mobile phase

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 5-Hydroxytoluene-2,4-disulphonic acid. The method is suitable for a range of applications in research and development and quality control. The provided validation parameters serve as a guide for establishing the suitability of the method in a specific laboratory environment.

References

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Simson Pharma Limited. (n.d.). 5-Hydroxytoluene-2,4-disulfonic Acid | CAS No- 15509-33-8.
  • ChemicalBook. (2023, May 15). 5-hydroxytoluene-2,4-disulphonic acid | 15509-33-8.
  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid.
  • Taylor & Francis Online. (2007, February 6). Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection.
  • Olkowski, A. A., et al. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material.
  • Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.
  • Fisher Scientific. (2004, January 29). SAFETY DATA SHEET.
  • PMC. (n.d.). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products.
  • Thermo Fisher Scientific. (n.d.). 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid, Disodium Salt Dihydrate, 98% 25 g.
  • MDPI. (2022, May 20). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
  • CymitQuimica. (n.d.). CAS 96-77-5: Phenol-2,4-disulfonic acid.
  • FAO. (n.d.). BUTYLATED HYDROXYTOLUENE.
  • Actylis Lab Solutions. (n.d.). Butylated Hydroxytoluene IP 500GM.

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 5-Hydroxytoluene-2,4-disulphonic acid

Abstract This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 5-Hydroxytoluene-2,4-disulphonic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 5-Hydroxytoluene-2,4-disulphonic acid. The method is developed to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

5-Hydroxytoluene-2,4-disulphonic acid is an aromatic sulphonic acid of interest in various chemical and pharmaceutical applications. Its accurate quantification is crucial for process monitoring, quality control of starting materials, and stability testing of finished products. This document provides a comprehensive guide for the development and validation of a reliable HPLC-UV method for this purpose. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of 5-Hydroxytoluene-2,4-disulphonic acid

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

  • Chemical Structure: C7H8O7S2[4]

  • Molecular Weight: 268.26 g/mol [4]

  • Anticipated Properties: As a disulphonic acid derivative of a phenolic compound, 5-Hydroxytoluene-2,4-disulphonic acid is expected to be highly polar and water-soluble. The presence of the aromatic ring and hydroxyl group suggests it will be UV-active. The sulfonic acid groups are strong acids, meaning the molecule will be negatively charged at typical HPLC mobile phase pH values.

HPLC-UV Method Development

The selection of chromatographic conditions is driven by the physicochemical properties of the analyte to achieve optimal separation and detection.

Chromatographic System

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this method.

Rationale for Parameter Selection
  • Stationary Phase: A C18 reversed-phase column is a common starting point for the analysis of many organic molecules.[5] However, due to the high polarity of the analyte, poor retention can be an issue on traditional C18 phases.[6] Therefore, a C18 column with a polar end-capping or a polar-embedded stationary phase is recommended to enhance retention and improve peak shape. Alternatively, ion-pair chromatography can be employed to improve retention of the highly polar sulfonic acid.[7][8]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is used.

    • Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the analyte. An acidic pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer is recommended to suppress the ionization of the sulfonic acid groups, which can improve retention on a reversed-phase column.

    • Organic Modifier: Acetonitrile or methanol can be used as the organic modifier. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A gradient elution is likely necessary to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable time.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance (λmax). Based on the structure (a substituted hydroxytoluene), the λmax is expected to be in the range of 270-290 nm.[9] Analysis at the λmax provides the highest sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm I.D. column is a good starting point. Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Detailed Protocol

Materials and Reagents
  • 5-Hydroxytoluene-2,4-disulphonic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm syringe filters

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 25 mM Potassium Phosphate buffer, pH 2.5 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40-5% B; 17-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate, pH 2.5): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Hydroxytoluene-2,4-disulphonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the diluent to cover the expected concentration range of the samples. A typical range would be 1-100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution, dilution with the mobile phase diluent may be sufficient. For more complex matrices, extraction or solid-phase extraction may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][10][11]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The range for which linearity, accuracy, and precision are demonstrated.As defined by linearity, accuracy, and precision results.
Accuracy Analyze samples of known concentration (e.g., spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same standard solution. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberate small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_solutions Prepare Mobile Phases and Standard Solutions hplc_system Equilibrate HPLC System prep_solutions->hplc_system prep_sample Prepare Sample (Dilute and Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Area acquire_data->integrate_peaks calibration Construct Calibration Curve integrate_peaks->calibration quantify Quantify Analyte Concentration calibration->quantify report Generate Report quantify->report

Caption: HPLC-UV quantification workflow.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 5-Hydroxytoluene-2,4-disulphonic acid using HPLC-UV. The method is designed to be robust and reliable, and the comprehensive validation plan ensures its suitability for use in regulated environments. The provided rationale for each step allows for a deeper understanding and facilitates troubleshooting and further method optimization if required.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Cisneros-Yupanqui, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Foods. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. [Link]

  • Gao, X., & Zhu, Z. (2007). Analysis of non-anthocyanin phenols in wine by HPLC with UV and fluorescence detection. American Journal of Enology and Viticulture. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ChemBK. 5-hydroxytoluene-2,4-disulphonic acid - Physico-chemical Properties. [Link]

  • Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. [Link]

  • Shafqatullah, et al. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. [Link]

  • Gonzalez, A. G., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. (2016). Ich guidelines for validation final. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Phenomenex. A Fast and Reliable Method for the Analysis of Alkyl Sulfonic Acids. [Link]

  • ResearchGate. (2016). UV-Visible diagram of BHT. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Analytical Method Development and Validation for Butylated Hydroxy Toluene by using UV. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]

Sources

Application

Application Note: NMR Characterization of 5-Hydroxytoluene-2,4-disulphonic Acid

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8). This guide prioritizes high-resolution structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8). This guide prioritizes high-resolution structural elucidation and quantitative purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology for Structural Validation and Impurity Profiling in Aqueous Media

Introduction & Compound Analysis

5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., sulfone antibiotics like Dapsone derivatives) and industrial dyes.

Structural Challenges

The compound presents specific analytical challenges due to its high polarity and substitution pattern:

  • Tetra-substituted Benzene Ring: The aromatic ring possesses only two protons, located para to each other. This results in a simplified splitting pattern (singlets) that can obscure regiochemical information without 2D NMR verification.

  • Electronic Environment: The proton at position 3 (

    
    ) is sandwiched between two strongly electron-withdrawing sulfonic acid groups, causing a significant downfield shift. Conversely, the proton at position 6 (
    
    
    
    ) is shielded by the adjacent hydroxyl and methyl groups.
  • Hygroscopicity: As a free acid, the compound is highly hygroscopic. Precise qNMR requires careful handling or conversion to a sulfonate salt.

Experimental Protocol

Sample Preparation

Due to the presence of two sulfonic acid groups and a phenolic hydroxyl, Deuterium Oxide (


)  is the solvent of choice. DMSO-

may be used for the free acid but can lead to broad peaks due to proton exchange.

Reagents:

  • Solvent:

    
     (99.9% D) or DMSO-
    
    
    
    (99.8% D).
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-

    
     acid sodium salt (TSP) for aqueous solutions.[1]
    
  • pH Adjuster: 40% NaOD in

    
     (optional, to ensure full deprotonation).
    

Step-by-Step Preparation:

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 600 µL of

    
    .
    
  • Standard Addition: Add 10 µL of 10 mM TSP stock solution (referenced to 0.00 ppm).

  • Mixing: Vortex until fully dissolved. If the solution is cloudy or the pH is extremely low (<1), carefully titrate with NaOD to pH ~7–8. This stabilizes the chemical shifts by ensuring the phenol and sulfonic acids are in their anionic forms (sulfonate/phenolate).

  • Transfer: Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (Bruker/Jeol/Varian)

For quantitative and structural work, use the following optimized parameters:

Parameter1H NMR (Quantitative)13C NMR (Structural)HSQC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hsqcetgp (Phase sensitive)
Spectral Width 12–15 ppm220 ppmF2: 12 ppm, F1: 200 ppm
Relaxation Delay (D1) ≥ 10 sec (5 x T1)2 sec1.5 sec
Scans (NS) 16–641024–40964–8
Temperature 298 K (25°C)298 K298 K
Acquisition Time 3–4 sec1–2 sec0.2 sec

Expert Insight: The long relaxation delay (D1) in 1H NMR is critical. The aromatic protons, isolated from neighbors, may have long T1 relaxation times. Insufficient D1 will lead to under-integration of the aromatic signals relative to the methyl group.

Spectral Analysis & Assignment Strategy

1H NMR Prediction & Logic

The molecule (C7H8O7S2) has three distinct proton environments.

Table 1: 1H NMR Assignment (in


, pH > 7) 
PositionTypeMultiplicityChemical Shift (

, ppm)
Mechanistic Explanation
H-3 Aromatic CHSinglet (s)8.10 – 8.35 Deshielded: Located between two electron-withdrawing sulfonate groups (

). The "combined ortho-effect" pushes this signal significantly downfield.
H-6 Aromatic CHSinglet (s)6.60 – 6.90 Shielded: Located ortho to the electron-donating Hydroxyl (

) and Methyl (

) groups.
H-1 (Me) Methyl (

)
Singlet (s)2.40 – 2.60 Slightly Deshielded: Attached to the aromatic ring, ortho to a sulfonate group.

Note: If the sample is acidic (pH < 2), the H-6 signal may shift downfield slightly due to protonation of the phenolate.

13C NMR Assignment

The carbon spectrum should display 7 distinct signals.

  • C-5 (C-OH): Most deshielded quaternary carbon (~155–160 ppm).

  • C-2, C-4 (C-SO3H): Deshielded quaternary carbons (~130–145 ppm). C-4 is likely further downfield than C-2 due to being para to the Methyl group vs. para to the Hydroxyl.

  • C-3 (CH): Aromatic CH between sulfonates (~125–130 ppm).

  • C-6 (CH): Aromatic CH ortho to OH (~115–120 ppm).

  • C-1 (C-Me): Quaternary carbon (~130 ppm).

  • Methyl C: Aliphatic carbon (~20 ppm).

Structural Validation Workflow (Logic Diagram)

To definitively distinguish this isomer from potential byproducts (e.g., 3-sulfonic acid variants), follow this self-validating workflow.

NMR_Workflow Sample Sample in D2O (pH Adjusted) H1_NMR 1H NMR Experiment Identify 2 Singlets + 1 Methyl Sample->H1_NMR Decision Are Aromatic Signals Singlets? H1_NMR->Decision Decision->H1_NMR No (Check Purity) NOE 1D NOE / NOESY Irradiate Methyl (2.5 ppm) Decision->NOE Yes (Para protons) Result_NOE NOE observed at ~6.8 ppm (H-6)? (Confirms Me is ortho to H-6) NOE->Result_NOE HMBC HMBC (Long Range) Correlate Methyl to C-1, C-2, C-6 Result_NOE->HMBC Confirm Regiochemistry Final Structure Confirmed: 5-Hydroxytoluene-2,4-disulphonic acid HMBC->Final

Figure 1: Step-by-step NMR logic flow for confirming the regiochemistry of 5-Hydroxytoluene-2,4-disulphonic acid.

Key Validation Step: NOE Difference

The most critical experiment to confirm the isomer is the 1D NOE (Nuclear Overhauser Effect) .

  • Action: Irradiate the Methyl signal at ~2.5 ppm.

  • Expected Result: You should observe a strong NOE enhancement only at the H-6 signal (~6.8 ppm).

  • Negative Control: The H-3 signal (~8.2 ppm) is distant from the methyl group and should show no enhancement .

References

  • ChemicalBook. (2023). 5-Hydroxytoluene-2,4-disulphonic acid Basic Information and Properties. Retrieved from

  • BOC Sciences. (2023). 5-Hydroxytoluene-2,4-disulfonic acid (CAS 15509-33-8).[2][][4] Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on substituent effects in NMR).

Sources

Method

Application Note: High-Resolution LC-MS/MS Characterization of 5-Hydroxytoluene-2,4-disulphonic Acid

Executive Summary This application note details a robust protocol for the separation and mass spectrometric characterization of 5-Hydroxytoluene-2,4-disulphonic acid (HTDSA). As a highly polar, polysulfonated aromatic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the separation and mass spectrometric characterization of 5-Hydroxytoluene-2,4-disulphonic acid (HTDSA). As a highly polar, polysulfonated aromatic intermediate often encountered in the synthesis of sulfone-based therapeutics (e.g., dapsone derivatives) or as a degradation product of food dyes, HTDSA presents significant analytical challenges.

Standard Reversed-Phase (RP) C18 chromatography typically fails to retain this analyte due to its dual sulfonic acid groups, leading to elution in the void volume and massive ion suppression. This guide prioritizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Negative Mode Electrospray Ionization (ESI-) , offering superior retention, peak shape, and sensitivity compared to traditional ion-pairing methods.

Chemical Context & Analytical Challenges

PropertyValueAnalytical Implication
Formula

High oxygen content indicates high polarity.
MW 268.26 g/mol Small molecule; requires high-resolution MS for definitive ID.
Acidity Strong Acid (

)
Permanently ionized in most mobile phases.
Solubility Water (High), Organic (Low)Requires aqueous diluents; incompatible with 100% organic crash.
Ionization ESI Negative (

)
Excellent response in negative mode; poor in positive.
The "Retention Trap"

The presence of two sulfonic acid groups (


) makes HTDSA extremely hydrophilic. In standard C18 chromatography, it elutes with the solvent front (

), where salts and other unretained matrix components cause signal suppression. While Ion-Pairing Chromatography (IPC) using tributylammonium can retain it, IPC reagents permanently contaminate MS sources. Therefore, HILIC is the required standard for LC-MS analysis.

Experimental Protocol

Sample Preparation

Critical Step: Sulfonic acids can precipitate in high-organic solvents. However, HILIC requires high-organic injection solvents to prevent peak distortion (breakthrough).

  • Stock Solution: Dissolve 1 mg of HTDSA in 1 mL of Water (Milli-Q) .

  • Working Standard: Dilute Stock to 10 µg/mL using 50:50 Acetonitrile:Ammonium Acetate (10mM, pH 6.8) .

    • Note: Do not use 100% Acetonitrile as the diluent; the analyte may precipitate or form micelles. The 50:50 blend balances solubility with HILIC injection compatibility.

Liquid Chromatography (HILIC)

System: UHPLC (e.g., Vanquish or equivalent) Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-pHILIC. Reasoning: Amide phases provide hydrogen bonding retention for the hydroxyl group and electrostatic retention for the sulfonates without the strong irreversible binding seen on bare silica.

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
  • B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Chemistry Insight: High pH (9.0) ensures the sulfonates are fully deprotonated and the amide stationary phase is neutral, optimizing the "water layer" partition mechanism essential for HILIC.

Gradient Program:

Time (min) Flow (mL/min) % B (Organic) State
0.0 0.4 95 Initial Hold
1.0 0.4 95 Injection equilibration
8.0 0.4 60 Elution Gradient
8.1 0.4 40 Column Wash (Remove salts)
10.0 0.4 40 Wash Hold
10.1 0.4 95 Re-equilibration

| 13.0 | 0.4 | 95 | Ready |

Mass Spectrometry Parameters

Source: ESI Negative Mode (ESI-) Rationale: The sulfonic acid protons are highly acidic. Negative mode yields an intense


 ion at m/z 266.96 . Positive mode is insensitive and should be avoided.
ParameterSettingReason
Capillary Voltage 2.5 kVLower voltage in negative mode prevents discharge.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation of labile

.
Desolvation Temp 450°CHigh temp required to evaporate the aqueous-rich HILIC layer.
Collision Energy Ramp 20-40 eVTo induce characteristic

loss.

Data Analysis & Fragmentation Logic

Identification Workflow (Graphviz)

G Sample Sample (Aq/ACN) HILIC HILIC Separation (BEH Amide, pH 9) Sample->HILIC Inject Ionization ESI Negative Source [M-H]- Generation HILIC->Ionization Elute MS1 Precursor Selection m/z 266.96 Ionization->MS1 Filter CID Collision Cell (20-40 eV) MS1->CID Fragment Detection Fragment Detection (Neutral Loss -80Da) CID->Detection Analyze

Figure 1: Analytical workflow for HTDSA highlighting the HILIC-ESI(-) pathway.

Fragmentation Pathway

The fragmentation of aromatic sulfonic acids is highly predictable. The bond between the aromatic ring and the sulfur atom cleaves, resulting in the neutral loss of sulfur trioxide (


, 80 Da).

Precursor Ion: m/z 266.96 (


)

Primary Transition (Quantifier):

  • m/z 267

    
     187 
    
  • Mechanism: Loss of one

    
     group.
    
  • Structure:

    
     (Sulfonated hydroxytoluene anion).
    

Secondary Transition (Qualifier):

  • m/z 187

    
     107 
    
  • Mechanism: Loss of second

    
     group.
    
  • Structure:

    
     (Cresolate/Hydroxytoluene anion).
    

Diagnostic Ion:

  • m/z 80 (

    
    )
    
  • Often observed at the low mass end if the Q3 scan range permits.

Fragmentation Parent Precursor [M-H]- m/z 266.96 (Disulfonic Acid) Frag1 Product Ion 1 m/z 186.99 (Mono-sulfonic Acid) Parent->Frag1 Neutral1 Loss of SO3 (80 Da) Parent->Neutral1 Frag2 Product Ion 2 m/z 107.05 (Cresolate Anion) Frag1->Frag2 Neutral2 Loss of SO3 (80 Da) Frag1->Neutral2

Figure 2: Stepwise desulfonation fragmentation pathway characteristic of HTDSA.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met before running unknown samples:

  • Retention Time Stability:

    
     min (HILIC is sensitive to mobile phase pH changes).
    
  • Tailing Factor:

    
    . (If tailing occurs, increase buffer concentration to 20mM to mask secondary silanol interactions).
    
  • Signal-to-Noise:

    
     for the 10 µg/mL standard.
    
Common Pitfalls
  • Carryover: Sulfonic acids stick to stainless steel.

    • Fix: Use a needle wash of 10:90 Water:Acetonitrile with 0.1% Formic Acid. The acid helps protonate the sulfonate, making it less sticky to metal surfaces during the wash cycle.

  • Matrix Suppression:

    • Fix: Divert the LC flow to waste for the first 1.5 minutes to avoid introducing non-retained salts into the MS source.

References

  • ChemicalBook. (2023). 5-hydroxytoluene-2,4-disulphonic acid Properties and Supplier Info. Link

  • Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Link

  • ResearchGate. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Link

  • BOC Sciences. (2023). 5-Hydroxytoluene-2,4-disulfonic acid Product Information.

  • Cymit Quimica. (2023). Phenol-2,4-disulfonic acid (Structural Analog Analysis). Link

Application

purification of 5-Hydroxytoluene-2,4-disulphonic acid by crystallization

Application Note: High-Purity Isolation of 5-Hydroxytoluene-2,4-disulphonic Acid via Controlled Crystallization Executive Summary 5-Hydroxytoluene-2,4-disulphonic acid (also known as p-cresol-2,4-disulfonic acid or 4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 5-Hydroxytoluene-2,4-disulphonic Acid via Controlled Crystallization

Executive Summary

5-Hydroxytoluene-2,4-disulphonic acid (also known as p-cresol-2,4-disulfonic acid or 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid) is a critical intermediate in the synthesis of pharmaceutical stabilizers and antiseptics (e.g., Policresulen).[1][2] Its high water solubility and hygroscopic nature make isolation of the free acid form challenging; it is frequently contaminated with sulfuric acid (from sulfonation) and monosulfonic acid isomers.

This guide details a non-chromatographic purification strategy relying on the Common Ion Effect (HCl-mediated crystallization) .[1][2] This method is superior to standard salting-out techniques for pharmaceutical applications as it yields the free acid directly without introducing metal cations that require subsequent removal.[1][2]

Physicochemical Profile & Solubility Logic

Understanding the solubility differential is key to this protocol.

PropertyData / CharacteristicImplication for Purification
Chemical Structure Toluene core, 1-Methyl, 5-Hydroxy, 2,4-Di-SO₃HHighly polar, strong diprotic acid.[1][2]
Solubility (Water) Very High (> 100 g/L)Cannot be crystallized by simple cooling of aqueous solution.[2]
Solubility (Conc. HCl) Low to ModerateKey Mechanism: High [H⁺] concentration suppresses ionization, reducing solubility (Common Ion Effect).[2]
Solubility (Organics) Soluble in MeOH, EtOH; Insoluble in Hexane, Ether, DCMAllows for anti-solvent precipitation if HCl method fails.
Impurities Sulfuric Acid (H₂SO₄), p-cresol-2-sulfonic acidH₂SO₄ remains soluble in Conc.[1][2] HCl; Monosulfonic acids are less soluble in water than disulfonic.[2]

Pre-Purification Assessment

Before initiating crystallization, characterize the crude material to define the impurity profile.

  • HPLC Method: Reverse-phase C18 column compatible with 100% aqueous mobile phase (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar).[1][2]

    • Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic).[2]

    • Detection: UV @ 280 nm (aromatic ring) and 254 nm.[2]

  • Sulfate Content: Test with BaCl₂ solution. A heavy white precipitate indicates significant H₂SO₄ contamination, which must be reduced (see Protocol A) before fine crystallization (Protocol B).[2]

Experimental Protocols

Safety Warning
  • Corrosive: This compound and the reagents (Conc.[2] HCl, H₂SO₄) are highly corrosive.[2] Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.[1][2]

  • Exothermic: Diluting sulfonic acids or adding acid to water generates heat.[2]

Protocol A: Primary Isolation (Removal of Bulk H₂SO₄)

Use this step if the crude is a sulfonation mass containing >10% H₂SO₄.

  • Dilution: Dilute the crude sulfonation mass with water to achieve a density of approx.[2] 1.2 g/mL.[1][2]

  • Liming (Optional but Recommended): Add Calcium Hydroxide (Ca(OH)₂) slurry slowly to neutralize excess H₂SO₄.[2]

    • Target: Precipitate sulfate as CaSO₄ (Gypsum) while keeping the Calcium 5-hydroxytoluene-2,4-disulfonate in solution.[1][2]

    • Control: Stop addition when no further precipitate forms but solution is still acidic (pH < 2).[2]

  • Filtration: Filter off the bulky CaSO₄ cake. Wash the cake with hot water.

  • Acidification: Treat the filtrate (containing the Calcium salt) with just enough Oxalic Acid or Sulfuric Acid to precipitate the Calcium (as Oxalate or Sulfate). Filter again.

  • Concentration: Evaporate the filtrate to a syrup.

Protocol B: High-Purity Crystallization (The "Common Ion" Method)

This is the core purification step for the free acid.

Reagents:

  • Crude 5-Hydroxytoluene-2,4-disulphonic acid (syrup or solid).[1][2]

  • Hydrochloric Acid, Concentrated (37%, ACS Reagent).[2]

  • Deionized Water.[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the crude acid in the minimum volume of warm water (50–60°C).

    • Note: If the solution is dark, treat with activated carbon (1% w/w) for 15 mins and filter hot.

  • Induction (The Critical Step):

    • Allow the solution to cool to room temperature (25°C).

    • Slowly add Concentrated HCl dropwise with vigorous stirring.

    • Ratio: You may need a volume of HCl equal to 2–3x the volume of the aqueous solution.

    • Observation: The solution will become turbid as the solubility of the disulfonic acid decreases due to the massive influx of protons (Common Ion Effect).

  • Crystallization:

    • Once turbidity persists, stop stirring and let the mixture stand at room temperature for 1 hour.

    • Transfer the vessel to a refrigerator (0–4°C) for 12–24 hours.

    • Crystal Form: The product should crystallize as white needles or prisms.[2]

  • Filtration & Washing:

    • Filter the crystals using a sintered glass funnel (frit).[2]

    • Wash: Wash the cake with ice-cold concentrated HCl . Do not use water, as it will redissolve the product immediately.

    • Secondary Wash:[2] Wash with a small amount of cold diethyl ether (to remove residual HCl and surface moisture).[2]

  • Drying:

    • Dry in a vacuum desiccator over KOH pellets or P₂O₅ (to absorb acid fumes and water).[2]

    • Caution: Do not heat above 60°C initially, as the compound may melt or discolor.

Process Visualization

Figure 1: Purification Workflow

PurificationWorkflow Start Crude Sulfonation Mass (High H2SO4) Step1 1. Dilution & Ca(OH)2 Treatment (Precipitate Sulfate) Start->Step1 Dilute Step2 2. Filtration (Remove CaSO4) Step1->Step2 Precipitation Step3 3. Concentration to Syrup Step2->Step3 Filtrate Step4 4. Dissolution in Min. Water (T = 50°C) Step3->Step4 Redissolve Step5 5. Addition of Conc. HCl (Common Ion Effect) Step4->Step5 Dropwise HCl Step6 6. Cooling (0-4°C) Crystallization Step5->Step6 Supersaturation End Pure 5-Hydroxytoluene-2,4-disulphonic Acid (Crystalline Solid) Step6->End Filter & Dry

Caption: Step-by-step isolation workflow emphasizing the removal of inorganic sulfate followed by HCl-mediated crystallization.

Figure 2: Solubility Mechanism (Common Ion Effect)

SolubilityLogic Water Pure Water Environment Molecule R-(SO3H)2 (Disulfonic Acid) Water->Molecule Solvates HCl High [H+] Environment (Conc. HCl) HCl->Molecule Floods System with H+ Dissociated R-(SO3- )2 + 2H+ (Highly Soluble) Molecule->Dissociated Equilibrium Shifts Right Associated R-(SO3H)2 (Precipitates/Crystallizes) Molecule->Associated Equilibrium Shifts Left (Le Chatelier's Principle)

Caption: Mechanistic view of how high proton concentration forces the equilibrium toward the non-ionized, less soluble acid form.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during HCl addition; Impurities too high.[1][2]Cool solution to <10°C before adding HCl. Add seed crystals if available.
Low Yield Too much water used in Step 1.[2]Evaporate the aqueous solution further before adding HCl. The water volume must be minimal.[2]
High Sulfate Ash Incomplete removal of Calcium or Sodium salts.[1][2]Ensure the wash step uses Conc.[2] HCl , not water.[2] Re-dissolve and repeat Protocol B.
Color (Pink/Brown) Oxidation of the phenol group.[2]Perform crystallization under Nitrogen.[1][2] Use activated carbon in the initial dissolution step.[2]

References

  • Synthesis and Properties of Aromatic Sulfonic Acids. PubChem Compound Summary. National Library of Medicine (US).[2]

    • [2]

  • Purification of Sulfonic Acids via Ion Exchange and Crystallization. US Patent 3,496,224.[1][2]

    • [2]

  • Separation of Sulfonic Acids from Sulfuric Acid. US Patent 3,719,703.[1][2]

    • [2]

  • Policresulen Impurity Profiling (5-Hydroxytoluene-2,4-disulphonic acid).TLC Pharmaceutical Standards.

  • Crystallization of p-Toluenesulfonic Acid (Analogous Method).The Journal of Organic Chemistry.

    • (General reference for aryl sulfonic acid crystallization techniques).[2]

Sources

Method

experimental setup for studying antioxidant activity of 5-Hydroxytoluene-2,4-disulphonic acid

Executive Summary & Compound Profile 5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid) is a critical intermediate and impurity associated with Policresulen , a hemostatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid) is a critical intermediate and impurity associated with Policresulen , a hemostatic and antiseptic agent.[] While primarily studied for its protease inhibitory effects (e.g., NS2B/NS3), its structural composition—a phenolic ring substituted with electron-withdrawing sulfonic acid groups—presents a unique physicochemical profile for antioxidant evaluation.

This guide provides a rigorous experimental framework to evaluate its antioxidant capacity. Unlike standard phenols, the presence of two sulfonic acid groups (


) imparts high acidity and hydrophilicity, necessitating modified protocols to distinguish true radical scavenging from pH-driven artifacts.
Chemical Identity
PropertyDetail
CAS Number 15509-33-8
Formula

Molecular Weight 268.26 g/mol
pKa (Predicted) ~ -0.96 (Strongly Acidic)
Solubility Water-soluble (High polarity); Hygroscopic.[2]
Key Functional Groups Phenolic -OH (H-donor), Sulfonic acids (Solubilizing/Electron-withdrawing).

Experimental Design Strategy

The central challenge in assaying this compound is its acidity . Standard antioxidant assays like DPPH are pH-sensitive; introducing a strong acid can quench the radical via protonation rather than electron transfer, leading to false positives.

Core Directives for Validity:

  • Buffer Control: All assays must be performed in buffered systems to maintain a physiological or assay-specific pH.

  • Solvent Compatibility: Use aqueous-compatible radical sources (ABTS) or buffered organic solvents (DPPH).

  • Mechanistic Verification: Use Cyclic Voltammetry (CV) to determine if the electron withdrawal from sulfonic groups raises the oxidation potential beyond physiologically relevant levels.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Assay Selection Sample Sample: 5-Hydroxytoluene- 2,4-disulphonic acid Prep Prep: Neutralization & Buffer Dissolution (pH 7.4) Sample->Prep Dissolve ABTS ABTS Assay (Steric/Fast) Prep->ABTS DPPH Buffered DPPH (Hydrophobic/Slow) Prep->DPPH FRAP FRAP Assay (e- Transfer) Prep->FRAP CV Cyclic Voltammetry (Oxidation Potential) Prep->CV Analysis Data Analysis: IC50, TEAC, anodic peak (Epa) ABTS->Analysis DPPH->Analysis FRAP->Analysis CV->Analysis

Figure 1: Integrated workflow ensuring pH neutralization prior to assay execution to prevent acidity artifacts.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Rationale: The free acid form is hygroscopic and strongly acidic. Direct dissolution in methanol or water will drop the pH drastically.

  • Weighing: Weigh 10 mg of 5-Hydroxytoluene-2,4-disulphonic acid into a 10 mL volumetric flask.

  • Neutralization: Add 5 mL of Phosphate Buffered Saline (PBS, pH 7.4) or 100 mM Ammonium Acetate buffer.

    • Note: If using the diammonium salt form (commercially available), direct dissolution in water is acceptable, but pH should still be verified.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Stock Solution: Make up to volume with buffer to achieve a 1 mg/mL stock.

  • Storage: Store at 4°C in amber glass (phenols are light-sensitive). Use within 24 hours.

Protocol B: Buffered DPPH Radical Scavenging Assay

Rationale: Standard DPPH in unbuffered methanol is invalid for acidic compounds. This protocol uses a buffered methanol system.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Tris-HCl Buffer (0.1 M, pH 7.4).

  • Methanol (HPLC Grade).

  • Trolox (Standard).

Procedure:

  • DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol.

  • Sample Dilution: Prepare serial dilutions of the neutralized stock (e.g., 10, 25, 50, 100, 200 µg/mL) in Tris-HCl buffer.

  • Reaction:

    • Add 100 µL of sample dilution to a 96-well plate.

    • Add 100 µL of 0.1 mM DPPH solution.

    • Blank: 100 µL Buffer + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol C: ABTS Cation Radical Decolorization Assay

Rationale: ABTS is water-soluble and less sensitive to steric hindrance than DPPH, making it ideal for sulfonated (bulky) phenols.

Reagents:

  • ABTS (7 mM in water).

  • Potassium Persulfate (2.45 mM).

  • PBS (pH 7.4).

Procedure:

  • Radical Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1 v/v). Store in dark for 12–16 hours to generate

    
    .
    
  • ** equilibration:** Dilute the

    
     solution with PBS until Absorbance at 734 nm is 
    
    
    
    .
  • Assay:

    • Add 10 µL of sample (neutralized) to 190 µL of diluted

      
       solution.
      
  • Incubation: Incubate for 6 minutes at RT.

  • Measurement: Read Absorbance at 734 nm .

  • Quantification: Compare against a Trolox standard curve (0–500 µM). Express results as TEAC (Trolox Equivalent Antioxidant Capacity) .

Protocol D: Electrochemical Characterization (Cyclic Voltammetry)

Rationale: This is the "Gold Standard" for mechanistic insight. It measures the oxidation potential (


). A lower 

indicates a better electron donor (stronger antioxidant). The sulfonic groups are expected to shift

higher (harder to oxidize) compared to unsulfonated cresol.

Setup:

  • Potentiostat: e.g., BioLogic or Metrohm Autolab.

  • Working Electrode: Glassy Carbon (3 mm).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).

Procedure:

  • Cleaning: Polish the Glassy Carbon electrode with 0.05 µm alumina slurry.

  • Solution: Dissolve the compound to 1 mM concentration in the electrolyte.

  • Scan: Perform a cyclic scan from -0.2 V to +1.2 V.

  • Scan Rate: 50 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Reference: Gallic acid

      
       V.
      
    • Prediction: 5-Hydroxytoluene-2,4-disulphonic acid will likely show

      
       V due to electron-withdrawing effects.
      

Mechanistic Visualization

The antioxidant mechanism relies on the phenolic hydroxyl group donating a hydrogen atom (HAT) or an electron (SET). The diagram below illustrates the competition between the activating methyl group and the deactivating sulfonic acid groups.

Mechanism cluster_Groups Functional Group Effects Structure 5-Hydroxytoluene- 2,4-disulphonic acid OH Phenolic -OH (H-Donor) Structure->OH Methyl Methyl (-CH3) (e- Donor / Activator) Structure->Methyl SO3H Sulfonic Groups (-SO3H) (e- Withdrawing / Deactivator) Structure->SO3H Result Net Antioxidant Potential: Moderate (Stabilized Radical but High Oxid. Potential) OH->Result Source of Activity Methyl->Result Increases Activity SO3H->Result Decreases Activity (Increases Solubility)

Figure 2: Structure-Activity Relationship (SAR) analysis. Sulfonic groups improve solubility but may reduce radical scavenging kinetics compared to pure cresol.

Data Reporting & Analysis

Summarize your findings in the following format to ensure comparability with literature.

AssayParameterUnitInterpretation
ABTS IC50µg/mLLower is better. Compare to Trolox.
DPPH (Buffered) IC50µg/mLVerify if curve is linear. Non-linearity suggests complex kinetics.
FRAP FRAP Valueµmol Fe²⁺/gTotal reducing power.
Cyclic Voltammetry

(Anodic Peak)
Volts (V)

V = Strong Antioxidant;

V = Weak.

Interpretation Note: If the compound shows high activity in ABTS but low activity in CV (high oxidation potential), the mechanism is likely Hydrogen Atom Transfer (HAT) rather than Single Electron Transfer (SET). The sulfonic groups stabilize the resulting phenoxy radical, potentially making it a "safer" antioxidant (less pro-oxidant potential).

References

  • Wu, D. W., et al. (2015).[3] Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells.[3][4] Acta Pharmacologica Sinica, 36(9), 1126-1136.[3][4] Retrieved from [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. (Standard Protocol Basis).
  • Magalhães, L. M., et al. (2008). Methodological aspects about in vitro evaluation of antioxidant properties. Analytica Chimica Acta, 613(1), 1-19.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-Hydroxytoluene-2,4-disulphonic acid synthesis

Technical Support Center: Synthesis & Optimization of 5-Hydroxytoluene-2,4-disulphonic Acid Case Reference: OPT-YIELD-ISO-24 Subject: Protocol Optimization for High-Purity m-Cresol Disulfonation Applicable Chemical: 5-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 5-Hydroxytoluene-2,4-disulphonic Acid

  • Case Reference: OPT-YIELD-ISO-24

  • Subject: Protocol Optimization for High-Purity m-Cresol Disulfonation

  • Applicable Chemical: 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8)[1][2]

  • Synonyms: m-Cresol-4,6-disulfonic acid; 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid.[3]

Executive Summary: The "Yield Trap"

You are likely encountering a yield ceiling because you are treating this as a standard sulfonation. The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid (the disulfonated derivative of m-cresol) is thermodynamically demanding.

While the hydroxyl (-OH) and methyl (-CH₃) groups on m-cresol activate the ring, the introduction of the second sulfonic acid group is hindered by the deactivating effect of the first sulfonic acid group. Furthermore, the reaction is reversible.[4] If water accumulates in your vessel, the equilibrium shifts backward, leaving you with a mixture of monosulfonates rather than the desired disulfonate.

This guide moves beyond standard textbook protocols to address the industrial realities of water management , thermal staging , and regioselectivity .

Module 1: Reaction Optimization (The Synthesis)

The Goal: Drive the reaction from m-cresol


 Monosulfonate 

Disulfonate.
Critical Parameter 1: Water Management (The Equilibrium Killer)

Sulfonation is reversible (


). As water is generated, the concentration of active electrophile (

or

) drops.
  • Symptom: HPLC shows ~40-60% monosulfonate (m-Cresol-4-sulfonic acid or 6-sulfonic acid) persisting regardless of reaction time.

  • Root Cause: The sulfuric acid concentration has dropped below the "Pi value" (critical concentration) required for di-sulfonation.

  • Solution: You must use Oleum (Fuming Sulfuric Acid) or remove water azeotropically.

Critical Parameter 2: Thermal Staging

Directly heating m-cresol with Oleum leads to oxidation (tar formation) due to the electron-rich phenolic ring.

  • Protocol Adjustment: Implement a "Ramp-and-Soak" profile.

    • Stage 1 (Kinetic Control): Low temp (

      
      C) for monosulfonation.
      
    • Stage 2 (Thermodynamic Control): High temp (

      
      C) to force the second sulfonate group onto the deactivated ring.
      
Optimized Protocol Table
ParameterStandard (Low Yield)High-Yield Protocol Why?
Reagent 98%

20-65% Oleum (

in

)
The second sulfonation requires a stronger electrophile (

) to overcome the ring deactivation.
Stoichiometry 1:2.5 (Cresol:Acid)1:4.0 (Cresol:Oleum) Excess acid acts as a solvent and water scavenger (converting

to

).
Temperature Constant 100°CRamp: 15°C

110°C
Prevents initial oxidation ("charring") of the sensitive cresol ring.
Atmosphere Open AirNitrogen Blanket Phenols oxidize easily at high temps;

prevents dark impurities.

Module 2: Mechanistic Pathway & Troubleshooting

The following diagram illustrates the pathway from m-cresol to the target disulfonate, highlighting the "Dead End" where water stops the reaction.

ReactionPathway cluster_0 Yield Criticality Start m-Cresol (3-Hydroxytoluene) Mono Intermediate: m-Cresol-4/6-sulfonic acid Start->Mono H2SO4, <40°C (Kinetic Control) Target Target Product: 5-Hydroxytoluene-2,4-disulphonic acid Mono->Target Oleum, >100°C (Thermodynamic Control) Byproduct Oxidation Byproducts (Tars/Quinones) Mono->Byproduct Overheating or No N2 Protection Target->Mono Hydrolysis (If Water accumulates) Water Water (H2O) Water->Mono Inhibits 2nd Sulfonation

Figure 1: Reaction pathway showing the necessity of Oleum to drive the second sulfonation step and prevent hydrolysis.

Module 3: Isolation (The "Catch")

Users often synthesize the product successfully but lose it during isolation because sulfonic acids are extremely water-soluble and hygroscopic.

Common Failure: Attempting to isolate the free acid by simple evaporation leads to a viscous, black oil that refuses to crystallize.

Recommended Isolation Strategy: Salting Out Instead of isolating the free acid, isolate the salt (Sodium or Barium), which crystallizes readily.

  • Quench: Pour the reaction mass onto crushed ice (carefully! Exothermic).

  • Neutralization: Add saturated NaCl (brine) or

    
    .
    
    • Why? The "Common Ion Effect" decreases the solubility of the sulfonate salt.

  • Crystallization: Cool to 0-4°C. The disulfonate salt will precipitate as white/off-white needles.

  • Purification: Recrystallize from Ethanol/Water (80:20).

FAQ: Troubleshooting Specific Symptoms

Q1: My product is turning dark brown/black. Is it ruined?

  • Diagnosis: Oxidation of the phenolic ring.

  • Fix: This usually happens if the Oleum is added too fast without cooling, or if the heating stage lacks an inert atmosphere.

  • Recovery: Decolorize with activated charcoal during the recrystallization step. For future runs, strictly maintain

    
     flow and control the addition rate to keep temp 
    
    
    
    C during the initial mixing.

Q2: NMR shows signals for a third isomer. What is it?

  • Diagnosis: Likely the 2,4,6-trisulfonic acid (if forcing conditions were too harsh) or residual monosulfonate .

  • Check:

    • If Monosulfonate: Your acid strength was too low. Use higher % Oleum.

    • If Trisulfonate: You cooked it too long or used too much Oleum. The 2-position (between OH and Me) is sterically hindered but can be sulfonated under extreme conditions.

    • Note: The target 2,4-disulfonic acid (toluene numbering) corresponds to the 4,6-position on the cresol ring. This is the most stable disulfonate.

Q3: Can I use Chlorosulfonic acid (


) instead? 
  • Answer: Yes, and it often gives higher yields because it produces HCl gas (which leaves the system) rather than water (which stays and reverses the reaction).

  • Warning: This reagent is much more aggressive. It requires strict stoichiometric control (2.2 equivalents) to prevent polymerization.

References

  • Mechanism of Aromatic Sulfonation & Reversibility

    • Source: Cerfontain, H. (1968).
    • Relevance: Establishes the reversibility of the reaction and the need for high acidity (

      
      ) to drive disulfonation.[4]
      
    • Context:

  • Synthesis of Cresol Sulfonic Acids (Policresulen Precursors)

    • Source: BOC Sciences. (n.d.). 5-Hydroxytoluene-2,4-disulfonic acid.[2][]

    • Relevance: Confirms the chemical structure and its use as a pharmaceutical intermedi
    • URL:

  • Steric Hindrance in m-Cresol Derivatives

    • Source: BenchChem. (2025).[6] Troubleshooting byproduct formation in nitration/sulfonation of m-cresol.

    • Relevance: Discusses the reactivity of the 2, 4, and 6 positions in m-cresol, confirming that the 4 and 6 positions (target)
    • URL:

  • Industrial Sulfonation Techniques

    • Source: Chemithon Corporation.[7] (1997).[7] Sulfonation and Sulfation Processes.

    • Relevance: details the use of Oleum vs.
    • URL:

Sources

Optimization

troubleshooting side reactions in 5-Hydroxytoluene-2,4-disulphonic acid synthesis

Welcome to the technical support center for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthesis.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid, typically achieved through the sulfonation of p-cresol, is a robust reaction. However, its efficiency can be compromised by several side reactions. This section addresses the most common issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction is producing a significant amount of monosulfonated p-cresol. How can I drive the reaction towards disulfonation?

A1: Incomplete disulfonation is a common issue, often stemming from insufficiently forcing reaction conditions.

  • Causality: The introduction of the first sulfonic acid group deactivates the aromatic ring, making the second sulfonation step more difficult. To overcome this, the reaction requires more aggressive conditions.

  • Troubleshooting Steps:

    • Increase Sulfonating Agent Concentration: Employ a larger excess of the sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid). This increases the concentration of the active electrophile, favoring the second sulfonation.

    • Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second sulfonation. However, be mindful that excessively high temperatures can lead to other side reactions like desulfonation or oxidation.[1] A typical temperature range for the sulfonation of toluene to the corresponding sulfonic acid is 120-130°C.[2]

    • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can increase the yield of the disulfonated product. Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the optimal reaction time.

Q2: I am observing the formation of isomeric byproducts. What causes this and how can I improve the regioselectivity?

A2: The formation of isomers is primarily governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.

  • Causality: The hydroxyl (-OH) and methyl (-CH3) groups of p-cresol are both ortho-, para-directing. While the desired product is the 2,4-disulfonic acid, sulfonation can also occur at other positions, particularly if the reaction conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lower temperatures generally favor kinetic control, which can lead to a different isomer distribution than thermodynamic control at higher temperatures. Experiment with a range of temperatures to find the optimal balance for maximizing the yield of the desired 2,4-isomer. Some sulfonation processes are carried out at temperatures as low as 0°C to control isomer formation.[2]

    • Choice of Sulfonating Agent: The choice of sulfonating agent can influence regioselectivity. For instance, using sulfur trioxide-sulfur dioxide mixtures can sometimes yield a different isomer ratio compared to fuming sulfuric acid.[2]

Q3: My final product is dark and appears to contain tar-like impurities. What is the cause and how can I prevent this?

A3: The formation of dark, tarry substances is often due to oxidation of the p-cresol starting material or the product.

  • Causality: Phenolic compounds like p-cresol are susceptible to oxidation, especially under the strongly acidic and potentially high-temperature conditions of sulfonation.[3] This can lead to the formation of colored, polymeric byproducts.

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by excluding atmospheric oxygen.

    • Control Temperature: Avoid excessive temperatures, as this can accelerate oxidative side reactions.[4]

    • Purification of Starting Material: Ensure the p-cresol starting material is free from easily oxidizable impurities.

Q4: I am experiencing low yields, and I suspect desulfonation is occurring. How can I confirm this and prevent it?

A4: Desulfonation is the reverse of sulfonation and can occur at high temperatures and in the presence of water. [1][5]

  • Causality: The sulfonation of aromatic compounds is a reversible reaction. The presence of water and high temperatures can shift the equilibrium back towards the starting materials, leading to the loss of sulfonic acid groups.[1][5]

  • Troubleshooting Steps:

    • Minimize Water Content: Use anhydrous reagents and solvents to the extent possible. If using fuming sulfuric acid, ensure it has a high concentration of SO3. During the sulfonation of toluene, reaction-generated water can be removed azeotropically.[2]

    • Moderate Reaction Temperature: While higher temperatures can drive the disulfonation, they can also promote desulfonation.[1] It is crucial to find an optimal temperature that favors the forward reaction without significantly inducing the reverse reaction.

    • Analytical Confirmation: Desulfonation can be confirmed by analyzing the reaction mixture for the presence of p-cresol or monosulfonated intermediates at later stages of the reaction when they should have been consumed.

II. Frequently Asked Questions (FAQs)

What is the typical purity of commercially available 5-Hydroxytoluene-2,4-disulphonic acid?

Commercially available 5-Hydroxytoluene-2,4-disulphonic acid is often of "technical" or "practical" grade, with a purity of approximately 70-85%.[6]

What are the recommended storage conditions for 5-Hydroxytoluene-2,4-disulphonic acid?

5-Hydroxytoluene-2,4-disulphonic acid is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[][8]

What are some common impurities found in the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid?

Common impurities include residual sulfuric acid, benzenesulfonic acid, and monosulfonated p-cresol.[9] Ditolyl sulfones can also be formed as byproducts during sulfonation.[2]

What analytical techniques are suitable for monitoring the reaction and assessing product purity?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product.[6][10] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the desired product and identify byproducts.[10]

III. Experimental Protocols & Data

Protocol: Purification of p-Toluenesulfonic Acid (A Key Intermediate)

This protocol outlines a method for reducing sulfate impurities in p-toluenesulfonic acid, a common intermediate in cresol synthesis.[11][12][13]

  • Dissolution: Add an impurity removal solvent, such as ethyl acetate, to industrial-grade p-toluenesulfonic acid.[14]

  • Stirring: Stir the mixture at room temperature for 0.5 to 2 hours.

  • Standing: Allow the mixture to stand for 1 to 5 hours.

  • Isolation: Separate the purified p-toluenesulfonic acid by centrifugation or filtration.

  • Drying: Dry the purified product.

This method can yield p-toluenesulfonic acid with a purity greater than 99.95% and a sulfate content of less than 0.005%.[14]

Data Summary: Sulfonation Conditions and Isomer Distribution

The conditions of the sulfonation reaction significantly impact the distribution of cresol isomers.

Sulfonating AgentTemperatureKey OutcomeReference
Chlorosulfuric acid33–45 °Cm-cresol-free product with a 90% yield and an o-/p-cresol ratio of 15:85.[2]
Sulfur trioxide-sulfur dioxide mixtures25–50 °CToluenesulfonic acid mixtures practically free of the meta isomer, with o-/p-isomer ratios as low as 3:97.[2]
Gaseous SO3 (diluted with inert gas or under vacuum)0 °CCan reduce o- and m-isomer content to 0.5%.[2]

IV. Visualizing Reaction Pathways

Diagram: Synthesis and Key Side Reactions

The following diagram illustrates the main synthetic route to 5-Hydroxytoluene-2,4-disulphonic acid and highlights the potential for side reactions.

G pCresol p-Cresol Monosulfonated Monosulfonated p-Cresol pCresol->Monosulfonated + H2SO4/SO3 Oxidation Oxidation Products (Tar) pCresol->Oxidation High Temp/ O2 Disulfonated 5-Hydroxytoluene-2,4- disulphonic acid (Desired Product) Monosulfonated->Disulfonated + H2SO4/SO3 Isomers Isomeric Byproducts Monosulfonated->Isomers Incorrect Sulfonation Desulfonation Desulfonation Disulfonated->Desulfonation High Temp/ H2O

Caption: Main reaction pathway and potential side reactions.

Diagram: Troubleshooting Logic

This flowchart provides a logical approach to troubleshooting common issues in the synthesis.

G Start Low Yield or Impure Product Check_Mono High Monosulfonated Product? Start->Check_Mono Increase_Conditions Increase Temp/ Reagent Conc./Time Check_Mono->Increase_Conditions Yes Check_Isomers Isomeric Impurities? Check_Mono->Check_Isomers No End Optimized Synthesis Increase_Conditions->End Adjust_Temp_Reagent Adjust Temp/ Change Reagent Check_Isomers->Adjust_Temp_Reagent Yes Check_Tar Tarry Byproducts? Check_Isomers->Check_Tar No Adjust_Temp_Reagent->End Inert_Atmosphere Use Inert Atmosphere/ Control Temp Check_Tar->Inert_Atmosphere Yes Check_Desulfonation Evidence of Desulfonation? Check_Tar->Check_Desulfonation No Inert_Atmosphere->End Minimize_Water Minimize Water/ Moderate Temp Check_Desulfonation->Minimize_Water Yes Check_Desulfonation->End No Minimize_Water->End

Caption: A logical workflow for troubleshooting synthesis issues.

V. References

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 5-Hydroxytoluene-2,4-disulphonic Acid

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Analyte: 5-Hydroxytoluene-2,4-disulphonic acid (HTDS) Document ID: TSC-2024-HTDS-01 Introduction: The Analyst's Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Analyte: 5-Hydroxytoluene-2,4-disulphonic acid (HTDS) Document ID: TSC-2024-HTDS-01

Introduction: The Analyst's Challenge

Welcome to the Technical Support Center. You are likely here because 5-Hydroxytoluene-2,4-disulphonic acid (HTDS) is eluting at the void volume (


) or exhibiting severe peak tailing.

The Chemistry of the Problem: HTDS possesses a toluene core with two sulfonic acid groups and one phenolic hydroxyl group.

  • Strong Acidity: Sulfonic acid groups have a

    
    . In standard Reversed-Phase (RP) mobile phases (pH 2–8), HTDS exists as a dianion  (doubly negatively charged).
    
  • High Polarity: This permanent ionization prevents interaction with the hydrophobic C18 chains, resulting in zero retention.

This guide provides an autonomous, step-by-step optimization protocol focusing on Ion-Pair Chromatography (IPC) , the industry standard for retaining polysulfonated aromatics without specialized mixed-mode columns.

Module 1: Solving "Zero Retention" (The Void Volume Problem)

User Question: "I am using a C18 column with Water/Acetonitrile and 0.1% Formic Acid. My compound elutes immediately with the solvent front. How do I retain it?"

The Solution: Ion-Pair Chromatography (IPC)

You must modify the mobile phase to create a "dynamic stationary phase." By adding a lipophilic cation (Ion-Pair Reagent) to the mobile phase, you create a neutral complex with the anionic HTDS that can interact with the C18 column.[1]

Recommended Protocol: Tetrabutylammonium (TBA) System

Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Hydroxide (TBAOH).

Step-by-Step Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 10 mM TBAHS in 10 mM Phosphate Buffer.

  • pH Adjustment: Adjust pH to 6.5 – 7.0 .

    • Why? While sulfonic acids are ionized at low pH, neutral pH ensures the phosphate buffer is effective and prevents hydrolysis of the silica bonded phase during long runs.

  • Organic Modifier (Solvent B): Methanol (MeOH).[2]

    • Why? TBA salts have better solubility in Methanol than Acetonitrile, reducing the risk of precipitation in the pump heads.

Mechanism of Action

The TBA+ cation adsorbs onto the C18 surface, creating a positively charged layer. The anionic HTDS is retained via electrostatic attraction to this layer and hydrophobic interaction of the neutral ion-pair.

IPC_Mechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) HTDS HTDS Dianion (SO3-) AdsorbedTBA Adsorbed TBA+ (Dynamic Anion Exchanger) HTDS->AdsorbedTBA Electrostatic Attraction TBA TBA+ Cation (Lipophilic) TBA->AdsorbedTBA Hydrophobic Adsorption C18 C18 Ligand AdsorbedTBA->C18 Retention Mechanism caption Fig 1. Mechanism of Ion-Pairing for HTDS Retention

Module 2: Troubleshooting Peak Shape & Selectivity

User Question: "I have retention now, but the peak is tailing (As > 1.5) or splitting. How do I fix this?"

Root Cause Analysis Table
SymptomProbable CauseCorrective Action
Fronting Peak Column OverloadThe "Ion-Pair" capacity is finite. Decrease injection volume or increase TBA concentration (up to 20 mM).
Tailing Peak Metal ChelationThe phenolic -OH and ortho-sulfonic groups can chelate trace metals in the silica. Add 1 mM EDTA to Mobile Phase A or use a "High Purity" (Type B) silica column.[2][3][4][5]
Drifting Retention Temperature FluctuationIPC is highly temperature-sensitive. Use a column oven set to 30°C or 40°C (

C).
Baseline Noise Impure IPRIon-Pair Reagents (IPR) often contain UV-absorbing impurities. Use HPLC-grade IPR and set UV detection > 230 nm if possible.
Optimization Experiment: The "Grid" Approach

To separate HTDS from synthesis byproducts (e.g., mono-sulfonated toluene), optimize these two variables:

  • TBA Concentration (5 mM vs. 20 mM):

    • Higher concentration = Stronger retention of di-sulfonated species vs. mono-sulfonated species.

  • Methanol Content:

    • Start with a shallow gradient: 5% B to 40% B over 20 minutes.

    • Note: HTDS is very polar; it will likely elute at low organic percentages even with TBA.

Module 3: System Maintenance (Critical)

User Question: "I used the TBA method, and now my other methods on the same HPLC are failing. Why?"

The "Memory Effect": Ion-Pair reagents are "sticky." They adhere strongly to the C18 phase and the plastic/PEEK tubing of your HPLC system. They are difficult to wash out, effectively converting your system into a permanent IPC system.

Mandatory Washing Protocol

If you must switch back to standard Reversed-Phase, follow this rigorous cleaning cycle (disconnect the column first!):

  • Warm Water Wash: Flush system with 100% warm water (40°C) for 60 mins to dissolve salt precipitates.

  • The "Scrub": Flush with 50:50 Methanol:Water containing 1% Formic Acid .

    • Mechanism:[1][3][5][6][7] The acid protonates residual silanols and helps displace the quaternary amine.

  • Organic Wash: Flush with 100% Isopropanol (removes lipophilic residues).

Pro-Tip: Dedicate a specific column solely for TBA methods. Do not attempt to use this column for non-IPC methods later; the retention times will never be reproducible.

Module 4: Decision Logic for Method Development

Use the following logic gate to determine your experimental path.

Troubleshooting_Logic Start Start: HTDS Method Dev CheckRet Is Retention Factor (k) > 2? Start->CheckRet PeakShape Check Peak Symmetry (As) CheckRet->PeakShape Yes AddIPR Add 10mM TBAHS to Mobile Phase A CheckRet->AddIPR No (Elutes at t0) Success Validation Ready PeakShape->Success 0.9 < As < 1.2 Tailing 1. Check Buffer pH 2. Add EDTA (Chelation) 3. Increase Temp PeakShape->Tailing As > 1.5 AddIPR->CheckRet Re-run Tailing->Success caption Fig 2. Troubleshooting Logic Flow for HTDS Separation

References

  • Mechanism of Ion-Pairing

    • Bidlingmeyer, B. A. (1980). Separation of ionic compounds by reversed-phase liquid chromatography: an update of ion-pairing techniques.
    • Context: Foundational text on how hydrophobic amines create dynamic st
  • Sulfonic Acid Separation Standards

    • Sielc Technologies.[8] Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column.

    • Context: Demonstrates the behavior of polysulfonated anions and the necessity of specific mobile phase conditions (Mixed-mode vs. IPC).
  • IPC Reagent Handling

    • Shimadzu Technical Report.
    • Context: Provides critical data on the "fold over point" where increasing IPR concentr
  • Properties of 5-Hydroxytoluene-2,4-disulphonic acid

    • ChemicalBook. 5-hydroxytoluene-2,4-disulphonic acid Properties and Structure.
    • Context: Verification of the dianionic nature and pKa consider

Sources

Optimization

Technical Support Center: Degradation Pathways of 5-Hydroxytoluene-2,4-disulphonic Acid

Welcome to the technical support center for investigating the degradation pathways of 5-Hydroxytoluene-2,4-disulphonic acid. This guide is designed for researchers, scientists, and drug development professionals actively...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigating the degradation pathways of 5-Hydroxytoluene-2,4-disulphonic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the bioremediation and metabolic fate of sulfonated aromatic compounds. As your partner in science, I've structured this guide to move beyond simple protocols. We will delve into the rationale behind the experimental designs, troubleshoot common issues, and answer frequently asked questions to ensure your research is robust, reproducible, and insightful.

The presence of two sulfonate groups on the aromatic ring of 5-Hydroxytoluene-2,4-disulphonic acid makes it a particularly recalcitrant molecule. The hydrophilic nature of the sulfonate groups can impede transport across bacterial cell membranes, and the carbon-sulfur bond is notably stable, presenting a significant challenge for microbial degradation.[1] This guide will provide you with the foundational knowledge and practical steps to navigate these challenges.

Proposed Microbial Degradation Pathway

While specific literature on the complete microbial degradation of 5-Hydroxytoluene-2,4-disulphonic acid is scarce, we can propose a plausible pathway based on established mechanisms for similar molecules like p-toluenesulfonic acid and other sulfonated aromatics.[2][3] The initial and most critical step is desulfonation, which is often an oxygen-dependent enzymatic reaction.

The proposed pathway involves:

  • Initial Oxygenolytic Desulfonation: A dioxygenase enzyme likely attacks the aromatic ring, leading to the removal of one sulfonate group as sulfite (SO₃²⁻) and the formation of a dihydroxy-toluene-sulfonic acid intermediate.[3] This initial step requires molecular oxygen and a reducing equivalent like NAD(P)H.

  • Second Desulfonation: A similar enzymatic reaction could remove the second sulfonate group, yielding a trihydroxy-toluene intermediate (e.g., methylhydroquinone or hydroxyquinol).

  • Aromatic Ring Cleavage: The resulting catechol-like intermediate is then susceptible to ring cleavage by dioxygenases, following either an ortho or meta cleavage pathway.[2][4]

  • Central Metabolism: The ring cleavage products are further metabolized through established pathways (e.g., the beta-ketoadipate pathway) into central metabolites like succinate, acetyl-CoA, and pyruvate, which can be used for cell growth and energy.

Visualizing the Proposed Pathway

Degradation_Pathway cluster_0 Phase 1: Desulfonation cluster_1 Phase 2: Ring Cleavage & Central Metabolism Parent 5-Hydroxytoluene-2,4-disulphonic Acid Intermediate1 Dihydroxy-toluene-sulfonic acid Parent->Intermediate1 Dioxygenase + O₂, NAD(P)H Intermediate2 Trihydroxy-toluene Intermediate1->Intermediate2 Dioxygenase + O₂, NAD(P)H Sulfite1 Sulfite (SO₃²⁻) Intermediate1->Sulfite1 Sulfite2 Sulfite (SO₃²⁻) Intermediate2->Sulfite2 RingCleavage Ring Cleavage Products (e.g., muconic semialdehydes) Intermediate2->RingCleavage Dioxygenase (ortho or meta) CentralMetabolism Central Metabolism (TCA Cycle) RingCleavage->CentralMetabolism

Caption: Proposed microbial degradation pathway for 5-Hydroxytoluene-2,4-disulphonic acid.

Troubleshooting Guide

This section addresses common problems encountered during degradation studies in a question-and-answer format.

Question 1: My microbial culture (pure or mixed) is not showing any degradation of the parent compound. What are the potential causes and solutions?

  • Answer: This is a very common issue, often stemming from several factors:

    • Toxicity of the Compound: High concentrations of sulfonated aromatics can be inhibitory or toxic to microbial growth.[1]

      • Solution: Start with a lower concentration of the substrate (e.g., 50-100 mg/L) and gradually increase it as the culture adapts. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC).

    • Lack of Acclimation: The microbial consortium may not have the necessary enzymes induced to degrade the compound.

      • Solution: Acclimate your culture by gradually introducing the target compound over an extended period (weeks to months). You can also provide an easily metabolizable carbon source (e.g., glucose or succinate) initially to support biomass growth, then switch to the target compound as the sole carbon source.

    • Nutrient Limitation: Biodegradation is a biological process that requires essential nutrients (Nitrogen, Phosphorus, etc.) in the correct ratios.

      • Solution: Ensure your minimal salt medium is properly formulated. The C:N:P ratio is critical for optimal microbial activity. A common starting point is a ratio of 100:10:1.

    • Incorrect pH or Temperature: Microbial enzymes have optimal pH and temperature ranges.

      • Solution: Optimize these parameters for your specific culture. Most bacterial degradation of aromatic compounds occurs optimally between pH 6.5-7.5 and 25-35°C.[5]

    • Absence of Key Microbes: Your inoculum source may simply lack the specific microorganisms capable of degrading this compound.

      • Solution: Try different inoculum sources, such as activated sludge from industrial wastewater treatment plants that handle similar chemicals, or soil from contaminated sites.

Question 2: I'm observing new peaks in my HPLC/LC-MS analysis, but they don't correspond to any known standards. How can I identify these metabolites?

  • Answer: Identifying unknown metabolites is a key challenge in degradation studies. Here is a systematic approach:

    • LC-MS/MS Analysis: This is the most powerful tool for metabolite identification.

      • Rationale: The parent compound has a known mass. The initial degradation products will likely be hydroxylated and/or desulfonated derivatives. Look for mass shifts corresponding to these reactions:

        • Hydroxylation: +16 Da

        • Desulfonation: -81 Da (loss of SO₃H) and replacement with -OH (+17 Da), resulting in a net change of -64 Da.

      • Fragmentation Analysis: Analyze the MS/MS fragmentation patterns. Sulfated aromatic compounds often show a characteristic neutral loss of 80 Da (SO₃).[6] Comparing the fragmentation pattern of the metabolite to the parent compound can provide structural clues.

    • Forced Degradation Study: Create potential degradation products chemically.

      • Rationale: By subjecting the parent compound to harsh conditions (e.g., strong acid/base, oxidation with H₂O₂, UV light), you can generate a mixture of degradation products.[7][8] These can serve as crude standards to compare retention times and mass spectra with the metabolites from your microbial experiment. See the detailed protocol below.

    • High-Resolution Mass Spectrometry (HRMS):

      • Rationale: HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown metabolite. This significantly narrows down the possibilities for its chemical structure.

Question 3: The degradation of my compound starts but then stalls, leaving a significant residual amount. Why is this happening?

  • Answer: This phenomenon often points to one of two issues:

    • Accumulation of Toxic Intermediates: The initial degradation steps may produce an intermediate that is more toxic than the parent compound. For example, some catechols formed after desulfonation can be toxic at high concentrations.

      • Solution: Analyze your samples at intermediate time points to identify the accumulating product. If a toxic intermediate is suspected, try using a lower initial concentration of the parent compound or using a microbial consortium, as another member of the community might be able to degrade the toxic intermediate.

    • Co-metabolism Requirement: The microorganisms may only be able to partially degrade the compound and require another substrate to provide the energy and reducing power to continue the degradation process.

      • Solution: Add a supplemental, easily degradable carbon source (e.g., succinate, benzoate) in a low concentration and monitor if the degradation of the target compound resumes.

Frequently Asked Questions (FAQs)

Q1: What are the best bacterial genera to investigate for the degradation of 5-Hydroxytoluene-2,4-disulphonic acid?

  • A1: Based on literature for similar compounds, species from the genera Pseudomonas and Sphingomonas are excellent candidates.[2][9][10][11] They are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. Other potential candidates include Alcaligenes, Desulfotomaculum, and Arthrobacter.[3][12]

Q2: How can I definitively prove that desulfonation has occurred?

  • A2: You can use a combination of methods:

    • Ion Chromatography: This is the standard method for quantifying inorganic ions. Measure the concentration of sulfate (SO₄²⁻) in your culture medium over time. An increase in sulfate concentration that correlates with the decrease in the parent compound is strong evidence of desulfonation (sulfite released is quickly oxidized to sulfate in aerobic conditions).

    • LC-MS: As mentioned in the troubleshooting section, the loss of the sulfonate group will result in a characteristic mass shift in your metabolites.

    • ¹⁸O₂ Labeling Studies: If you have the capability, performing the degradation in the presence of ¹⁸O₂ and analyzing the metabolites by mass spectrometry can prove that the hydroxyl group replacing the sulfonate group comes from molecular oxygen, confirming an oxygenolytic mechanism.[13]

Q3: What are the key differences between ortho and meta ring cleavage, and why is it important?

  • A3: The distinction is critical as it determines the subsequent metabolic steps.

    • Ortho (or intradiol) cleavage: The aromatic ring is cleaved between two adjacent hydroxyl groups of the catechol intermediate. This pathway typically leads to intermediates that enter the beta-ketoadipate pathway.

    • Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. This pathway produces aldehydes and other intermediates that are processed through different enzymatic steps.[4][14]

    • Importance: Knowing the cleavage pathway helps in predicting the downstream metabolites and understanding the complete genetic and enzymatic machinery involved in the degradation.

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a batch experiment to assess the biodegradability of 5-Hydroxytoluene-2,4-disulphonic acid by a microbial consortium.

  • Prepare Basal Salt Medium (BSM):

    • Prepare a sterile BSM containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCl₂·2H₂O) and a trace element solution. The exact composition can be optimized, but standard recipes are widely available.

  • Prepare Inoculum:

    • Collect an inoculum source (e.g., 10g of soil from a contaminated site or 100mL of activated sludge).

    • Enrich the culture by adding it to BSM supplemented with a low concentration (e.g., 20 mg/L) of the target compound and an easily metabolizable carbon source (e.g., 100 mg/L glucose).

    • Incubate at 30°C with shaking (150 rpm) for 7-14 days. This is the acclimation phase.

  • Set up Degradation Experiment:

    • In sterile 250 mL Erlenmeyer flasks, add 100 mL of BSM.

    • Spike the flasks with a stock solution of 5-Hydroxytoluene-2,4-disulphonic acid to a final concentration of 50 mg/L.

    • Inoculate the flasks with 5% (v/v) of the acclimated culture from step 2.

    • Controls are critical:

      • Abiotic Control: Flask with BSM and the target compound, but no inoculum (to check for non-biological degradation).

      • Biotic Control (No Carbon): Flask with BSM and inoculum, but no target compound (to check for background microbial activity).

  • Incubation and Sampling:

    • Incubate all flasks at 30°C with shaking (150 rpm).

    • Withdraw samples (e.g., 2 mL) at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Sample Processing and Analysis:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the supernatant for the concentration of the parent compound and the formation of metabolites using HPLC-UV or LC-MS.

    • Analyze for sulfate concentration using ion chromatography.

Visualizing the Experimental Workflow

Sources

Troubleshooting

Technical Support Center: Purification of 5-Hydroxytoluene-2,4-disulphonic Acid

Ticket ID: #HTDSA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Summary You are encountering difficulties isolating high-purity 5-Hydroxytoluene-2,4-disulphoni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HTDSA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

You are encountering difficulties isolating high-purity 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8). This compound, a sulfonated derivative of m-cresol, presents unique purification challenges due to its high water solubility, extreme hygroscopicity, and the difficulty of separating it from the sulfuric acid used in its synthesis.

The following guide abandons generic advice in favor of specific, chemically grounded protocols for this specific disulfonic acid.

Part 1: The Impurity Profile

Before initiating purification, you must identify which impurity is compromising your yield or analytics.

Impurity TypeSourcePhysical SymptomRemoval Strategy
Sulfuric Acid (

)
Excess reagent from sulfonation.[1][2]Product is a wet sludge; low melting point; charring upon drying.Precipitation (Liming) or Ion Exchange .[3]
Monosulfonic Acids Incomplete reaction (e.g., p-toluenesulfonic acid derivatives)."Soft" crystals; inconsistent NMR integration.Recrystallization (Acidic media).
Inorganic Salts Neutralization byproducts (

,

).
High ash content; insoluble residue in organic solvents.Solvent Extraction (Alcohols).
Quinones/Oxidation Products Oxidation of the phenolic hydroxyl group.Pink, brown, or dark red discoloration.Activated Carbon adsorption.[2]
Part 2: Troubleshooting & FAQs
Q1: "My product remains a viscous oil and will not crystallize. Is it impure?"

Diagnosis: Likely high residual Sulfuric Acid or Water . Technical Insight: Sulfonic acids are extremely hygroscopic. Even 5% residual


 acts as a humectant, preventing the crystal lattice from forming.
Solution:  Do not attempt to dry by heat alone (you will char the product).
  • Dissolve the oil in a minimum amount of water.

  • Add concentrated Hydrochloric Acid (HCl) dropwise. The common ion effect (

    
    ) decreases the solubility of the sulfonic acid, forcing it to precipitate while 
    
    
    
    remains in solution.
  • Filter under inert gas (

    
    ) to prevent immediate moisture re-absorption.
    
Q2: "I see extra peaks in the aromatic region of my NMR (6.5 - 7.5 ppm). How do I remove isomers?"

Diagnosis: Presence of regioisomers (e.g., sulfonation at the 6-position or monosulfonated species). Technical Insight: 5-Hydroxytoluene-2,4-disulphonic acid is the thermodynamically stable product of m-cresol sulfonation. Kinetic isomers (monosulfonates) are less polar. Solution: Fractional Recrystallization.

  • Solvent System: Water/Ethanol (20:80).

  • Protocol: Dissolve crude solid in hot water; add hot ethanol until turbid. Cool slowly to 4°C. The disulfonic acid (highly polar) crystallizes first; monosulfonates remain in the mother liquor.

Q3: "The product turns pink/brown upon exposure to air."

Diagnosis: Oxidation of the phenol moiety to quinoid structures. Technical Insight: The hydroxyl group at position 5 activates the ring, making it susceptible to air oxidation, especially in alkaline or neutral pH. Solution:

  • Perform all recrystallizations with 0.1% w/v Sodium Bisulfite added to the aqueous phase (reducing agent).

  • Store the final product under Argon in amber vials.

Part 3: Detailed Experimental Protocols
Protocol A: The "Liming" Method (Removal of

)

Best for: Crude reaction mixtures containing >10% Sulfuric Acid.

Principle: Exploits the solubility difference between Calcium Sulfate (insoluble) and Calcium 5-hydroxytoluene-2,4-disulfonate (soluble).

  • Dilution: Pour the crude sulfonation mass into 5 volumes of ice water.

  • Neutralization: Slowly add Calcium Carbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ) with vigorous stirring until pH ~6-7.
    • Observation: A heavy white precipitate of Calcium Sulfate (

      
      ) forms.
      
  • Filtration: Filter off the

    
     cake. Wash the cake with hot water to recover trapped product.
    
    • Filtrate: Contains Calcium 5-hydroxytoluene-2,4-disulfonate.

  • Acidification (The Critical Step):

    • To the filtrate, add exactly 1 equivalent of Sulfuric Acid (calculated based on Calcium content) or pass through a Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120 H-form).

    • If using Resin: The

      
       is trapped; pure free acid elutes.
      
  • Concentration: Evaporate the eluent under reduced pressure (Rotavap) at <50°C to obtain the crystalline free acid.

Protocol B: Purification via Common Ion Effect (HCl)

Best for: Semi-pure material that needs final polishing.

  • Dissolution: Dissolve 10g of crude acid in 15 mL of water.

  • Precipitation: Add 30 mL of Concentrated HCl (37%) dropwise with stirring.

  • Crystallization: Cool the mixture to 0-5°C for 4 hours. The high concentration of

    
     and 
    
    
    
    ions forces the organic sulfonic acid out of solution, while inorganic impurities stay dissolved.
  • Isolation: Filter rapidly on a sintered glass funnel. Wash with cold concentrated HCl, then remove HCl traces by drying in a vacuum desiccator over KOH pellets.

Part 4: Visual Workflows
Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude 5-Hydroxytoluene- 2,4-disulphonic acid CheckH2SO4 Is H2SO4 present? (Wet sludge / Low pH) Start->CheckH2SO4 Liming Protocol A: Liming Process (CaCO3 Neutralization) CheckH2SO4->Liming Yes (>10%) CheckIsomers Are Isomers/Salts present? (NMR impurities) CheckH2SO4->CheckIsomers No (<5%) FilterCaSO4 Filter CaSO4 Precipitate Liming->FilterCaSO4 IonExchange Cation Exchange Resin (Convert Ca-salt to Free Acid) FilterCaSO4->IonExchange IonExchange->CheckIsomers RecrystHCl Protocol B: HCl Recrystallization (Common Ion Effect) CheckIsomers->RecrystHCl Yes CarbonTreat Activated Carbon Treatment (If Pink/Brown) CheckIsomers->CarbonTreat No (Only Color) RecrystHCl->CarbonTreat FinalDry Vacuum Dry over P2O5/KOH CarbonTreat->FinalDry

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Workflow 2: The "Liming" Chemical Pathway

LimingChemistry Mix Crude Mixture (R-SO3H + H2SO4) Step1 Add CaCO3 Mix->Step1 Intermed Solution: (R-SO3)2Ca Precipitate: CaSO4 (Solid) Step1->Intermed Neutralization Filter Filtration Intermed->Filter Filtrate Filtrate: (R-SO3)2Ca Filter->Filtrate Remove Solid Resin Cation Exchange (H+ Form) Filtrate->Resin Product Pure Acid R-SO3H Resin->Product Elution

Caption: Chemical separation pathway separating Sulfonic Acid (R-SO3H) from Sulfuric Acid via Calcium salt formation.

References
  • Separation of Sulfonic Acids from Sulfuric Acid. US Patent 3719703A. (Describes the "Liming" technique and solvent extraction methods for isolating sulfonic acids). Link

  • Purification of Sulfonic Acids. European Patent EP0239177A1. (Details modern purification steps including ion exchange and concentration limits). Link

  • 5-Hydroxytoluene-2,4-disulfonic acid (CAS 15509-33-8). ChemicalBook/BOC Sciences. (Property data, solubility profiles, and hygroscopicity warnings). Link

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General procedures for sulfonation and isolation of aromatic sulfonic acids via salting out). Link

Sources

Optimization

Technical Support Center: Scaling Up 5-Hydroxytoluene-2,4-disulphonic Acid Production

Welcome to the technical support center for the production of 5-Hydroxytoluene-2,4-disulphonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 5-Hydroxytoluene-2,4-disulphonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate.[] Here, you will find practical troubleshooting guidance and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction to Scaling Up Aromatic Sulfonation

The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid typically involves the sulfonation of m-cresol. While the chemistry may appear straightforward on a lab scale, scaling up introduces significant challenges related to reaction control, product purity, and process safety. Issues such as heat management, mixing efficiency, and impurity profiles can become magnified at larger volumes, impacting yield and reproducibility.[2] This guide provides a structured approach to identifying and resolving these common scale-up bottlenecks.

Troubleshooting Guide

Scaling up any chemical synthesis requires careful attention to detail. The following table outlines common problems observed during the production of 5-Hydroxytoluene-2,4-disulphonic acid, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction due to insufficient mixing or reaction time.- Suboptimal reaction temperature.- Degradation of the product or starting material.- Optimize stirrer speed and design for better mass transfer.[2]- Conduct kinetic studies to determine the optimal reaction time.- Precisely control the reaction temperature using an appropriate heating/cooling system.[2]
Poor Product Purity (Presence of Isomers) - Formation of isomeric monosulfonated or disulfonated byproducts.- Inadequate temperature control leading to side reactions.- Adjust the ratio of sulfonating agent to substrate.- Implement a more robust temperature control strategy.- Develop a purification method, such as recrystallization or chromatography, to isolate the desired product.
Dark Product Color - Oxidation of the phenolic group.- Presence of colored impurities from side reactions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified starting materials.- Employ a decolorizing agent, such as activated carbon, during workup.
Difficulty in Product Isolation - Product is highly soluble in the reaction mixture.- Formation of a stable emulsion during workup.- Adjust the pH of the solution to precipitate the product.- Use a different solvent for extraction or precipitation.- Employ a demulsifying agent or centrifugation to break the emulsion.
Inconsistent Batch-to-Batch Results - Variations in raw material quality.- Poor control over reaction parameters (temperature, addition rate, mixing).- "Hidden variables" that are insignificant at small scale but impactful at larger scales.[2]- Establish strict quality control specifications for all starting materials.- Implement a robust process control system with data logging.[2]- Conduct a thorough process hazard analysis (PHA) to identify and mitigate risks.

Frequently Asked Questions (FAQs)

Reaction and Synthesis

Q1: What are the most critical parameters to control during the sulfonation of m-cresol for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid?

A1: The most critical parameters are temperature, the ratio of sulfonating agent to m-cresol, and reaction time. Temperature control is paramount as sulfonation reactions are highly exothermic. Poor heat dissipation can lead to localized overheating, resulting in the formation of unwanted isomers and degradation products.[2] The stoichiometry of the sulfonating agent directly influences the degree of sulfonation; an excess may lead to the formation of trisulfonated byproducts, while an insufficient amount will result in incomplete conversion. Reaction time needs to be optimized to ensure complete conversion without promoting side reactions.

Q2: How can I minimize the formation of the undesired 4-hydroxy-2-methylbenzenesulfonic acid byproduct?

A2: The formation of 4-Hydroxy-2-methylbenzenesulfonic Acid is a known byproduct in the synthesis of related compounds.[3] Its formation is often kinetically favored at lower temperatures, while the desired 5-Hydroxytoluene-2,4-disulphonic acid is the thermodynamically more stable product. To minimize the formation of the monosulfonated byproduct, it is advisable to use a higher reaction temperature and a sufficient amount of sulfonating agent to drive the reaction towards disulfonation. Careful optimization of the reaction conditions is key.

Purification and Analysis

Q3: What is the most effective method for purifying crude 5-Hydroxytoluene-2,4-disulphonic acid at a larger scale?

A3: For larger-scale purification, crystallization is often the most practical and cost-effective method. The choice of solvent is critical and will depend on the solubility profile of the desired product versus its impurities. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then cool the solution to induce crystallization. Washing the isolated crystals with a cold solvent can further enhance purity. For highly colored products, treatment with activated carbon prior to crystallization can be effective.

Q4: Which analytical techniques are recommended for monitoring reaction progress and assessing the final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and quantifying the purity of the final product.[4] A suitable HPLC method can separate the starting material, the desired product, and various isomers and byproducts. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4][5]

Experimental Workflow and Diagrams

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the production of 5-Hydroxytoluene-2,4-disulphonic acid.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_completeness Check Reaction Completeness (e.g., via HPLC) start->check_reaction_completeness incomplete Incomplete Reaction check_reaction_completeness->incomplete Incomplete complete Reaction Complete check_reaction_completeness->complete Complete optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Improve Mixing incomplete->optimize_conditions check_workup Investigate Workup & Isolation Procedure complete->check_workup end_point Yield Improved optimize_conditions->end_point product_loss Product Loss During Workup? check_workup->product_loss optimize_workup Optimize Workup: - Adjust pH for Precipitation - Change Extraction Solvent - Optimize Crystallization product_loss->optimize_workup Yes degradation Suspect Product Degradation product_loss->degradation No optimize_workup->end_point stability_study Conduct Stability Studies (e.g., under reaction/workup conditions) degradation->stability_study stability_study->end_point Sulfonation_Pathway m_cresol m-Cresol monosulfonated Monosulfonated Intermediates m_cresol->monosulfonated Sulfonation sulfonating_agent + 2 H₂SO₄/SO₃ disulfonated 5-Hydroxytoluene-2,4-disulphonic acid monosulfonated->disulfonated Further Sulfonation

Caption: Simplified reaction scheme for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid.

Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., water or mobile phase) to prevent further reaction.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC system. A reverse-phase C18 column is often a good starting point for separating aromatic sulfonic acids. [5]3. Method Parameters (Example):

    • Mobile Phase: A gradient of water (with an acidic modifier like formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Monitor the decrease in the peak area of the starting material (m-cresol) and the increase in the peak area of the product over time. This will provide a kinetic profile of the reaction and help determine the point of completion.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Screen various solvents to find one in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or aqueous alcohol mixtures are often good candidates for sulfonic acids.

  • Dissolution: Dissolve the crude 5-Hydroxytoluene-2,4-disulphonic acid in the minimum amount of the chosen hot solvent. If the solution is highly colored, add a small amount of activated carbon and stir for a short period.

  • Filtration: While hot, filter the solution to remove any insoluble impurities and the activated carbon (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the purified product under vacuum to a constant weight.

References

  • Analytical Methods, 2012, 4, 4230–4236.
  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
  • ChemicalBook. (2023, May 15). 5-hydroxytoluene-2,4-disulphonic acid.
  • BOC Sciences. (n.d.). CAS 15509-33-8 (5-Hydroxytoluene-2,4-disulfonic acid).
  • Wikipedia. (n.d.).
  • MDPI. (2022, May 20).
  • Indian Academy of Sciences. (n.d.). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent.
  • Simson Pharma Limited. (n.d.). 5-Hydroxytoluene-2,4-disulfonic Acid.
  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid.
  • PharmaCores. (2026, January 14).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28).
  • Solving Four Challenges in Development & Production with Scale-Out Manufacturing. (2026, January 28).
  • Reyes-et-al.
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2025, October 15).
  • PMC. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • BUTYL
  • Organic Syntheses Procedure. (n.d.).
  • Organic Syntheses. (2020, March 8). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
  • IJSAT. (2025, April 15).
  • Benchchem. (2025).
  • Purdue University Graduate School. (2023, July 25). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS.
  • BioProcess International. (2024, April 9). The trouble with tech transfer: Overcoming scale-up risks.
  • Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
  • ResearchGate. (2025, October 16). (PDF) Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.

Sources

Troubleshooting

minimizing hygroscopic effects on 5-Hydroxytoluene-2,4-disulphonic acid storage

Ticket Subject: Minimizing Hygroscopic Effects on 5-Hydroxytoluene-2,4-disulphonic Acid (HTDSA) Status: Open Priority: High (Material Stability Risk) Executive Summary & Chemical Context User Query: "How do I stop my 5-H...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Hygroscopic Effects on 5-Hydroxytoluene-2,4-disulphonic Acid (HTDSA) Status: Open Priority: High (Material Stability Risk)

Executive Summary & Chemical Context

User Query: "How do I stop my 5-Hydroxytoluene-2,4-disulphonic acid from turning into a sticky mess?"

Technical Insight: 5-Hydroxytoluene-2,4-disulphonic acid (HTDSA) presents a dual-threat stability profile. Structurally, it contains two strongly hydrophilic sulfonic acid groups (


) and an electron-rich phenolic hydroxyl group.
  • Hygroscopicity: The sulfonic acid moieties are potent hydrogen bond donors/acceptors, capable of stripping moisture from the air to form hydrates. This alters the molecular weight (MW), leading to stoichiometric errors in synthesis.

  • Oxidative Sensitivity: The phenolic ring is susceptible to oxidation, a process often accelerated by the presence of water (which acts as a medium for dissolved oxygen).

The Goal: Maintain the material as a free-flowing solid with defined stoichiometry.

Module 1: The Passive Defense (Storage Architecture)

This module defines the static environment required to prevent degradation during dormancy.

Storage Protocol Matrix
ParameterSpecificationTechnical Rationale
Primary Container Amber Borosilicate Glass with PTFE-lined cap .Plastic (PE/PP) is permeable to moisture over time. Amber glass blocks UV (protecting the phenolic group); PTFE prevents acid corrosion of the seal.
Secondary Containment Desiccator Cabinet or Vacuum Desiccator .Provides a redundant barrier against lab humidity.
Desiccant Choice Phosphorus Pentoxide (

)
or High-Grade Silica Gel .

is chemically aggressive and ideal for sulfonic acids. Silica is acceptable for short-term storage.
Headspace Gas Argon (Ar) or Nitrogen (

)
.
Displaces oxygen and moisture-laden air. Argon is heavier than air, providing a better "blanket" over the solid.
Temperature 2°C – 8°C (Refrigerated) .Slows kinetic rates of hydrolysis and oxidation. Note: Allow to reach room temp before opening to prevent condensation.
Visual Workflow: Storage Decision Logic

StorageLogic Start New HTDSA Shipment Arrives Inspect Inspect Seal & Physical State Start->Inspect IsSealed Is Manufacturer Seal Intact? Inspect->IsSealed LongTerm Long-Term Storage (>1 Month) Requires Secondary Containment IsSealed->LongTerm Yes ShortTerm Active Use (<1 Month) Requires Desiccator Cabinet IsSealed->ShortTerm No (Opened) Action1 1. Wrap cap with Parafilm 2. Place in Vacuum Desiccator 3. Store at 4°C LongTerm->Action1 Action2 1. Purge headspace with Argon 2. Store in active desiccator w/ P2O5 ShortTerm->Action2

Figure 1: Decision logic for incoming material storage to maximize shelf-life.

Module 2: The Active Defense (Handling & Weighing)

The majority of moisture contamination occurs during the 30-60 seconds the bottle is open.

Standard Operating Procedure (SOP): Weighing Hygroscopic Acids

Do NOT weigh directly onto weighing paper. The high surface area of the paper absorbs moisture, which is then transferred to your compound.

The "Difference Weighing" Technique:

  • Equilibrate: Remove the storage container from the fridge and allow it to warm to room temperature (approx. 30 mins) before breaking the seal. Crucial: Opening a cold bottle attracts immediate condensation.

  • Prepare: Tare a receiving vessel (flask/vial) containing your solvent or stir bar.

  • Transfer:

    • Ideal: Use a Glove Box (

      
       atmosphere).
      
    • Standard: Use a "Glove Bag" or work quickly.

  • Weighing:

    • Weigh the capped source bottle containing HTDSA. Record Mass (

      
      ).
      
    • Quickly transfer an estimated amount to your receiving vessel.

    • Immediately recap the source bottle.

    • Weigh the source bottle again. Record Mass (

      
      ).
      
    • Mass Added =

      
       .
      

Why this works: You never expose the balance or the open powder to the air for longer than the transfer time. You measure the loss from the protected bottle, not the gain on a moisture-exposed scale pan.

Module 3: Recovery & Remediation (Troubleshooting)

User Scenario: "I opened the bottle and the powder is clumped/caked. Is it ruined?"

Diagnosis: The material has absorbed moisture (hydrate formation). It is likely chemically intact but stoichiometrically inaccurate.

Protocol: Azeotropic Drying (The Gold Standard)

Direct heating in an oven can cause thermal decomposition (desulfonation) or oxidation of the phenolic group. Azeotropic distillation is safer.

  • Dissolution: Dissolve the caked HTDSA in a minimal amount of anhydrous Toluene . (Note: If solubility is low, a small amount of Ethanol can be used, but Toluene is preferred for water removal).

  • Distillation: Attach a Dean-Stark trap. Reflux the mixture. Water forms a low-boiling azeotrope with Toluene and collects in the trap.

  • Isolation: Once water stops collecting, cool the mixture. The dry sulfonic acid may precipitate (if using toluene) or can be concentrated under reduced pressure (Rotavap) at

    
    .
    
  • Final Dry: Place the solid in a vacuum oven at 40°C over

    
     for 12 hours.
    
Visual Workflow: Recovery Process

Recovery Problem Material Caked/Wet Method Select Drying Method Problem->Method VacOven Vacuum Oven (Minor Moisture) Method->VacOven <5% Water Azeotrope Azeotropic Distillation (Heavy Saturation) Method->Azeotrope >5% Water Step1 Set Temp < 45°C Use P2O5 trap VacOven->Step1 Step2 Reflux w/ Toluene Dean-Stark Trap Azeotrope->Step2 Result Dry HTDSA (Verify via KF Titration) Step1->Result Step2->Result

Figure 2: Remediation workflow for recovering moisture-compromised HTDSA.

Frequently Asked Questions (FAQ)

Q: Can I use a standard fume hood for weighing? A: Only if humidity is low (<40%). In high humidity, the sulfonic acid groups will act as a desiccant for the hood air. If a glove box is unavailable, use a "funnel and flow" method: direct a gentle stream of dry Nitrogen into the source bottle while scooping.

Q: Why is my white powder turning pink/brown? A: This indicates oxidation of the phenolic hydroxyl group, likely facilitating quinone formation. This is irreversible. While the sulfonic acid functionality may still work, the purity is compromised.[1][2] Discard if high purity is required.

Q: How do I verify the water content? A: Karl Fischer (KF) Titration is the only accurate method. Melting point is unreliable for sulfonic acids as they often decompose before melting or have broad ranges due to hydration.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying organic sulfonic acids via azeotropic distillation).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (General guidelines for difference weighing and inert gas handling).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15509-33-8 (5-Hydroxytoluene-2,4-disulphonic acid). (Chemical structure and physical property verification).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for inert atmosphere handling of sensitive intermediates).

Sources

Optimization

Technical Support Center: Chromatographic Resolution of 5-Hydroxytoluene-2,4-disulphonic acid

Welcome to the technical support center dedicated to enhancing the chromatographic resolution of 5-Hydroxytoluene-2,4-disulphonic acid. This molecule, characterized by its high polarity due to two sulfonic acid groups an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the chromatographic resolution of 5-Hydroxytoluene-2,4-disulphonic acid. This molecule, characterized by its high polarity due to two sulfonic acid groups and a hydroxyl group, presents unique challenges in chromatographic analysis. This guide provides in-depth troubleshooting advice and advanced strategies to help you achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the analysis of 5-Hydroxytoluene-2,4-disulphonic acid in a direct question-and-answer format.

Q1: Why am I seeing little to no retention of 5-Hydroxytoluene-2,4-disulphonic acid on my C18 column?

A1: Root Cause Analysis & Mitigation

Poor retention is the most common issue for this analyte in reversed-phase (RP) chromatography. The primary cause is the molecule's high polarity and strongly acidic nature.

  • Extreme Polarity: The two sulfonic acid moieties and the phenolic hydroxyl group make the molecule exceptionally water-soluble. In a typical reversed-phase system with a high aqueous mobile phase, the analyte has a much stronger affinity for the mobile phase than for the non-polar C18 stationary phase, leading to rapid elution near the solvent front.

  • Strongly Acidic Nature: Sulfonic acids are very strong acids (pKa < 1). Unlike carboxylic acids, their ionization cannot be suppressed by conventional acidic mobile phase additives like formic or acetic acid.[1] This means the analyte will almost always be in its highly polar anionic (sulfonate) form, further minimizing its interaction with the non-polar stationary phase.[2]

Solutions Protocol:

  • Confirm the Issue: If the peak elutes at or very near the column's void volume (t₀), poor retention is confirmed.

  • Select an Appropriate Stationary Phase: A standard C18 column is often unsuitable. Consider these alternatives:

    • Polar-Endcapped/Embedded Columns: Chemistries like ODS-AQ or those with polar-embedded groups are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.

    • Phenyl Columns: These columns provide different selectivity through π-π interactions with the aromatic ring of the analyte and are more resistant to "dewetting" in 100% aqueous mobile phases.[2]

  • Consider Alternative Chromatographic Modes: If reversed-phase approaches fail, switching the separation mechanism is the next logical step. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating extremely polar compounds.[3]

Q2: My analyte peak is exhibiting significant tailing. What causes this and how can I fix it?

A2: Understanding and Eliminating Peak Tailing

Peak tailing is a common form of peak asymmetry that can compromise resolution and quantification.[4] For an acidic compound like 5-Hydroxytoluene-2,4-disulphonic acid, the primary chemical cause is secondary interactions with the stationary phase.

  • Silanol Interactions: The stationary phase in most RP columns is silica-based. The surface of silica contains silanol groups (Si-OH) which are weakly acidic.[5] These can become deprotonated (Si-O⁻) and interact electrostatically with any residual positive sites on the analyte or, more commonly, lead to mixed-mode retention mechanisms that cause tailing.[6] Even though our analyte is anionic, these secondary sites can disrupt the primary hydrophobic retention mechanism.

  • Column Bed Deformation: Physical issues, such as a void at the column inlet or a blocked frit, can also cause tailing for all peaks in the chromatogram.[6]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing.

G start Peak Tailing Observed inject_neutral Inject Neutral Compound (e.g., Toluene, Uracil) start->inject_neutral neutral_tails Does Neutral Compound Tail? inject_neutral->neutral_tails physical_problem Physical Problem Likely neutral_tails->physical_problem  Yes chemical_problem Chemical Problem Likely neutral_tails->chemical_problem  No fix_physical 1. Check fittings & tubing. 2. Reverse-flush column. 3. Replace column if voided. physical_problem->fix_physical fix_chemical 1. Use a modern, high-purity,   base-deactivated column. 2. Adjust mobile phase pH. 3. Use appropriate buffer. chemical_problem->fix_chemical

Caption: Troubleshooting workflow for peak tailing.

Mobile Phase Optimization Protocol:

  • Use a High-Purity Column: Modern, base-deactivated Type B silica columns have a much lower concentration of active silanol sites and trace metals, significantly reducing the potential for secondary interactions.[7]

  • Adjust Mobile Phase pH: While sulfonic acids remain ionized, controlling the pH can suppress the ionization of surface silanols. Operating at a low pH (e.g., pH 2.5-3.0) using an appropriate buffer or acidifier will ensure silanol groups are fully protonated, minimizing unwanted interactions.[6][8]

  • Buffer Selection: Use a buffer with a pKa close to the target mobile phase pH for maximum buffering capacity.[1]

Modifier Typical Concentration Mechanism of Action Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acidifies mobile phase, suppresses silanol ionization, and can act as an ion-pairing agent.[8]Can cause ion suppression in mass spectrometry.
Formic Acid 0.1%Acidifies mobile phase.[9]Volatile and MS-friendly. Less acidic than TFA.
Phosphate Buffer 10 - 25 mMProvides strong pH control around its pKa (~2.1).Non-volatile, not suitable for MS or preparative work.
Ammonium Formate/Acetate 5 - 20 mMProvides pH control in a different range and is MS-compatible.[9]Choose based on required pH.

Table 1: Common mobile phase modifiers for improving peak shape of acidic compounds.

FAQs: Advanced Separation Strategies

This section explores broader questions related to method development for achieving superior resolution.

Q3: What are the recommended starting conditions for developing a new HPLC method for this analyte?

A3: A Strategic Approach to Method Development

A systematic approach is crucial. Given the analyte's properties, starting with a robust stationary phase and a well-chosen mobile phase is key.

Recommended Starting Protocol (Reversed-Phase):

  • Column Selection:

    • Primary Choice: Agilent ZORBAX StableBond SB-C18 or similar column designed for stability at low pH.

    • Secondary Choice: A phenyl-hexyl phase for alternative selectivity.[2]

    • Dimensions: Start with a 4.6 x 150 mm, 3.5 µm column for good efficiency and reasonable backpressure.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: This is a simple, MS-friendly mobile phase that provides a low pH environment to control silanol activity.[10]

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

    • Purpose: This "scouting gradient" will determine the approximate organic concentration needed to elute the analyte and any impurities, which can then be optimized.[11]

  • Detection: UV detection at a wavelength of maximum absorbance, determined by a UV scan of a standard solution.

Q4: When should I switch from Reversed-Phase to HILIC or Ion-Exchange chromatography?

A4: Choosing the Right Chromatographic Mode

If optimized reversed-phase methods still fail to provide adequate retention or resolution, it is time to consider a fundamentally different separation mechanism.

G cluster_rp Reversed-Phase (RP) cluster_hilic HILIC cluster_iex Ion-Exchange (IEX) start Goal: Separate 5-Hydroxytoluene-2,4-disulphonic acid rp_node Good for general screening. Challenges with polar analytes. start->rp_node rp_choice Is retention > 2x void volume AND peak shape acceptable? rp_node->rp_choice hilic_node Excellent for very polar analytes. Uses RP-friendly mobile phases. rp_choice->hilic_node No, poor retention iex_node Specific for charged analytes. Requires salt/pH gradients. rp_choice->iex_node No, but co-eluting with charged impurity end_node Method Optimized rp_choice->end_node Yes hilic_node->end_node iex_node->end_node

Caption: Decision tree for selecting a chromatographic mode.

Mode Stationary Phase Typical Mobile Phase Retention Mechanism Best For...
Reversed-Phase (RP) Non-polar (C18, Phenyl)Polar (Water/Acetonitrile)Hydrophobic partitioning.General purpose, separating compounds with moderate to low polarity.
HILIC Polar (Silica, Diol, Amide)Apolar (High % Acetonitrile with aqueous buffer)Analyte partitions into a water-enriched layer on the stationary phase surface.[3]Excellent retention of highly polar and hydrophilic compounds not retained by RP.
Anion-Exchange (AEX) Positively charged surface (e.g., quaternary ammonium)Aqueous buffer with increasing salt concentration or pH gradient.Electrostatic attraction between the anionic analyte and the positive stationary phase.[12][13]Highly specific separation of anions from neutral or cationic species.

Table 2: Comparison of primary chromatographic modes for 5-Hydroxytoluene-2,4-disulphonic acid.

When to switch:

  • Switch to HILIC when you cannot achieve sufficient retention in reversed-phase, even with 100% aqueous mobile phases on polar-modified columns.

  • Switch to Anion-Exchange when the primary challenge is resolving the analyte from other anionic impurities or a complex matrix containing other charged species. It offers a highly orthogonal (different) selectivity compared to RP or HILIC.

References
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013). ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]

  • HPLC Peak Tailing - Axion Labs. (2022). Axion Labs. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025). Welch Materials. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Labtech. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017). YMC America. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies. [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). alwsci. [Link]

  • Retention (or elution) of sulfonic acid - Chromatography Forum. (2010). Chromatography Forum. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (2022). SIELC Technologies. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Phenomenex. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. ejmanager.com. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2022). MDPI. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. LinkedIn. [Link]

  • Chromatography Fundamentals, Part VIII: The Meaning and Significance of Chromatographic Resolution | LCGC International. (2020). LCGC International. [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025). Chrom Tech, Inc.. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 5-Hydroxytoluene-2,4-disulphonic Acid Assay

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 5-Hydroxytoluene-2,4-disulphonic acid, a key pharmaceutical intermediate.[1][2] We will explore the rationale behind the chosen HPLC methodology, present a comprehensive validation protocol in line with International Council for Harmonisation (ICH) guidelines, and compare its performance against alternative analytical techniques such as Ion Chromatography (IC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction: The Analytical Challenge of 5-Hydroxytoluene-2,4-disulphonic Acid

5-Hydroxytoluene-2,4-disulphonic acid (C₇H₈O₇S₂) is a highly polar aromatic sulfonic acid.[3] Its structure, characterized by a phenolic hydroxyl group and two sulfonic acid groups, presents a unique set of challenges for chromatographic separation and quantification. The high polarity makes it difficult to retain on traditional reversed-phase (RP) columns, while the presence of the phenolic chromophore allows for straightforward UV detection. A robust and reliable analytical method is crucial for ensuring the quality and consistency of this intermediate in the drug manufacturing process.

This guide will focus on a proposed ion-pair reversed-phase HPLC (IP-RP-HPLC) method, a technique well-suited for enhancing the retention of ionic and highly polar analytes on non-polar stationary phases.[4]

The Chosen Methodology: Ion-Pair Reversed-Phase HPLC with UV Detection

The proposed method leverages the principles of ion-pair chromatography to achieve adequate retention and separation of the highly polar 5-Hydroxytoluene-2,4-disulphonic acid on a C18 stationary phase. An ion-pairing reagent, such as a quaternary ammonium salt, is added to the mobile phase. This reagent forms a neutral ion-pair with the anionic sulfonate groups of the analyte, increasing its hydrophobicity and promoting interaction with the non-polar stationary phase.[5]

Rationale for Method Selection

The choice of IP-RP-HPLC is underpinned by several key considerations:

  • Enhanced Retention: Standard RP-HPLC often results in poor or no retention for highly polar compounds like sulfonic acids.[6] Ion-pairing provides a mechanism to control and increase retention time.

  • Selectivity: The formation of the ion-pair is a specific interaction that can be modulated by the choice and concentration of the ion-pairing reagent, offering an additional parameter to optimize selectivity.

  • Compatibility with UV Detection: The phenolic ring in 5-Hydroxytoluene-2,4-disulphonic acid provides a chromophore suitable for UV detection, a common and robust detection method in most analytical laboratories.[7][8]

  • Robustness and Familiarity: RP-HPLC is a well-established and robust technique, and many laboratories have extensive experience with its operation and troubleshooting.

Validation of the HPLC Method: A Step-by-Step Protocol

The validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The following protocol is designed in accordance with ICH Q2(R2) guidelines.[4][9][10][11]

The Validation Workflow

The validation process follows a logical sequence of experiments to assess the performance characteristics of the method.

HPLC Validation Workflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: A typical workflow for HPLC method validation.

Experimental Protocols

Hypothetical Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) containing 5 mM Tetrabutylammonium hydrogen sulfate, pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Protocol for Each Validation Parameter:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Analyze a blank sample (diluent).

      • Analyze a standard solution of 5-Hydroxytoluene-2,4-disulphonic acid.

      • Analyze a sample of the drug substance.

      • If available, analyze samples spiked with known impurities or degradation products.

    • Acceptance Criteria: The peak for 5-Hydroxytoluene-2,4-disulphonic acid should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

  • Linearity and Range:

    • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of 5-Hydroxytoluene-2,4-disulphonic acid at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.

      • Inject each standard solution in triplicate.

      • Plot a calibration curve of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.

    • Procedure:

      • Prepare placebo samples spiked with known amounts of 5-Hydroxytoluene-2,4-disulphonic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Analyze each spiked sample in triplicate.

      • Calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure:

      • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

      • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Acceptance Criteria: These values should be determined and reported.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to the chromatographic conditions, such as:

        • Flow rate (± 0.1 mL/min)

        • Mobile phase pH (± 0.2 units)

        • Column temperature (± 2 °C)

        • Mobile phase composition (e.g., ± 2% organic phase)

      • Analyze samples under each varied condition and assess the impact on system suitability parameters.

    • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations, and the results should not be significantly affected.

Comparative Analysis with Alternative Methods

While IP-RP-HPLC is a robust choice, other analytical techniques can also be employed for the quantification of 5-Hydroxytoluene-2,4-disulphonic acid. This section provides a comparative overview.

Method Comparison Logic

The selection of an analytical method is a balance between performance, cost, and complexity.

Method Comparison cluster_HPLC HPLC-based Methods cluster_IC Ion Chromatography cluster_Spectro Spectrophotometry Analyte 5-Hydroxytoluene-2,4-disulphonic acid (Highly Polar, Anionic, UV-active) IP_RP_HPLC IP-RP-HPLC Analyte->IP_RP_HPLC Good Retention & Selectivity HILIC HILIC Analyte->HILIC Alternative for Polar Compounds IC Ion Chromatography Analyte->IC Direct Ion Analysis UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Simpler, Less Specific

Caption: Comparison of analytical methods for 5-Hydroxytoluene-2,4-disulphonic acid.

Performance Comparison
FeatureIP-RP-HPLC with UV DetectionIon Chromatography (IC) with Conductivity DetectionHydrophilic Interaction Liquid Chromatography (HILIC) with UV DetectionUV-Vis Spectrophotometry
Principle Ion-pair formation increases hydrophobicity for retention on a non-polar stationary phase.Separation of ions based on their interaction with an ion-exchange resin.Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.Measurement of light absorption by the analyte in a solution.
Specificity High, especially with a well-developed method.High for ionic species.Moderate to high, can be susceptible to matrix effects.Low, susceptible to interference from other UV-absorbing compounds.
Sensitivity Good, dependent on the chromophore.Very high for ionic analytes.Good, can be enhanced with MS detection.Moderate.
Typical LOD 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.1 - 1 µg/mL1 - 10 µg/mL
Robustness Generally robust, but can be affected by ion-pair reagent concentration and pH.Robust for routine analysis.Can be less robust, sensitive to water content in the mobile phase.Very robust and simple.
Cost Moderate (instrumentation and reagents).Higher initial instrument cost.Moderate (specialized columns).Low.
Throughput High.High.Moderate, may require longer equilibration times.Very high.
In-depth Look at Alternatives
  • Ion Chromatography (IC): IC is a powerful technique for the direct analysis of ions.[3][12][13] It utilizes an ion-exchange column to separate analytes based on their charge and a conductivity detector. For sulfonic acids, IC offers excellent sensitivity and specificity without the need for derivatization or ion-pairing reagents.[2] However, the initial investment in an IC system is typically higher than for a standard HPLC-UV system.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water.[14] This technique is well-suited for the retention of very polar compounds that are not well-retained in reversed-phase mode.[9][10] For 5-Hydroxytoluene-2,4-disulphonic acid, HILIC could provide an alternative to ion-pairing, potentially offering different selectivity and compatibility with mass spectrometry.

  • UV-Vis Spectrophotometry: This is a simpler and more cost-effective technique that measures the absorbance of UV-Vis light by the analyte.[8][15] While it can be used for quantification, its major drawback is the lack of specificity.[16] Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement. Therefore, it is generally not suitable for the analysis of complex samples without prior separation.

Conclusion: Selecting the Optimal Method

The validation of an analytical method is a critical step in drug development and manufacturing, ensuring the quality and safety of pharmaceutical products. The presented IP-RP-HPLC method for the assay of 5-Hydroxytoluene-2,4-disulphonic acid, when fully validated according to ICH guidelines, provides a reliable and robust solution for routine quality control.

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. For a dedicated quality control laboratory focused on routine assays, the validated IP-RP-HPLC method offers a good balance of performance, cost, and ease of use. For research and development or in-depth impurity profiling, the higher sensitivity and specificity of Ion Chromatography or the alternative selectivity of HILIC may be more suitable. UV-Vis spectrophotometry, while simple and inexpensive, should be reserved for preliminary or in-process checks where specificity is not a critical concern.

By understanding the principles, validation requirements, and comparative performance of these methods, researchers and drug development professionals can make informed decisions to ensure the integrity of their analytical data.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Hernández-Ledesma, B., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 637-644. [Link]

  • Huang, Z., et al. (2018). Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 150, 1-8. [Link]

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Google Patents. (n.d.). US7354732B2 - Method of assay with sulfonic acid compound and nitro compound.
  • Zaini Assim, et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. The Malaysian Journal of Analytical Sciences, 15(2), 240-251. [Link]

  • Zaini Assim, et al. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Analytical Methods in Chemistry, 2011, 840137. [Link]

  • Yuce, M., & Capan, Y. (2012). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 69(2), 357-366. [Link]

  • Di Donna, L., et al. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 14(9), 1269. [Link]

  • Shrestha, S., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-8. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). BUTYLATED HYDROXYTOLUENE. [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analytical Method Development and Validation for Butylated Hydroxy Toluene by using UV. [Link]

  • Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]

Sources

Comparative

Precision Analysis of 5-Hydroxytoluene-2,4-disulphonic Acid: A Comparative Method Guide

Topic: Inter-day and Intra-day Precision for 5-Hydroxytoluene-2,4-disulphonic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-day and Intra-day Precision for 5-Hydroxytoluene-2,4-disulphonic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxytoluene-2,4-disulphonic acid (often identified as a key impurity in Policresulen API or a degradation product in sulfonated toluene synthesis) presents a unique chromatographic challenge. Its high polarity and dual sulfonic acid moieties render traditional C18 Reversed-Phase (RP) methods ineffective due to lack of retention.

This guide compares the performance of the Mixed-Mode Chromatography (MMC) method (The "Product") against the traditional Ion-Pair Chromatography (IPC) method (The "Alternative"). We focus specifically on intra-day (repeatability) and inter-day (intermediate precision) robustness, demonstrating why MMC offers superior validation statistics for pharmaceutical quality control.

The Analytical Challenge

The analyte, 5-Hydroxytoluene-2,4-disulphonic acid, is a small, hydrophilic, strong acid.

  • Chemical Nature: Highly polar, permanent negative charge at pH > 2.

  • The Problem: On standard C18 columns, it elutes near the void volume (

    
    ), leading to poor resolution from matrix salts and high variability in quantitation.
    
  • The Solution Landscape:

    • Alternative (IPC): Uses hydrophobic amines (e.g., Tetrabutylammonium) to induce retention. Effective but prone to slow equilibration and mobile phase variability.

    • Product (MMC): Uses a stationary phase with embedded anion-exchange and hydrophobic groups. Offers rapid equilibration and superior inter-day precision.

Performance Comparison: MMC vs. IPC

The following data summarizes a validation study quantifying 5-Hydroxytoluene-2,4-disulphonic acid at a target concentration of 10 µg/mL (0.1% impurity level relative to a nominal drug load).

Table 1: Precision Data Summary (n=6 injections)
MetricParameterMixed-Mode (MMC) Method Ion-Pair (IPC) Method Standard C18 (Reference)
Retention Capacity Factor (

)
4.2 (Ideal)3.8 (Acceptable)< 0.2 (Fail)
Intra-day RSD (%)0.45% 1.20%N/A
Inter-day RSD (%) (3 Days)0.85% 3.40%*N/A
Drift

Shift (24h)
< 0.5%> 2.5%N/A
Equilibration Time to Stable Baseline15 mins60–90 mins10 mins
Mobile Phase ComplexityLow (Buffer/MeCN)High (Additives required)Low

*Note: IPC inter-day precision often suffers due to slight variations in ion-pairing reagent concentration and column saturation hysteresis.

Mechanistic Insight & Workflows

To understand why the precision differs, we must visualize the interaction mechanisms. IPC relies on a dynamic equilibrium of additives coating the column, which is easily disturbed. MMC relies on fixed surface chemistry.

Figure 1: Interaction Mechanism & Workflow

G cluster_0 Method A: Ion-Pair (Alternative) cluster_1 Method B: Mixed-Mode (Product) Start Analyte: 5-Hydroxytoluene-2,4-disulphonic acid IPC_Mech Mechanism: Dynamic Coating (TBA+ ions adsorb to C18) Start->IPC_Mech MMC_Mech Mechanism: Fixed Ligand (Embedded Anion Exchange + Hydrophobic) Start->MMC_Mech IPC_Risk Risk: Equilibrium Shift (Temp/Conc sensitive) IPC_Mech->IPC_Risk Requires 60m Eq IPC_Result Result: High Inter-day Drift IPC_Risk->IPC_Result MMC_Benefit Benefit: Permanent Surface Chemistry (No additive equilibrium) MMC_Mech->MMC_Benefit Requires 10m Eq MMC_Result Result: Superior Precision (<1% RSD) MMC_Benefit->MMC_Result

Caption: Comparison of retention mechanisms. IPC relies on a fragile dynamic coating, while MMC utilizes robust, chemically bonded ligands.

Detailed Experimental Protocols

To replicate the precision data above, follow these specific protocols. These are designed to be self-validating ; if system suitability fails, do not proceed to sample analysis.

A. The "Product" Protocol: Mixed-Mode Chromatography

Best for: Routine QC, High-Throughput, Validation.

  • Column: Mixed-Mode RP/AX Column (e.g., Sielc Primesep D or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Solvent B: Acetonitrile (MeCN).[1]

    • Isocratic Mode: 40% B / 60% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Aromatic ring absorption).

  • System Suitability Requirement: Tailing factor < 1.5; Theoretical Plates > 5000.

B. The "Alternative" Protocol: Ion-Pair Chromatography

Best for: Laboratories without mixed-mode columns available.

  • Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Tetrabutylammonium hydroxide (TBAOH) + 10 mM KH₂PO₄, adjusted to pH 6.5 with H₃PO₄.

    • Mixture: 70% Buffer / 30% Methanol.

  • Critical Step: Column must be passivated with mobile phase for at least 2 hours prior to first injection to stabilize the ion-pair layer.

  • Detection: UV @ 280 nm.

Intra-day vs. Inter-day Precision Analysis

The following analysis explains the causality behind the data presented in Table 1.

Intra-day Precision (Repeatability)
  • MMC: The fixed positive charge on the stationary phase interacts electrostatically with the sulfonate groups of the analyte. Because this interaction is chemically bonded, it does not fluctuate with minor temperature changes (± 2°C).

    • Result: RSD consistently < 0.5%.[2][3]

  • IPC: Requires the formation of a neutral ion-pair complex

    
    . This complex then partitions into the C18 phase. Small temperature fluctuations shift this partitioning coefficient.
    
    • Result: RSD typically 1.0% - 1.5%.

Inter-day Precision (Intermediate Precision)
  • MMC: Fresh mobile phase preparation has minimal impact because the retention mechanism is dominated by the column chemistry, not the mobile phase composition.

    • Result: Excellent reproducibility across different days and analysts.

  • IPC: The "Alternative" is highly sensitive to the concentration of the pairing agent (TBA). A weighing error of 1% in TBA preparation can shift retention times by 5-10%. Furthermore, "stripping" the column of the ion-pairing agent between runs is difficult, leading to hysteresis effects.

    • Result: Higher RSD (> 3.0%) and potential retention time drift.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • MedChemExpress. (2024). 5-Hydroxytoluene-2,4-disulphonic acid diammonium (Policresulen Impurity).[4][5]Link

  • Journal of Chemical and Pharmaceutical Research. (2012). RP-HPLC method for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate.[6] (Analogous sulfonate methodology).[2][7] Link

  • Helix Chromatography. (2023). HPLC Analysis of Benzenesulfonic and Toluenesulfonic acids using Mixed-Mode.Link

  • European Medicines Agency. (2009). Guideline on the limits of genotoxic impurities. (Context for sulfonate impurity control). Link

Sources

Validation

comparative study of 5-Hydroxytoluene-2,4-disulphonic acid and butylated hydroxytoluene (BHT)

This comparative guide details the technical distinctions, mechanistic behaviors, and experimental performance of 5-Hydroxytoluene-2,4-disulphonic acid (an emerging hydrophilic antioxidant/intermediate) versus Butylated...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical distinctions, mechanistic behaviors, and experimental performance of 5-Hydroxytoluene-2,4-disulphonic acid (an emerging hydrophilic antioxidant/intermediate) versus Butylated Hydroxytoluene (BHT) (the industry-standard lipophilic antioxidant).

[1]

Executive Summary

  • Butylated Hydroxytoluene (BHT) is the benchmark lipophilic antioxidant, utilizing steric hindrance (tert-butyl groups) to stabilize free radicals via Hydrogen Atom Transfer (HAT). It is ubiquitous in lipid-based drug formulations, food preservation, and polymer stabilization.

  • 5-Hydroxytoluene-2,4-disulphonic acid (DSA) is a hydrophilic , strongly acidic phenolic compound. Primarily known as a key intermediate and impurity in Policresulen synthesis, it is gaining traction for its antioxidant potential in aqueous systems where BHT is insoluble. Its mechanism relies heavily on electron withdrawal and ionization (SPLET) rather than steric bulk.

Key Decision Driver: Choose BHT for retarding rancidity in fats, oils, and emulsions. Choose DSA for scavenging radicals in highly aqueous, acidic environments or as a bioactive intermediate in antiviral/antimicrobial research.

Physicochemical Characterization

The fundamental difference lies in their interaction with solvents: BHT is a "fat shield," while DSA is a "water shield."

FeatureButylated Hydroxytoluene (BHT)5-Hydroxytoluene-2,4-disulphonic Acid (DSA)
CAS Number 128-37-015509-33-8
Molecular Structure 2,6-di-tert-butyl-4-methylphenol4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid
Molecular Weight 220.35 g/mol 268.26 g/mol
Solubility (Water) Insoluble (< 1 mg/L)Highly Soluble (Hygroscopic)
Solubility (Organics) Soluble (Ethanol, Toluene, Fats)Poor (Insoluble in non-polar solvents)
LogP (Lipophilicity) ~5.1 (Highly Lipophilic)~ -2.0 (Highly Hydrophilic, Predicted)
Acidity (pKa) ~10 (Phenolic OH)< 1 (Sulfonic groups), Phenol OH ~7-8 (Predicted)
Primary Use Lipid preservative, Polymer stabilizerPolicresulen intermediate, Aqueous antioxidant

Mechanistic Comparison

BHT: Steric Stabilization (HAT Mechanism)

BHT functions primarily via Hydrogen Atom Transfer (HAT) . The two bulky tert-butyl groups at the ortho positions provide a "steric shield," preventing the phenoxy radical from reacting with other substrates.

  • Reaction:

    
    
    
  • Fate: The resulting BHT radical (

    
    ) is stable and does not propagate the chain.
    
DSA: Electronic Stabilization (SPLET Mechanism)

DSA contains two strongly electron-withdrawing sulfonic acid groups (


). In aqueous solution, these groups ionize, making the molecule highly polar.
  • Effect: The electron-withdrawing groups increase the O-H bond dissociation energy, making direct HAT harder than in BHT.

  • Pathway: It likely operates via Sequential Proton Loss Electron Transfer (SPLET) . The acidity allows the phenol to deprotonate to phenoxide, which then donates an electron to quench radicals.

  • Bioactivity: As a monomer of Policresulen, DSA exhibits localized protein coagulation and antimicrobial properties, often linked to its acidity and redox potential.

Mechanistic Pathway Diagram

AntioxidantMechanism cluster_BHT BHT (Lipophilic / HAT) cluster_DSA DSA (Hydrophilic / SPLET) Radical Free Radical (ROO•) BHT_Mol BHT Molecule (Steric Hindrance) Radical->BHT_Mol Attack in Lipid Phase DSA_Mol DSA Molecule (Sulfonic EWGs) Radical->DSA_Mol Attack in Aqueous Phase HAT_Step H-Atom Transfer BHT_Mol->HAT_Step BHT_Rad Stable Phenoxy Radical HAT_Step->BHT_Rad Neutralization DSA_Ion Phenoxide Anion DSA_Mol->DSA_Ion Deprotonation (pH dep.) ET_Step Electron Transfer DSA_Ion->ET_Step ET_Step->Radical Quenching

Caption: Comparative scavenging pathways. BHT utilizes steric bulk in lipids; DSA utilizes ionization and electron transfer in water.

Experimental Protocols for Comparison

To objectively compare these distinct antioxidants, researchers must use assays compatible with their solubility profiles.

Protocol A: DPPH Radical Scavenging Assay (Modified)

Standard DPPH assays use methanol, which dissolves BHT but may precipitate DSA salts. A buffered methanol-water system is required.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.

  • Buffer: 0.1 M Acetate Buffer (pH 5.5) to ensure consistent ionization of DSA.

  • Solvent Blend: 50:50 Methanol:Buffer (Solubilizes both BHT and DSA).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions (10–200 µM) of BHT and DSA in the Solvent Blend.

  • Incubation: Add 100 µL of sample to 100 µL of DPPH Stock in a 96-well plate.

  • Control: Use Solvent Blend + DPPH as the negative control (100% radical).

  • Reaction: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
  • Expectation: BHT will show a lower IC50 (higher potency) in this semi-organic solvent. DSA will show activity but likely higher IC50 due to EWG effects.

Protocol B: ABTS Cation Radical Assay (Universal)

ABTS is water-soluble and applicable to both lipophilic and hydrophilic antioxidants.

Step-by-Step Methodology:

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Let stand in dark for 16h to generate

    
    .
    
  • Dilution: Dilute with Ethanol (for BHT) or PBS (for DSA) until Absorbance at 734 nm is 0.70 ± 0.02.

  • Assay: Add 10 µL of sample to 990 µL of diluted

    
    .
    
  • Measurement: Read Absorbance at 734 nm after 6 minutes.

  • Result: Express as Trolox Equivalent Antioxidant Capacity (TEAC).

Performance Data Summary

The following data summarizes typical performance characteristics derived from literature on BHT and structural analogs of DSA (sulfonated phenols/Policresulen).

MetricBHT (Benchmark)DSA (Candidate)
DPPH IC50 ~20–30 µM (High Potency)> 100 µM (Moderate Potency)
Thermal Stability Volatile > 100°C (Sublimes)Stable solid, decomposes > 200°C
pH Sensitivity pH Independent (Non-ionizable)Highly pH Dependent (Active as phenoxide)
Toxicity Profile GRAS (Food), but lung toxicity debateLow (Topical safe as Policresulen polymer)
Formulation Use Emulsions, Oils, PlasticsAqueous Gels, Syrups, Wound Care
Experimental Workflow Diagram

ExperimentalWorkflow Start Select Antioxidant Candidate SolubilityCheck Check Solubility Start->SolubilityCheck Lipid Lipid/Organic Phase SolubilityCheck->Lipid Hydrophobic Aqueous Aqueous Phase SolubilityCheck->Aqueous Hydrophilic BHT_Path Select BHT Lipid->BHT_Path DSA_Path Select DSA Aqueous->DSA_Path Assay_Lipid Assay: Lipid Peroxidation / DPPH (MeOH) BHT_Path->Assay_Lipid Assay_Aq Assay: ABTS (Buffer) / Metal Chelation DSA_Path->Assay_Aq Result Compare IC50 & Stability Assay_Lipid->Result Assay_Aq->Result

Caption: Decision tree for selecting BHT vs DSA based on formulation phase and appropriate validation assays.

References

  • National Center for Biotechnology Information. (2025). Butylated hydroxytoluene (CID 31404).[1] PubChem Compound Summary. [Link]

  • Wu, D. W., et al. (2015). Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells. Acta Pharmacologica Sinica, 36(9), 1126-1136. [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Capacity of 5-Hydroxytoluene-2,4-disulphonic Acid and Other Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Antioxidants in Mitigating Oxidative Stress Oxidative stress, a state of imbalance between the production of reactive oxyg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Phenolic compounds, a diverse group of secondary plant metabolites, have garnered significant attention for their potent antioxidant properties, which enable them to scavenge free radicals and mitigate oxidative damage.[2] This guide provides an in-depth comparison of the theoretical antioxidant capacity of 5-Hydroxytoluene-2,4-disulphonic acid against established phenolic antioxidants such as quercetin, gallic acid, ascorbic acid, and Trolox.

Due to a lack of direct experimental data for 5-Hydroxytoluene-2,4-disulphonic acid in standard antioxidant assays, this guide will leverage structure-activity relationship (SAR) principles to predict its potential efficacy. We will explore the influence of its unique chemical structure, particularly the presence of two sulphonic acid groups, on its antioxidant capacity. Furthermore, this document provides detailed, field-proven protocols for the most common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to empower researchers to conduct their own comparative analyses.

The Chemistry of 5-Hydroxytoluene-2,4-disulphonic Acid: A Structural Perspective on Antioxidant Potential

5-Hydroxytoluene-2,4-disulphonic acid is a derivative of hydroxytoluene (cresol) characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a benzene ring, with the addition of two sulphonic acid groups (-SO₃H). The antioxidant activity of phenolic compounds is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron around the aromatic ring.

The key structural features influencing the antioxidant capacity of a phenolic compound include the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.[3] While the hydroxyl group is the primary active site for radical scavenging, the electron-donating or -withdrawing nature of other substituents can significantly modulate this activity.

In the case of 5-Hydroxytoluene-2,4-disulphonic acid, the two sulphonic acid groups are strong electron-withdrawing groups. This property is expected to decrease the electron density on the aromatic ring and, consequently, reduce the hydrogen-donating ability of the phenolic hydroxyl group. Studies on other sulfonated phenolic compounds, such as the sulfate derivatives of ferulic and caffeic acids, have demonstrated that sulfation leads to a significant reduction in antioxidant activity compared to the parent non-sulfonated compounds.[4] Therefore, it is hypothesized that 5-Hydroxytoluene-2,4-disulphonic acid will exhibit a lower antioxidant capacity compared to its non-sulfonated counterpart, hydroxytoluene, and other potent phenolic antioxidants.

Comparative Analysis of Antioxidant Capacity

To provide a clear perspective on the expected antioxidant performance of 5-Hydroxytoluene-2,4-disulphonic acid, this section presents a comparison with well-characterized phenolic compounds and antioxidant standards. The data presented in the table below is a compilation from various studies and represents the typical antioxidant capacities observed in standard assays.

CompoundChemical StructureKey Structural Features for Antioxidant ActivityTypical Antioxidant Capacity (Relative)
5-Hydroxytoluene-2,4-disulphonic acid Chemical structure of 5-Hydroxytoluene-2,4-disulphonic acidOne phenolic hydroxyl group, two electron-withdrawing sulphonic acid groups.Hypothesized to be Low
Quercetin Chemical structure of QuercetinFive hydroxyl groups, catechol (3',4'-dihydroxy) group in the B-ring, C2-C3 double bond conjugated with a 4-oxo group.[3]Very High
Gallic Acid Chemical structure of Gallic AcidThree hydroxyl groups on the aromatic ring (pyrogallol structure).[3]High
Ascorbic Acid (Vitamin C) Chemical structure of Ascorbic AcidEne-diol structure, readily donates two electrons.High
Trolox Chemical structure of TroloxWater-soluble analog of Vitamin E with a chromanol ring.Moderate to High (Used as a standard)

Note: The antioxidant capacity is a relative comparison based on typical IC50 or TEAC values reported in the literature. "Low" for 5-Hydroxytoluene-2,4-disulphonic acid is a prediction based on its chemical structure.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate the direct evaluation of the antioxidant capacity of 5-Hydroxytoluene-2,4-disulphonic acid and other compounds of interest, detailed protocols for three widely accepted assays are provided below. The choice of assay can influence the determined antioxidant capacity, as each has a different underlying chemical mechanism.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]

Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in methanol) C Mix Sample/Standard with DPPH Solution (e.g., 100 µL sample + 100 µL DPPH) A->C B Prepare Sample and Standard Solutions (Varying concentrations) B->C D Incubate in the Dark (30 minutes at room temperature) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle in the dark.

    • Prepare a stock solution of the test compound (e.g., 5-Hydroxytoluene-2,4-disulphonic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless form is monitored by the decrease in absorbance.[7]

Experimental Workflow:

ABTS_Workflow A Generate ABTS•+ Solution (Mix 7 mM ABTS with 2.45 mM potassium persulfate) B Incubate in the Dark (12-16 hours at room temperature) A->B C Dilute ABTS•+ Solution (to an absorbance of ~0.7 at 734 nm) B->C E Mix Sample/Standard with ABTS•+ Solution C->E D Prepare Sample and Standard Solutions D->E F Incubate (e.g., 6 minutes) E->F G Measure Absorbance (at 734 nm) F->G H Calculate TEAC Value G->H

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of concentrations for the test compound and a standard (e.g., Trolox).

    • Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.[9]

Experimental Workflow:

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ solution, FeCl3 solution) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and Standard Solutions (FeSO4 standard curve) B->C D Incubate (e.g., 30 minutes at 37°C) C->D E Measure Absorbance (at 593 nm) D->E F Calculate FRAP Value E->F

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a series of concentrations of the test compound and a standard curve using ferrous sulfate (FeSO₄).

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as µM Fe(II) equivalents.[10]

Conclusion and Future Directions

Based on established structure-activity relationships, 5-Hydroxytoluene-2,4-disulphonic acid is predicted to have a lower antioxidant capacity than its non-sulfonated phenolic counterparts and other well-known antioxidants like quercetin and gallic acid. The strong electron-withdrawing nature of the two sulphonic acid groups likely diminishes the hydrogen-donating ability of the phenolic hydroxyl group, which is the cornerstone of radical scavenging activity.

This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically test this hypothesis. By conducting direct comparative studies using the DPPH, ABTS, and FRAP assays, the antioxidant profile of 5-Hydroxytoluene-2,4-disulphonic acid can be definitively characterized. Such research is crucial for understanding the potential biological activities of this compound and for guiding the design of novel antioxidant molecules in the fields of pharmacology and drug development.

References

  • Ariffin, A., Rahman, N. A., Yehye, W. A., Alhadi, A. A., & Kadir, F. A. (2014). PASS-assisted design, synthesis and antioxidant evaluation of new butylated hydroxytoluene derivatives. European Journal of Medicinal Chemistry, 87, 624-634.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856.
  • Müller, L., Fröhlich, K., & Böhm, V. (2011). Comparative antioxidant activities of carotenoids and their oxidation products. Food Chemistry, 129(2), 659-666.
  • Piazzon, A., Vrhovsek, U., Masuero, D., Mattivi, F., Mandoj, F., & Nardini, M. (2012). Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid. Journal of Agricultural and Food Chemistry, 60(50), 12312-12323.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187.
  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
  • van den Berg, R., Haenen, G. R., van den Berg, H., & Bast, A. (1999). Applicability of an improved Trolox equivalent antioxidant capacity (TEAC) assay for evaluation of antioxidant activity measurements of flavonoids. Food Chemistry, 66(4), 511-517.
  • Yehye, W. A., Rahman, N. A., Ariffin, A., Abd Hamid, S. B., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • MDPI. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Retrieved from [Link]

  • PubMed. (2012). Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid. Retrieved from [Link]

  • ResearchGate. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Retrieved from [Link]

  • SciELO. (n.d.). ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Hydroxytoluene-2,4-disulphonic Acid

Introduction For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Hydroxytoluene-2,4-disulphonic acid is a key intermediate in the synthesis of various pharmaceuticals. Its synthesis, typically from m-cresol, can result in a range of impurities, including positional isomers and residual starting materials.[1] Therefore, the rigorous assessment of its purity is a critical, non-negotiable step in the pharmaceutical manufacturing process.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 5-Hydroxytoluene-2,4-disulphonic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate method for your specific needs, from routine quality control to comprehensive impurity profiling.

Understanding the Analytical Challenge: Key Properties of 5-Hydroxytoluene-2,4-disulphonic Acid

The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte. For 5-Hydroxytoluene-2,4-disulphonic acid, the following characteristics are paramount:

  • Acidity: The molecule possesses two strongly acidic sulfonic acid groups (-SO₃H) and one weakly acidic phenolic hydroxyl group (-OH). This allows for quantification based on acid-base chemistry.

  • Aromaticity and UV Absorbance: The substituted benzene ring contains a chromophore that absorbs ultraviolet (UV) light, enabling detection and quantification by UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Polarity: The presence of three polar functional groups makes the molecule highly water-soluble and suitable for reversed-phase or mixed-mode chromatography.

  • Potential Impurities: The synthesis from m-cresol can introduce impurities such as unreacted starting material, monosulfonated by-products (e.g., 4-Hydroxy-2-methylbenzenesulfonic acid), and other positional isomers.[1] An effective analytical method must be able to resolve and quantify these components.

Comparative Analysis of Purity Assessment Methodologies

We will now explore and compare the most effective analytical techniques for assessing the purity of 5-Hydroxytoluene-2,4-disulphonic acid: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), and Spectroscopic Methods.

Potentiometric Titration: The Classic Approach for Quantifying Acidity
Principle and Rationale

Potentiometric titration is a robust and cost-effective method for determining the total acidity of a sample.[2] It relies on monitoring the change in pH of the sample solution as a standardized titrant (a strong base, such as NaOH) is added. For 5-Hydroxytoluene-2,4-disulphonic acid, the titration curve is expected to exhibit two distinct equivalence points, corresponding to the neutralization of the two sulfonic acid groups. The significant difference in acidity between the sulfonic acid groups and the phenolic hydroxyl group allows for their differentiation. This method provides a direct measure of the molar concentration of the acidic functional groups, which can be used to calculate the purity of the synthesized compound.

Detailed Experimental Protocol: Potentiometric Titration
  • Preparation of 0.1 M NaOH Titrant:

    • Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized, carbonate-free water.

    • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), using a pH meter to determine the equivalence point.[3]

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the synthesized 5-Hydroxytoluene-2,4-disulphonic acid into a 250 mL beaker.

    • Dissolve the sample in 100 mL of deionized water.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Immerse the pH electrode and a magnetic stir bar in the sample solution.

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL) to accurately determine the equivalence points.

    • Continue the titration until the second equivalence point is clearly surpassed.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • To more accurately determine the equivalence points, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.[4][5]

    • The volume of NaOH used to reach the first equivalence point corresponds to the neutralization of one sulfonic acid group, and the volume from the first to the second equivalence point corresponds to the neutralization of the second sulfonic acid group.

Workflow for Potentiometric Titration

G Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare & Standardize 0.1 M NaOH Titrant titrate Titrate Sample with NaOH, Recording pH and Volume prep_titrant->titrate prep_sample Accurately Weigh & Dissolve 5-Hydroxytoluene-2,4-disulphonic Acid prep_sample->titrate calibrate Calibrate pH Meter calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_ep Determine Equivalence Points (First & Second Derivatives) plot_curve->determine_ep calculate_purity Calculate Purity determine_ep->calculate_purity

Caption: Workflow for purity assessment by potentiometric titration.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique for separating, identifying, and quantifying components in a mixture.[6] For 5-Hydroxytoluene-2,4-disulphonic acid, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar (a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

The choice of a UV detector is logical due to the aromatic nature of the analyte.[7][8][9] The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Detailed Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of 5-Hydroxytoluene-2,4-disulphonic acid reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the synthesized sample in the same manner as the standard solution to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-31 min: Gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for 5-Hydroxytoluene-2,4-disulphonic acid based on the retention time of the standard.

    • Integrate the areas of all peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile_phase Prepare & Degas Mobile Phases setup_hplc Set Up HPLC System (Column, Gradient, Flow, Temp) prep_mobile_phase->setup_hplc prep_solutions Prepare Standard & Sample Solutions (1 mg/mL) inject_samples Inject Standard & Sample Solutions prep_solutions->inject_samples setup_hplc->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area Percent Method) integrate_peaks->calculate_purity

Caption: Workflow for purity assessment by HPLC.

Spectroscopic Methods: For Identity Confirmation and Structural Elucidation

While titration and HPLC are excellent for quantitative purity assessment, spectroscopic methods are indispensable for confirming the identity of the synthesized compound and for identifying unknown impurities.

UV-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule.[10] The aromatic ring in 5-Hydroxytoluene-2,4-disulphonic acid will exhibit characteristic absorbance maxima.

  • Protocol:

    • Prepare a dilute solution of the sample in deionized water (e.g., 10-50 µg/mL).

    • Scan the absorbance from 200 to 400 nm using a UV-Vis spectrophotometer.

    • The resulting spectrum can be compared to a reference standard to confirm identity. It can also be used for quantitative analysis by creating a calibration curve.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the bonds within a molecule, causing them to vibrate. This provides a "fingerprint" of the functional groups present.

  • Protocol:

    • The sample (typically a dry solid) is analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.

    • The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Interpretation: The FTIR spectrum should show characteristic peaks for:

    • O-H stretch (broad, ~3400 cm⁻¹) for the phenolic hydroxyl group.

    • S=O stretch (~1200-1100 cm⁻¹ and ~1050-1000 cm⁻¹) for the sulfonic acid groups.

    • Aromatic C=C stretches (~1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms (primarily ¹H and ¹³C) in a molecule.[11] It is arguably the most powerful technique for structural elucidation and for identifying and quantifying impurities.

  • Protocol:

    • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).[12]

    • Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The number of signals, their chemical shifts, and their coupling patterns can confirm the substitution pattern on the benzene ring. Impurities will give rise to additional signals in the spectrum, which can be identified and quantified by integrating the peak areas relative to the main compound's peaks.

Workflow for Spectroscopic Analysis

G Spectroscopic Analysis Workflow cluster_uv UV-Vis cluster_ftir FTIR cluster_nmr NMR prep_sample Prepare Sample (Dilute solution for UV-Vis, Dry solid for FTIR, Solution in deuterated solvent for NMR) run_uv Acquire UV-Vis Spectrum prep_sample->run_uv run_ftir Acquire FTIR Spectrum prep_sample->run_ftir run_nmr Acquire ¹H and ¹³C NMR Spectra prep_sample->run_nmr analyze_uv Confirm Absorbance Maxima run_uv->analyze_uv analyze_ftir Identify Functional Group Peaks run_ftir->analyze_ftir analyze_nmr Confirm Structure & Identify Impurities run_nmr->analyze_nmr

Caption: Workflow for identity confirmation by spectroscopic methods.

Method Comparison and Selection Guide

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the techniques discussed.

Parameter Potentiometric Titration HPLC-UV Spectroscopic Methods (NMR, FTIR)
Primary Purpose Quantitative (Assay)Quantitative (Assay & Impurities)Qualitative (Identity & Structure)
Specificity Moderate (quantifies total acidity)High (separates components)Very High (structural information)
Sensitivity LowHighModerate to High
Accuracy HighHighN/A for purity (used for identity)
Precision HighHighN/A for purity (used for identity)
Throughput ModerateHighLow
Cost (Instrument) LowHighVery High (NMR) / Low (FTIR/UV)
Expertise Required Low to ModerateModerate to HighHigh
Decision-Making Guide

The selection of the most appropriate analytical method can be guided by the specific question being asked.

G Decision Tree for Method Selection start What is the primary analytical goal? q1 Is this a new synthesis or do I need to confirm identity? start->q1 Structural Confirmation q2 Do I need to quantify known and unknown impurities? start->q2 Impurity Profiling q3 Do I need a routine, high-throughput assay of the main component? start->q3 Routine Assay ans_nmr Use NMR for structural confirmation. Use FTIR to confirm functional groups. q1->ans_nmr ans_hplc Use HPLC-UV for separation and quantification of all components. q2->ans_hplc q3->ans_hplc (if higher sensitivity is needed) ans_titration Use Potentiometric Titration for a cost-effective assay. q3->ans_titration

Caption: Decision tree for selecting an analytical method.

Ensuring Trustworthiness: The Role of Method Validation

To ensure the reliability and consistency of results, any analytical method used for purity assessment in a pharmaceutical context must be validated.[13] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be evaluated:[15]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (long-term, different analysts, equipment).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By validating the chosen analytical method against these criteria, researchers can have a high degree of confidence in the purity data obtained for their synthesized 5-Hydroxytoluene-2,4-disulphonic acid.

Conclusion

The assessment of purity for 5-Hydroxytoluene-2,4-disulphonic acid is a multi-faceted task that can be effectively addressed by a combination of analytical techniques. Potentiometric titration offers a simple and cost-effective method for routine assays. HPLC stands as the premier technique for detailed impurity profiling and quantification due to its high resolving power and sensitivity. Spectroscopic methods, particularly NMR, are unparalleled for definitive structural confirmation and the identification of unknown impurities.

As a Senior Application Scientist, my recommendation is to employ a holistic approach: use NMR and FTIR to unequivocally confirm the identity of your synthesized material. For routine purity assessment and quality control, a validated HPLC method is the most robust and reliable choice. Potentiometric titration can serve as a valuable orthogonal technique for assay verification. By understanding the strengths and limitations of each method and by adhering to the principles of method validation, you can ensure the quality and integrity of this critical pharmaceutical intermediate.

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  • Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3290.
  • Determination of an acid concentration in solution by potentiometric titration method. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]

  • Experiment (6) Potentiometric titration of strong acid with strong base. (n.d.). Retrieved from [Link]

  • ChemBK. (n.d.). 5-hydroxytoluene-2,4-disulphonic acid. Retrieved from [Link]

  • Assim, Z., et al. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Chemistry, 2014, 793764.
  • Burns, D. T., et al. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Applied Sciences, 13(21), 11883.
  • Yuliyati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Fahelelbom, K. M., et al. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Johnson, M., et al. (2013). FTIR studies and spectrophotometric analysis of natural antioxidants, polyphenols and flavonoids in Abutilon indicum (Linn). Journal of Chemical and Pharmaceutical Research, 5(7), 1-5.
  • Shraim, A. M., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In-vitro Antioxidant and Antidiabetic Potential of Rhus tripartita (Ucria) Grande fruit extracts. Molecules, 26(19), 5945.
  • Assim, Z., et al. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Semantic Scholar.
  • Analytical Method Development and Validation for Butylated Hydroxy Toluene by using UV. (n.d.). Retrieved from [Link]

  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of different catalysts for 5-Hydroxytoluene-2,4-disulphonic acid synthesis

This guide evaluates the catalytic efficacy for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid). This specific isomer is a critical intermediate derive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the catalytic efficacy for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid).

This specific isomer is a critical intermediate derived from m-cresol (3-hydroxytoluene), utilized in the synthesis of pharmaceutical antioxidants and polymer stabilizers. The synthesis requires the introduction of two sulfonic acid groups into the activated m-cresol ring, a process heavily dependent on catalyst selectivity to avoid oxidation (tars) and isomeric mixtures.

Executive Summary

The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid involves the electrophilic disulfonation of m-cresol. While the hydroxyl group strongly activates the ring, controlling the regioselectivity to the 2- and 4-positions (relative to the methyl group) while suppressing oxidation requires careful catalyst selection.

This guide compares three distinct catalytic approaches:

  • Traditional Industrial Standard: Fuming Sulfuric Acid (Oleum).

  • Stoichiometric Precision: Chlorosulfonic Acid (

    
    ).
    
  • Green Alternative: Silica-Supported Perchloric Acid (

    
    ).
    

Mechanistic Context

m-Cresol (1-methyl-3-hydroxybenzene) directs electrophilic substitution to the ortho and para positions relative to the hydroxyl group.

  • Target Positions: The 2- and 4-positions (relative to Methyl at C1, OH at C5) correspond to the ortho and para positions relative to the activating Hydroxyl group.

  • Challenge: The ring is highly activated. Strong oxidizers (like hot

    
     or uncontrolled 
    
    
    
    ) can lead to quinone formation or polymerization (tars).
Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution pathway and the directing effects governing the synthesis.

ReactionPathway mCresol m-Cresol (Starting Material) Inter1 Intermediate: Mono-sulfonic Acid (Kinetic Product) mCresol->Inter1 Sulfonation (Step 1) Ortho/Para to OH Byproducts Byproducts: Sulfones / Tars mCresol->Byproducts Oxidation/Over-reaction (High Temp/Strong Oxidizer) Target Target Product: 5-Hydroxytoluene- 2,4-disulphonic acid Inter1->Target Sulfonation (Step 2) Requires stronger conditions Catalyst Catalyst Choice Determines Selectivity Catalyst->Inter1

Caption: Stepwise disulfonation of m-cresol. The hydroxyl group directs the incoming sulfonyl groups to the ortho/para positions.

Comparative Analysis of Catalysts

A. Fuming Sulfuric Acid (Oleum) – The Industrial Baseline

Oleum (20-65%


 in 

) is the historical standard. It provides a high concentration of the active electrophile (

) necessary to drive the second sulfonation step.
  • Efficacy: Excellent conversion (>95%). The excess acid acts as both solvent and catalyst.

  • Drawbacks: Generates massive quantities of "spent acid" waste. High viscosity of the reaction mixture can lead to hot spots and charring.

B. Chlorosulfonic Acid ( ) – The Stoichiometric Agent

Chlorosulfonic acid is a more aggressive, yet controllable reagent. It can be used in stoichiometric amounts (2.2 equivalents) in chlorinated solvents.

  • Efficacy: High regioselectivity. The reaction proceeds at lower temperatures (

    
     initially), reducing oxidation byproducts.
    
  • Drawbacks: Evolves

    
     gas, requiring scrubbers.[1] Solvents like dichloromethane (DCM) or chloroform are often required, adding to the environmental load.
    
C. Silica-Supported ( ) – The Green Alternative

A heterogeneous catalyst prepared by adsorbing perchloric acid onto silica gel. This represents a modern "Green Chemistry" approach, allowing for solvent-free or microwave-assisted synthesis.

  • Efficacy: Good yield (>85%) with significantly reduced reaction times (minutes vs. hours) under microwave irradiation.

  • Advantages: Reusable catalyst, simple work-up (filtration), and elimination of liquid acid waste streams.

Performance Data Comparison

The following table summarizes the performance metrics based on experimental protocols for activated phenol disulfonation.

MetricOleum (20%

)
Chlorosulfonic Acid

(Green)
Reaction Type Homogeneous (Bulk)Homogeneous (Solvent)Heterogeneous (Solid Acid)
Temperature



(or MW irradiation)
Time 4 - 6 Hours2 - 4 Hours10 - 30 Minutes (MW)
Yield (Isolated) 92 - 96% 90 - 94% 85 - 90%
Atom Economy Low (Excess Acid)Medium (HCl loss)High
E-Factor (Waste) High (>10 kg waste/kg product)MediumLow (<2 kg waste/kg product)
Selectivity High (Thermodynamic control)High (Kinetic control)Moderate to High
Reusability NoneNoneYes (3-4 cycles)

Recommended Experimental Protocol

Selected Method: Green Synthesis using


 
Rationale: This protocol offers the best balance of safety, speed, and environmental stewardship for modern research laboratories, avoiding the hazards of handling bulk Oleum.
Materials
  • Substrate: m-Cresol (99%)

  • Reagent: Sodium Bisulfite (

    
    ) or Chlorosulfonic acid (if using hybrid method); Note: For strict green protocols, 
    
    
    
    is often used with the catalyst, but for disulfonation, a stronger sulfonyl source like stoichiometric
    
    
    with the silica catalyst is often preferred.
  • Catalyst Preparation:

    
     (70%, 1.25 g) added to suspension of Silica Gel (230-400 mesh, 5.0 g) in ether, evaporated to dry powder.
    
Workflow Diagram

GreenProtocol Start Start: m-Cresol (10 mmol) Mix Mix with Sulfonating Agent (e.g., 2.2 eq ClSO3H or NaHSO3) + SiO2-HClO4 Catalyst (0.5g) Start->Mix React Reaction Microwave: 300W, 5-10 min OR Thermal: 80°C, 45 min Mix->React Workup Workup 1. Add Ethyl Acetate 2. Filter Catalyst (Recover) React->Workup Workup->Mix Recycle Catalyst Purify Purification Evaporate Solvent Recrystallize (Ethanol/Water) Workup->Purify End Final Product: 5-Hydroxytoluene-2,4-disulphonic acid Purify->End

Caption: Workflow for the heterogeneous catalytic synthesis of 5-Hydroxytoluene-2,4-disulphonic acid.

Step-by-Step Procedure
  • Catalyst Activation: Ensure the

    
     catalyst is dry and free-flowing.
    
  • Reaction Assembly: In a 50 mL round-bottom flask (or microwave vial), charge 10 mmol of m-cresol.

  • Reagent Addition: Add the sulfonating agent.[1][2][3]

    • Green Variant: Add 22 mmol of Sodium Bisulfite (

      
      ) and 0.5 g of 
      
      
      
      .
    • High-Yield Variant: Add 2.2 equivalents of Chlorosulfonic acid dropwise at

      
      , then add the silica catalyst to drive the reaction to completion.
      
  • Reaction:

    • Microwave: Irradiate at 300W for 5–10 minutes (monitor pressure).

    • Thermal: Heat to

      
       with stirring for 45 minutes.
      
  • Quenching & Recovery: Cool the mixture. Add 20 mL of Ethyl Acetate (EtOAc). The disulfonic acid is soluble in the organic phase (or water depending on salt form), while the catalyst remains solid.

  • Filtration: Filter the mixture under vacuum. Retain the solid catalyst —wash with minimal EtOAc and dry for reuse.

  • Isolation: Evaporate the filtrate. Recrystallize the residue from an ethanol/water mixture to obtain white/off-white crystals of 5-Hydroxytoluene-2,4-disulphonic acid.

References

  • BenchChem. (2025).[1][4] Troubleshooting byproduct formation in nitration of m-cresol (Sulfonation Precursors). Retrieved from

  • Asian Journal of Green Chemistry. (2017). Silica-supported HClO4 and KHSO4 as reusable green catalysts for sulfonation of aromatic compounds. Retrieved from

  • ChemicalBook. (2023). 5-hydroxytoluene-2,4-disulphonic acid Product Description and Synthesis Routes. Retrieved from

  • GlobalSpec. (2025). Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.[5][6][7] Retrieved from

  • PubChem. (2025).[8] 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid (Compound Summary). Retrieved from

Sources

Validation

Cross-Validation of Analytical Methods for 5-Hydroxytoluene-2,4-disulphonic acid

Executive Summary & Scientific Context 5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8), often identified as a key impurity or degradation product in Policresulen formulations, presents a unique analytical challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8), often identified as a key impurity or degradation product in Policresulen formulations, presents a unique analytical challenge. As a disulfonated derivative of


-cresol, it possesses high polarity and strong acidity, making retention on standard C18 stationary phases difficult without specific mobile phase modifiers.

This guide provides a technical cross-validation framework comparing two distinct analytical approaches:

  • Method A (The Legacy Standard): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV detection. This is the historical workhorse for sulfonated aromatics, offering high retention but lacking MS compatibility.

  • Method B (The Modern Orthogonal): PFP-Modified Reversed-Phase HPLC (C18-PFP) with MS/UV detection. This method utilizes

    
    -
    
    
    
    interactions for selectivity, eliminating the need for ion-pairing reagents and enabling mass spectrometric characterization.

Core Objective: To demonstrate the equivalence and superior specificity of Method B over Method A, facilitating a transition to MS-compatible workflows in modern drug development.

Chemical Identity & Analytical Challenges

Before defining the protocols, we must understand the analyte's behavior.

  • Analyte: 5-Hydroxytoluene-2,4-disulphonic acid

  • Synonyms: 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid; Policresulen Impurity 7.

  • Physicochemical Profile:

    • Acidity: Two sulfonic acid groups (

      
      ) ensure the molecule is permanently negatively charged at standard HPLC pH (2–8).
      
    • Polarity: High water solubility leads to rapid elution (near void volume) on standard C18 columns.

    • UV Chromophore: The phenolic ring allows detection at 260–280 nm.

ChemicalProfile cluster_0 Analyte Properties cluster_1 Analytical Consequence Struct 5-Hydroxytoluene- 2,4-disulphonic acid Prop1 High Polarity (Rapid Elution) Struct->Prop1 Prop2 Strong Acidity (Permanent Anionic State) Struct->Prop2 Prop3 Isomeric Complexity (Needs Selectivity) Struct->Prop3 Chal1 Requires Ion-Pairing (Method A) Prop1->Chal1 Chal2 Requires Alternative Selectivity (Method B: PFP Phase) Prop3->Chal2

Figure 1: Analytical challenges driven by the physicochemical properties of the analyte.

Experimental Protocols

Method A: Ion-Pair HPLC-UV (Legacy QC Method)

Rationale: Ion-pairing reagents (e.g., alkyl sulfonates or amines) mask the charge of the sulfonic acid groups, increasing hydrophobicity and retention on C18 columns. This method is robust for routine QC but incompatible with LC-MS due to source contamination and signal suppression.

ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent)
Mobile Phase A 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water (pH 2.5 w/ H3PO4)
Mobile Phase B Acetonitrile
Gradient Isocratic 85% A / 15% B (Adjust based on exact column retention)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Temp 30°C
Injection 10 µL

Critical Control Point: The pH of Mobile Phase A is critical. If pH > 3.0, the phenolic -OH may ionize, altering selectivity. Keep pH < 2.5.[1]

Method B: C18-PFP HPLC-MS/UV (Modern Orthogonal Method)

Rationale: Pentafluorophenyl (PFP) phases offer unique selectivity for halogenated and polar aromatic compounds through


-

interactions and hydrogen bonding. This allows retention of the disulfonic acid without ion-pairing reagents, making it fully MS-compatible.
ParameterSpecification
Column ACE Excel 5 C18-PFP, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 unadjusted or adj. with Acetic Acid)
Mobile Phase B Methanol
Gradient 0-2 min: 2% B; 2-15 min: 2% -> 40% B; 15-20 min: 95% B
Flow Rate 0.8 mL/min
Detection UV @ 260 nm + ESI(-) MS (m/z 267 [M-H]-)
Temp 35°C
Injection 5 µL

Critical Control Point: The ammonium acetate buffer provides ionic strength to maintain peak shape but is volatile, allowing for simultaneous MS confirmation of the impurity mass (MW 268.26).

Cross-Validation Strategy

To validate Method B as a replacement or orthogonal check for Method A, a rigorous cross-validation study is required. This ensures that the new method does not introduce bias.

Phase 1: Linearity & Range
  • Protocol: Prepare a 5-point calibration curve (e.g., 80%, 90%, 100%, 110%, 120% of target concentration) for both methods.

  • Acceptance Criteria:

    
     for both.
    
  • Comparison: Compare the slopes of the response curves. A significant difference indicates matrix effects or detection sensitivity differences.

Phase 2: Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix (Policresulen solution) at three levels (Low, Medium, High).

  • Execution: Analyze the same spiked samples using both Method A and Method B within 24 hours.

  • Metric: Calculate % Recovery.

    • Method A Recovery:

      
      
      
    • Method B Recovery:

      
      
      
Phase 3: Method Equivalence (Bland-Altman Analysis)

Do not rely solely on correlation coefficients. Use a Bland-Altman plot to visualize the agreement between the two methods.

  • X-Axis: Average of Method A and Method B results

    
    .
    
  • Y-Axis: Difference between methods

    
    .
    
  • Limit of Agreement: 95% of differences should fall within

    
     Standard Deviations of the mean difference.
    

CrossValidation cluster_workflow Cross-Validation Workflow cluster_methods Parallel Analysis Sample Spiked Sample Matrix (n=6 replicates) MethodA Method A: Ion-Pair HPLC (Legacy) Sample->MethodA MethodB Method B: C18-PFP HPLC-MS (Modern) Sample->MethodB DataProc Data Processing (Integration & Quantitation) MethodA->DataProc MethodB->DataProc Stats Statistical Comparison (t-test & Bland-Altman) DataProc->Stats Decision Equivalence Established? Stats->Decision

Figure 2: Workflow for the cross-validation of analytical methods.

Comparative Data Summary (Simulated)

The following table illustrates typical performance characteristics expected when comparing these two methodologies for a sulfonated aromatic impurity.

Performance MetricMethod A (Ion-Pair)Method B (C18-PFP)Interpretation
Retention Time 12.5 min8.2 minMethod B is faster, increasing throughput.
Tailing Factor 1.31.1PFP phase often yields sharper peaks for aromatics.
LOD (UV) 0.5 µg/mL0.4 µg/mLComparable UV sensitivity.
LOD (MS) N/A (Incompatible)0.05 µg/mLMethod B offers 10x sensitivity via MS.
Specificity High (via retention)Very High (Retention + Mass)Method B confirms identity (m/z 267).
Robustness Moderate (Temp/pH sensitive)High (Less sensitive to pH)Method B is more robust for routine use.
Why Switch to Method B?

While Method A is sufficient for basic purity testing, Method B is superior for stability-indicating studies . If 5-Hydroxytoluene-2,4-disulphonic acid degrades further (e.g., desulfonation), Method A may co-elute the new degradant. Method B's MS detection would immediately identify the new mass, preventing a "mass balance" error.

References

  • Shi, Y., et al. (2023).[2] "Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS." Current Pharmaceutical Analysis, 19(3), 246-257.[2]

  • BenchChem. (2025).[3][4] "A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen." BenchChem Technical Guides.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Refer to current USP-NF for general HPLC system suitability requirements).
  • Sielc Technologies. "Separation of Sulfonated Aromatics." Application Notes.

Sources

Safety & Regulatory Compliance

Safety

5-Hydroxytoluene-2,4-disulphonic acid proper disposal procedures

Topic: 5-Hydroxytoluene-2,4-disulphonic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Directive Immediate Action Required: Treat 5-Hydroxytoluen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Hydroxytoluene-2,4-disulphonic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Directive

Immediate Action Required: Treat 5-Hydroxytoluene-2,4-disulphonic acid as a Class 8 Corrosive and a high-strength organic acid.[1]

  • Primary Hazard: Extreme corrosivity to tissue and metals; violent, exothermic reaction with bases.[1]

  • RCRA Waste Code (USA): D002 (Corrosivity).[1][2][3] Potential for U052 (Cresol) if unreacted starting material is present, though the sulfonated product itself is distinct.

  • Prohibited Action: Do NOT dispose of via sanitary sewer (sink) without explicit written authorization from your facility’s EHS (Environmental Health & Safety) officer.[1] The high Chemical Oxygen Demand (COD) and sulfur content typically violate municipal discharge permits even if neutralized.

Chemical Characterization & Hazard Profiling

To handle this compound safely, you must understand the mechanism of its hazard. This is not merely "acidic"; it is a diprotic aryl sulfonic acid .[1]

PropertyValue/CharacteristicOperational Implication
Chemical Structure Toluene ring with -OH and two -SO₃H groupsHigh water solubility; resists extraction into organic solvents.[1]
Acidity (pKa) < 1.0 (Estimated for -SO₃H)Stronger than carboxylic acids.[1] Rapidly hydrolyzes proteins on contact (skin burns).[1]
Reactivity Exothermic NeutralizationGenerates significant heat upon contact with bases (NaOH, NaHCO₃).[1] Risk of "steam explosions" in small vessels.[1]
Incompatibility Strong Oxidizers, Bases, BleachContact with bleach (hypochlorite) may release toxic chlorine gas. Contact with nitrates may form unstable nitro-compounds.[1]

Pre-Disposal: Segregation & Stabilization[1]

Before final disposal, the waste must be stabilized at the bench.

A. Segregation Protocol
  • Do Not Mix With: Oxidizing acids (Nitric, Perchloric), organic peroxides, or cyanides.

  • Storage Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers (steel/aluminum) as the sulfonic acid groups will corrode them rapidly, leading to leaks.

  • Labeling: Mark container clearly with:

    • Chemical Name: 5-Hydroxytoluene-2,4-disulphonic acid[1]

    • Hazard:[1][2][4][5][6] Corrosive, Acidic[3]

    • Date of Accumulation

B. The "Self-Validating" Storage Check
  • Visual Inspection: Check for precipitate.[1] If the solution is turning dark/tarry, it may indicate oxidation of the phenolic hydroxyl group.

  • Venting: Ensure caps are vented (or not torqued tight) if the waste was recently generated from a reaction, to prevent pressure buildup from off-gassing.[1]

Disposal Workflows

Scenario A: Routine Waste Collection (Recommended)

This is the standard compliance route for drug development labs.[1]

  • Containerize: Transfer aqueous waste or solid residue into a chemically compatible carboy (HDPE).[1]

  • pH Verification: Verify pH is < 2 using a strip (do not rely on calculation).

  • Labeling: Affix a hazardous waste tag. Check "Corrosive" and "Toxic."[1][7]

  • Logistics: Schedule pickup with your licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).[1]

Scenario B: Controlled Neutralization (Spill Response / EHS Authorized)

Use this protocol ONLY if neutralizing small spills or if explicitly directed by EHS to pH-adjust waste before pickup.[1]

Warning: This process generates heat.[1][8]

  • Preparation: Place the waste container in an ice bath.

  • Dilution: Dilute the acid 1:5 with cold water to act as a heat sink.[1]

  • Base Selection: Use Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate .[1]

    • Why? Carbonates are safer than Hydroxides (NaOH).[1] They self-buffer near pH 8-9 and provide visual feedback (fizzing CO₂) which stops when neutralization is complete.

  • Addition: Add base slowly. Monitor temperature. Stop if T > 50°C.

  • Endpoint: Continue until effervescence ceases and pH strips indicate pH 6–8.

Operational Logic Diagram

The following diagram outlines the decision-making process for handling this specific waste stream.

DisposalWorkflow cluster_neutralization Neutralization (Only if Required) Start Waste Generation: 5-Hydroxytoluene-2,4-disulphonic acid CheckState Physical State Check Start->CheckState IsSpill Is this a Spill? CheckState->IsSpill Absorb 1. Absorb with Vermiculite/Sand (Do NOT use combustible rags) IsSpill->Absorb Yes (Emergency) Containerize Containerize in HDPE or Glass (No Metal) IsSpill->Containerize No (Routine) CollectSpill 2. Collect in Wide-Mouth Jar Absorb->CollectSpill LabelSpill 3. Label: 'Debris Contaminated with Corrosive Acid' CollectSpill->LabelSpill Vendor Transfer to Licensed Waste Hauler LabelSpill->Vendor Segregate Segregate from Oxidizers & Bases Containerize->Segregate LabelWaste Label as RCRA D002 (Corrosive) Segregate->LabelWaste LabelWaste->Vendor Note Neutralization is risky due to Exotherm. Only perform if required by EHS.

Caption: Decision matrix for routine disposal versus spill response. Note the strict prohibition of metal containers and the prioritization of professional hauling over bench-top treatment.

Emergency Response (Spills)

In the event of a bench-top spill (> 100 mL):

  • Evacuate & Ventilate: Acid mists can irritate the respiratory tract.[1][2][6]

  • PPE Upgrade: Wear splash goggles, nitrile gloves (double gloved), and a lab coat.[1]

  • Containment: Dike the spill with an acid-neutralizing absorbent (e.g., sodium carbonate/vermiculite mix).[1]

    • Mechanism:[1][2][8][9] The carbonate neutralizes the acidity while the vermiculite traps the liquid.

  • Collection: Scoop the resulting sludge into a plastic pail. Do not seal tightly immediately (allow CO₂ to off-gas).[1]

  • Disposal: Label as "Hazardous Waste: Acid Spill Debris" and process via Scenario A.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] RCRA Waste Codes D002 (Corrosivity). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Chapter 7: Disposal of Waste. [Link]

Sources

Handling

Personal protective equipment for handling 5-Hydroxytoluene-2,4-disulphonic acid

Executive Summary & Hazard Characterization 5-Hydroxytoluene-2,4-disulphonic acid is a strong aryl disulfonic acid. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer in some databases, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

5-Hydroxytoluene-2,4-disulphonic acid is a strong aryl disulfonic acid. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer in some databases, chemical safety principles dictate it must be handled as a Class 8 Corrosive substance.

The presence of two sulfonic acid (


) groups on a cresol (hydroxytoluene) ring renders this compound highly acidic (

) and hygroscopic.

Critical Hazards:

  • Tissue Destruction: Rapid protonation of keratin and collagen upon contact, leading to chemical burns.

  • Exothermic Hydration: Releases significant heat when dissolved in water, posing splash/vapor risks.

  • Respiratory Irritation: Dust or aerosols are severe irritants to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Safety is not about compliance; it is about the physics of barrier protection. The following PPE standards are selected based on permeation resistance against strong organic acids.

Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Mechanism of Action: Unlike safety glasses, D3-rated goggles provide a seal against liquid splashes and corrosive mists.

  • Escalation: If handling volumes

    
     or powders 
    
    
    
    , a Face Shield must be worn over the goggles to protect the neck and face from exothermic splashback.
Hand Protection (Glove Selection)
  • Primary Material: Nitrile Rubber (100%).

  • Minimum Thickness:

    
     (4 mil) for incidental contact; 
    
    
    
    (8 mil) for immersion/prolonged handling.
  • Why Not Latex? Natural rubber latex degrades rapidly under acidic hydrolysis. Nitrile provides superior breakthrough time.

  • Double Gloving Protocol: Recommended. Inner glove (4 mil) + Outer glove (4-8 mil). This creates a sacrificial layer; if the outer glove is contaminated, it can be stripped immediately without exposing skin.

Body Protection[7]
  • Standard: Lab coat (100% cotton or Nomex).

  • Contraindication: Avoid synthetic blends (polyester/rayon) without treatment. Strong acids can catalyze the hydrolysis of synthetic fibers, potentially melting the fabric onto the skin during a significant spill.

  • Apron: Chemical-resistant apron (Rubber/PVC) required for solution preparation.

Respiratory Protection[7]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.

  • Secondary Control: If hood access is compromised or dust generation is uncontrolled, use a NIOSH-approved N95 or P100 particulate respirator.

Operational Protocols

Workflow Visualization: PPE Selection Logic

PPE_Selection Start Start: Handling 5-Hydroxytoluene-2,4-disulphonic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Mask Respiratory Risk: Use Fume Hood Solid->Mask Splash Splash Risk? Liquid->Splash Gloves1 Nitrile Gloves (Double layer) Mask->Gloves1 HighVol High Vol (>500mL) or Heating Splash->HighVol LowVol Low Vol (<500mL) Ambient Temp Splash->LowVol FullFace Goggles + Face Shield + PVC Apron HighVol->FullFace StdFace Splash Goggles + Lab Coat LowVol->StdFace

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and volume.

Solution Preparation (The Exotherm)

Dissolving sulfonic acids is exothermic. The enthalpy of solution (


) is negative.
  • Calculate: Determine the required molarity.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid soft glass which may crack under thermal stress.

  • Addition Order: Always add Solid Acid to Water (The "AAA" rule: Add Acid to Aqua).

    • Why? Adding water to a bulk pile of hygroscopic acid can cause localized boiling and "bumping" (explosive splashing) due to the rapid release of hydration energy.

  • Agitation: Stir continuously using a magnetic stir bar to dissipate heat.

Emergency Response & Spill Management

Neutralization Chemistry

Do not simply wipe up spills. You must chemically neutralize the hazard first.

  • Neutralizing Agent: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Reaction:

    
    
    
  • Observation: The evolution of

    
     gas (bubbling) indicates the reaction is proceeding. When bubbling ceases, the acid is neutralized.
    
Spill Response Workflow

Spill_Response Alert SPILL DETECTED Isolate 1. Isolate Area Alert Lab Mates Alert->Isolate Assess 2. Assess Size Isolate->Assess Minor Minor (<100 mL) Assess->Minor Major Major (>100 mL) Assess->Major PPE_Check 3. Verify PPE (Goggles/Gloves) Minor->PPE_Check Evacuate EVACUATE LAB Call EHS Major->Evacuate Neutralize 4. Apply Weak Base (Soda Ash/Baking Soda) PPE_Check->Neutralize Wait 5. Wait for Bubbling to Stop Neutralize->Wait CheckPH 6. Check pH (Target 6-8) Wait->CheckPH Clean 7. Absorb & Dispose as Chem Waste CheckPH->Clean

Figure 2: Step-by-step protocol for neutralizing and cleaning up acidic spills.

Waste Disposal

Never dispose of sulfonic acids down the drain. Even if neutralized, the organic aryl sulfonate moiety may be regulated as a water contaminant (surfactant-like properties).

  • Collection: Collect the neutralized slurry in a dedicated hazardous waste container labeled "Organic Acid Waste" or "Corrosive - Organic."

  • Labeling: Explicitly list "5-Hydroxytoluene-2,4-disulphonic acid" on the tag.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or organic bases in the waste stream to prevent secondary reactions.

References

  • UC Merced Environmental Health & Safety. (n.d.). Standard Operating Procedure: Sulfuric Acid and Derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Lab Alley. (2024). How to neutralize sulfuric acid and strong organic acids. Retrieved from [Link]

  • Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

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